molecular formula C9H7BrN2O2 B1452326 Methyl 4-bromo-1H-indazole-3-carboxylate CAS No. 1190322-47-4

Methyl 4-bromo-1H-indazole-3-carboxylate

Cat. No.: B1452326
CAS No.: 1190322-47-4
M. Wt: 255.07 g/mol
InChI Key: WSCGICNGQITPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCGICNGQITPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696360
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-47-4
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate , a critical scaffold in medicinal chemistry (e.g., for PARP, kinase, and phosphatase inhibitors). The 4-bromo substituent provides a strategic handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxylate allows for downstream amidation or reduction.

Target Molecule: Methyl 4-bromo-1H-indazole-3-carboxylate CAS Registry Number: 1190322-47-4 (Ester), 885521-80-2 (Acid precursor) Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol

Executive Summary & Strategic Analysis

The synthesis of 4-substituted indazoles is often complicated by regioselectivity issues during ring closure. Unlike 5- or 6-substituted isomers, the 4-bromo position is sterically crowded, adjacent to the bridgehead nitrogen.

This guide prioritizes the Isatin Ring-Reconstruction Route (Modified Pfitzinger/Sandmeyer sequence). This pathway is superior to direct halogenation (which favors C5/C7) and hydrazine cyclization of 2-halobenzaldehydes (which lacks the C3-carboxylate handle). It guarantees regiochemical integrity by locking the bromine position in the starting material, 4-bromoisatin .

Retrosynthetic Logic

The target molecule is disconnected at the ester bond and the N-N bond:

  • Esterification: From 4-bromo-1H-indazole-3-carboxylic acid.

  • Cyclization: From 2-hydrazino-3-bromophenylglyoxylic acid.

  • Diazotization/Reduction: From 2-amino-3-bromophenylglyoxylic acid.

  • Ring Opening: From 4-bromoisatin .

Retrosynthesis Target Methyl 4-bromo-1H-indazole-3-carboxylate (Target) Acid 4-Bromo-1H-indazole-3-carboxylic acid (Intermediate) Target->Acid Fischer Esterification Hydrazine 2-Hydrazino-3-bromophenylglyoxylic acid (Transient) Acid->Hydrazine Cyclization Isatin 4-Bromoisatin (Starting Material) Hydrazine->Isatin Ring Opening / Diazotization / Reduction

Figure 1: Retrosynthetic analysis showing the preservation of the bromine regiochemistry.

Detailed Synthetic Pathway[1][2][3]

Phase 1: Ring Reconstruction (Isatin to Indazole Acid)

This phase converts the indole core of isatin into the indazole core. The critical step is the reduction of the diazonium salt to the hydrazine in situ using Stannous Chloride (SnCl₂).

Reaction Scheme:

  • Hydrolysis: 4-Bromoisatin + NaOH → Sodium 2-amino-3-bromophenylglyoxylate.

  • Diazotization: + NaNO₂/HCl → Diazonium salt.

  • Reduction/Cyclization: + SnCl₂ → 4-Bromo-1H-indazole-3-carboxylic acid.

Experimental Protocol
  • Scale: 50 mmol basis.

  • Reagents: 4-Bromoisatin (11.3 g), NaOH (2.5 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.4 eq), Conc. HCl.

Step-by-Step Workflow:

  • Alkaline Hydrolysis:

    • Suspend 4-bromoisatin (11.3 g, 50 mmol) in water (100 mL).

    • Add 5N NaOH (25 mL) slowly.

    • Heat to 50°C for 30 minutes until the solution turns yellow/brown and clear (formation of sodium 2-amino-3-bromophenylglyoxylate).

    • Cool to 0°C in an ice-salt bath.

  • Diazotization (Critical Safety Step):

    • Prepare a solution of NaNO₂ (3.8 g, 55 mmol) in water (15 mL).

    • Add the nitrite solution dropwise to the cold amino-glyoxylate solution, maintaining internal temperature < 5°C .

    • Simultaneously, prepare a cold solution of Conc. HCl (40 mL) in water (60 mL) in a separate reactor, cooled to -5°C.

    • Inversion: Slowly pour the alkaline nitrite/amino solution into the cold acid solution with vigorous stirring. Note: This "inverse addition" prevents side reactions by ensuring excess acid.

    • Stir for 15 min at 0°C. The diazonium salt forms as a suspension or solution.

  • Reduction & Cyclization:

    • Dissolve SnCl₂·2H₂O (27.0 g, 120 mmol) in Conc. HCl (30 mL).

    • Add this stannous chloride solution dropwise to the diazonium mixture, keeping temperature < 10°C .

    • Observation: Nitrogen evolution may occur. The mixture typically thickens.

    • Allow to warm to room temperature (20-25°C) and stir for 2 hours.

    • The hydrazine intermediate cyclizes spontaneously under these acidic conditions to precipitate the indazole acid.

  • Isolation:

    • Filter the solid precipitate.[1]

    • Wash the cake with dilute HCl (1N) followed by water to remove tin salts.

    • Dry in a vacuum oven at 50°C.

    • Yield Expectation: 65-75% (approx. 8.0 g).

    • Appearance: Off-white to beige solid.

Phase 2: Methyl Esterification

The carboxylic acid is converted to the methyl ester using standard Fischer esterification.

Experimental Protocol
  • Reagents: 4-Bromo-1H-indazole-3-carboxylic acid (from Phase 1), Methanol (anhydrous), H₂SO₄ (catalytic) or SOCl₂.

Step-by-Step Workflow:

  • Suspend the dry acid (8.0 g, 33 mmol) in anhydrous Methanol (80 mL).

  • Catalyst Addition:

    • Option A (Standard): Add Conc.[2] H₂SO₄ (1.0 mL) dropwise.

    • Option B (Faster): Add Thionyl Chloride (SOCl₂, 4.0 mL) dropwise at 0°C (generates HCl in situ).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Workup:

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Pour residue into ice water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ to pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Methanol/Water or Toluene/Heptane if necessary.

    • Target Yield: 85-90%.

Process Data & Critical Parameters

ParameterSpecificationRationale
Diazotization Temp < 5°CPrevents decomposition of the diazonium salt (explosion hazard/yield loss).
Acid Stoichiometry Excess HClRequired to maintain protonation and facilitate SnCl₂ reduction mechanism.
SnCl₂ Equivalents 2.2 – 2.4 eqStoichiometric requirement for reducing N=N to NH-NH.
Regiochemistry 4-BromoControlled by starting material (4-bromoisatin).[1] No isomer separation needed.

Mechanism & Pathway Visualization

The transformation relies on the Sandmeyer-type reduction followed by intramolecular condensation .

ReactionPathway Isatin 4-Bromoisatin Aniline 2-Amino-3-bromo- phenylglyoxylate Isatin->Aniline NaOH, Hydrolysis Diazo Diazonium Intermediate Aniline->Diazo NaNO2, HCl, <5°C Hydrazine Hydrazine Intermediate Diazo->Hydrazine SnCl2 reduction IndazoleAcid 4-Bromo-1H-indazole- 3-carboxylic Acid Hydrazine->IndazoleAcid H+, Cyclization Ester Methyl 4-bromo-1H- indazole-3-carboxylate IndazoleAcid->Ester MeOH, H2SO4, Reflux

Figure 2: Reaction pathway illustrating the transformation from isatin to the final ester.[3]

Quality Control & Characterization

Analytical Standards:

  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Target purity >98%.

  • NMR (¹H, 300 MHz, DMSO-d₆):

    • δ 14.0 (br s, 1H, NH)

    • δ 7.6 (d, 1H, Ar-H)

    • δ 7.4 (d, 1H, Ar-H)

    • δ 7.2 (t, 1H, Ar-H)

    • δ 3.9 (s, 3H, O-CH₃)

    • Note: The 4-bromo position removes the doublet typically seen at ~δ 7.9 for H4.

Safety Warnings:

  • Diazonium Salts: Potentially explosive if allowed to dry or warm up without reaction. Keep wet and cold.

  • Tin Waste: Aqueous waste contains tin salts; dispose of according to heavy metal regulations.

References

  • Isatin to Indazole Methodology

    • Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, vol. 74, no. 8, 1952, pp. 2009–2012. Link

  • Specific 4-Bromo Derivative Synthesis

    • "Preparation of 4-bromo-1H-indazole-3-carboxylic acid."[4][5][6] ChemicalBook CAS Database, CAS 885521-80-2. Link

  • Esterification & Properties

    • "Methyl 4-bromo-1H-indazole-3-carboxylate."[2][4][5][7][8] PubChem Compound Summary, CID 53394625. Link

  • General Indazole Synthesis Review

    • Gaush, L., et al. "Indazoles: Synthesis and Bond-Forming Transformations." Asian Journal of Organic Chemistry, vol. 5, 2016. Link

Sources

An In-Depth Technical Guide to Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 1190322-47-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-indazole-3-carboxylate, identified by CAS number 1190322-47-4, is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structural motif, the indazole ring, is a well-recognized pharmacophore present in numerous biologically active molecules, including those with anti-cancer and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-bromo-1H-indazole-3-carboxylate, with a focus on its role as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

Methyl 4-bromo-1H-indazole-3-carboxylate is a solid organic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of approximately 255.07 g/mol . The presence of a bromine atom on the benzene ring and a methyl carboxylate group at the 3-position of the indazole core imparts specific reactivity and functionality to the molecule, making it a valuable precursor for further chemical modifications.

PropertyValueSource
CAS Number 1190322-47-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Physical Form Solid[1]
Purity Typically >97%[1]
Storage Ambient Temperature[2]

Synthesis and Purification

The synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate can be approached through a multi-step process, typically starting from a readily available indazole precursor. A logical and commonly employed synthetic strategy involves two key transformations: bromination of the indazole ring followed by esterification of the carboxylic acid functionality.

Synthesis of the Precursor: 4-bromo-1H-indazole-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the direct bromination of 1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 4-bromo-1H-indazole-3-carboxylic acid

  • Materials:

    • 1H-indazole-3-carboxylic acid

    • Glacial acetic acid

    • Bromine

    • Ice water

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid in glacial acetic acid in a suitable reaction vessel.

    • Heat the suspension to 120 °C until a clear solution is obtained.

    • Cool the solution to 90 °C.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90 °C.

    • Continue heating the reaction at 90 °C for approximately 16 hours.

    • After the reaction is complete, cool the solution to room temperature.

    • Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[3] (Note: This procedure describes the synthesis of the 5-bromo isomer. A similar approach can be adapted for the synthesis of the 4-bromo isomer, potentially with adjustments to reaction conditions to control regioselectivity.)

Esterification to Methyl 4-bromo-1H-indazole-3-carboxylate

The final step is the esterification of the synthesized 4-bromo-1H-indazole-3-carboxylic acid to its methyl ester.

Experimental Protocol: Esterification of 4-bromo-1H-indazole-3-carboxylic acid

  • Materials:

    • 4-bromo-1H-indazole-3-carboxylic acid

    • Methanol

    • Thionyl chloride or other suitable esterification reagent (e.g., sulfuric acid)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-bromo-1H-indazole-3-carboxylic acid in methanol at 0 °C.

    • Slowly add thionyl chloride dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the crude product with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain Methyl 4-bromo-1H-indazole-3-carboxylate.

Diagram of the Synthetic Pathway

Synthesis Indazole_acid 1H-Indazole-3-carboxylic acid Bromo_acid 4-bromo-1H-indazole-3-carboxylic acid Indazole_acid->Bromo_acid Bromination (Br₂, Acetic Acid) Final_product Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 1190322-47-4) Bromo_acid->Final_product Esterification (Methanol, SOCl₂)

Caption: Synthetic route to Methyl 4-bromo-1H-indazole-3-carboxylate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the indazole ring (with the carbon attached to the bromine atom showing a characteristic shift), and the methyl carbon of the ester group.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring, C=O stretching of the ester group, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment ions. Common fragmentation patterns for indazole-3-carboxylates may involve cleavage of the ester group.[4]

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of Methyl 4-bromo-1H-indazole-3-carboxylate is primarily centered around the functional groups present in the molecule: the indazole N-H, the bromine atom on the aromatic ring, and the methyl ester.

  • N-Alkylation: The nitrogen atom of the indazole ring can be alkylated to introduce various substituents. This is a common strategy in the synthesis of synthetic cannabinoids, where a substituted benzyl group is often attached at this position.[5][6]

  • Suzuki and other Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl groups at the 4-position, enabling the synthesis of diverse libraries of compounds for biological screening.

  • Amidation: The methyl ester can be readily converted to an amide by reaction with amines. This transformation is useful for introducing different functional groups and modulating the physicochemical properties of the molecule.

The indazole scaffold is a key component in many approved drugs and clinical candidates, particularly in the field of oncology. Indazole derivatives are known to act as inhibitors of various protein kinases.[7] Therefore, Methyl 4-bromo-1H-indazole-3-carboxylate is a valuable starting material for the synthesis of novel kinase inhibitors. Furthermore, its use as an intermediate in the synthesis of synthetic cannabinoids highlights its relevance in forensic and toxicological research.[5][6][8]

Diagram of Potential Reactions

Reactions Start Methyl 4-bromo-1H-indazole-3-carboxylate N_Alkylation N-Alkylated Product Start->N_Alkylation Alkylation (e.g., R-X, base) Cross_Coupling 4-Substituted Product Start->Cross_Coupling Cross-Coupling (e.g., Suzuki, Heck) Amidation 3-Amide Product Start->Amidation Amidation (e.g., R-NH₂)

Caption: Key reaction pathways for Methyl 4-bromo-1H-indazole-3-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-bromo-1H-indazole-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 4-bromo-1H-indazole-3-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and research chemicals. Its strategic placement of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of indazole derivatives. The established biological importance of the indazole scaffold ensures that this compound will continue to be of significant interest to researchers in medicinal chemistry and drug discovery.

References

  • Tan, Y. L., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Der Pharma Chemica. (2012).
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2022).
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Wang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Reagentia. (n.d.). 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester (1 x 100 mg). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).

Sources

Methyl 4-bromo-1H-indazole-3-carboxylate molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-bromo-1H-indazole-3-carboxylate

Abstract

Methyl 4-bromo-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an indazole core functionalized with a bromine atom and a methyl ester group, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth analysis of its molecular structure, chemical identity, and physicochemical properties. Furthermore, it explores the strategic importance of this compound in synthetic chemistry, particularly its role as a reactive intermediate for constructing novel therapeutic agents. The causality behind its synthetic utility, especially the strategic placement of the bromine atom for cross-coupling reactions, is discussed. An exemplary experimental protocol is provided to illustrate its practical application in a laboratory setting, underscoring the compound's significance for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. Methyl 4-bromo-1H-indazole-3-carboxylate is systematically named according to IUPAC nomenclature to provide an unambiguous descriptor of its atomic connectivity.

IUPAC Name: methyl 4-bromo-1H-indazole-3-carboxylate[1]

The core of the molecule is an indazole ring, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The substituents are a bromine atom at position 4 and a methyl carboxylate group at position 3.

Molecular Identifiers

For database tracking, regulatory submission, and procurement, a set of unique identifiers is crucial. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1190322-47-4[1][2]
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [2]
Molecular Structure Diagram

Visualizing the two-dimensional structure is essential for understanding its chemical reactivity and steric profile. The diagram below illustrates the connectivity of atoms in Methyl 4-bromo-1H-indazole-3-carboxylate.

Caption: 2D structure of Methyl 4-bromo-1H-indazole-3-carboxylate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for experimental design.

PropertyValue
Appearance Solid
Storage Temperature 2-8°C

Note: Comprehensive data on properties like melting point and solubility are not consistently available across public domains and should be determined empirically via a certificate of analysis from a supplier.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core is recognized as a "privileged scaffold" in drug discovery.[4][5][6][7][8] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for developing novel therapeutics. The versatile nature of the indazole ring system allows for the synthesis of derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][8] The presence of this scaffold in numerous marketed drugs and clinical candidates underscores its therapeutic potential.[5][6]

IndazoleApplications cluster_apps Therapeutic Areas Indazole Indazole Scaffold Anticancer Anti-Cancer Indazole->Anticancer AntiInflammatory Anti-Inflammatory Indazole->AntiInflammatory Antimicrobial Anti-Microbial Indazole->Antimicrobial Antiviral Anti-Viral Indazole->Antiviral CNS CNS Disorders Indazole->CNS

Caption: Therapeutic applications of the indazole scaffold.

Synthetic Utility and Strategic Considerations

Methyl 4-bromo-1H-indazole-3-carboxylate is primarily valued as a synthetic intermediate.[9][10] Its utility stems from the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

The Role of the Bromine Atom

The bromine atom at the C4 position is the most critical feature for its role as a versatile building block. Halogenated aromatic compounds, particularly bromo- and iodo-substituted ones, are key substrates for palladium-catalyzed cross-coupling reactions.[11][12][13][14] These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond at an sp²-hybridized carbon of the indazole ring is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[15] This allows chemists to introduce a wide array of substituents at the C4 position, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Methyl Ester and NH Group

The methyl ester at C3 and the proton at N1 are also key functional handles.

  • Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in many drug molecules.[16] Alternatively, it can be reduced to a primary alcohol for further derivatization.

  • N-H Group: The indazole N-H is nucleophilic and can be alkylated or arylated to introduce substituents at the N1 position.[17] This site is often modified to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final compound. Protecting this group, for instance with a Boc group, is often a necessary step before performing subsequent reactions like cross-couplings.[12]

SyntheticWorkflow cluster_reactions Chemical Transformations Start Methyl 4-bromo-1H-indazole-3-carboxylate CrossCoupling Pd-Catalyzed Cross-Coupling (C4-Br) Start->CrossCoupling EsterHydrolysis Ester Hydrolysis (C3-CO₂Me) Start->EsterHydrolysis NH_Alkylation N-Alkylation (N1-H) Start->NH_Alkylation Intermediate1 C4-Arylated Intermediate CrossCoupling->Intermediate1 Intermediate2 4-Bromo-1H-indazole-3-carboxylic acid EsterHydrolysis->Intermediate2 Intermediate3 N1-Substituted Intermediate NH_Alkylation->Intermediate3 FinalProduct Diverse Bioactive Molecules Intermediate1->FinalProduct Intermediate2->FinalProduct Intermediate3->FinalProduct

Caption: Synthetic pathways from the title compound.

Exemplary Experimental Protocol: Amide Coupling

To provide a practical context for the utilization of indazole carboxylates, the following section details a representative protocol for the synthesis of an indazole-3-carboxamide derivative. This protocol is adapted from established methods for coupling carboxylic acids with amines and illustrates a common transformation that would follow the hydrolysis of the methyl ester in the title compound.[18]

Objective: To synthesize an N-substituted-1H-indazole-3-carboxamide from 1H-indazole-3-carboxylic acid.

Self-Validating System: This protocol includes in-process checks (TLC monitoring) and a final purification step to ensure the integrity and purity of the final product.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add a peptide coupling agent such as EDC·HCl (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

    • Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3.0 equivalents), to the mixture.

  • Activation:

    • Stir the reaction mixture at room temperature for approximately 15-30 minutes. This allows for the formation of the activated ester intermediate, which is more susceptible to nucleophilic attack.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The progress should be monitored periodically by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 5-10% Methanol in Chloroform). The reaction is complete when the starting carboxylic acid spot is no longer visible. This typically takes 4-12 hours.

  • Work-up:

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or 10% Methanol in Chloroform) three times.

    • Combine the organic layers and wash sequentially with a 10% aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a gradient elution system (e.g., 0-5% Methanol in Chloroform) to afford the pure amide product.

    • Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion

Methyl 4-bromo-1H-indazole-3-carboxylate is a high-value, strategically functionalized molecule that serves as a cornerstone for synthetic and medicinal chemistry. Its indazole core provides a biologically relevant scaffold, while the orthogonal reactivity of the bromo, ester, and N-H functional groups offers chemists a reliable and flexible entry point for the synthesis of novel and complex molecules. The true power of this intermediate lies in the C4-bromo substituent, which unlocks access to a vast chemical space through robust and predictable palladium-catalyzed cross-coupling reactions. This guide has delineated its structural and chemical properties, highlighted its strategic importance, and provided a practical synthetic context, confirming its status as an indispensable tool for professionals engaged in the discovery and development of new medicines.

References

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PubChem. (n.d.). Methyl 4-Bromo-3-formyl-1H-indazole-7-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ResearchGate. (2023). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • ResearchGate. (2010). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Retrieved from [Link]

  • RSC Publishing. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Retrieved from [Link]

  • PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • RSC Publishing. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-1H-indazole-3-carboxylate (CAS No. 1190322-47-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Due to the current absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are grounded in data from analogous structures, particularly the parent compound Methyl 1H-indazole-3-carboxylate, and known substituent effects. This guide is intended to aid researchers in the identification, characterization, and quality control of Methyl 4-bromo-1H-indazole-3-carboxylate.

Introduction: The Significance of Indazole Scaffolds

The indazole ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3] The functionalization of the indazole nucleus allows for the fine-tuning of a molecule's pharmacological properties. Methyl 4-bromo-1H-indazole-3-carboxylate is a versatile intermediate, with the bromine atom at the 4-position providing a strategic point for further synthetic modifications, such as cross-coupling reactions, to generate diverse libraries of potential drug candidates.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for Methyl 4-bromo-1H-indazole-3-carboxylate.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Methyl 4-bromo-1H-indazole-3-carboxylate, with the IUPAC name methyl 4-bromo-1H-indazole-3-carboxylate, is presented below. The numbering of the indazole ring is crucial for the assignment of NMR signals.

Figure 1: Structure of Methyl 4-bromo-1H-indazole-3-carboxylate with atom numbering.

The presence of the electron-withdrawing bromine atom at the C4 position and the methyl carboxylate group at C3 will significantly influence the chemical shifts of the aromatic protons and carbons. The NH proton of the indazole ring is tautomeric, but the 1H-tautomer is generally the more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For substituted indazoles, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of Methyl 4-bromo-1H-indazole-3-carboxylate in a solvent like DMSO-d₆ would likely exhibit the following signals:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
NH~14.0Broad Singlet-The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, especially in DMSO. For the non-brominated analog, this proton is observed at 13.91 ppm.
H7~7.7-7.9DoubletJ ≈ 8.0-8.5This proton is ortho to the ring fusion and is expected to be a doublet due to coupling with H6. The bromine at C4 will have a moderate deshielding effect.
H5~7.5-7.7DoubletJ ≈ 7.0-7.5H5 is ortho to the bromine atom and is expected to be deshielded. It will appear as a doublet due to coupling with H6.
H6~7.3-7.5Triplet or ddJ ≈ 7.0-8.5H6 is coupled to both H5 and H7, and is expected to appear as a triplet or a doublet of doublets.
OCH₃~3.9Singlet-The methyl protons of the ester group will appear as a sharp singlet. For the non-brominated analog, this signal is at 3.92 ppm.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of indazole derivatives would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations and the overall structure.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Figure 2: A generalized workflow for NMR analysis.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O~162The carbonyl carbon of the ester group is expected to be significantly downfield.
C3~135This carbon is attached to the ester group and is part of the pyrazole ring.
C7a~140A quaternary carbon at the ring junction.
C3a~122Another quaternary carbon at the ring junction.
C4~110-115This carbon is directly attached to the bromine atom, and its chemical shift will be significantly affected by the heavy atom effect, shifting it upfield compared to an unsubstituted carbon.
C5~125-130Aromatic CH carbon.
C6~123-128Aromatic CH carbon.
C7~112-117Aromatic CH carbon, typically upfield in the indazole system.
OCH₃~52-54The methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 4-bromo-1H-indazole-3-carboxylate would show characteristic absorption bands.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3100Medium, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950-2850Medium
C=O Stretch (Ester)1725-1705Strong
C=C and C=N Stretches1620-1450Medium to Strong
C-O Stretch (Ester)1250-1100Strong
C-Br Stretch650-550Medium to Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of Methyl 4-bromo-1H-indazole-3-carboxylate is C₉H₇BrN₂O₂. The nominal molecular weight is 254 g/mol for the ⁷⁹Br isotope and 256 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two isotopes, the mass spectrum will show a characteristic isotopic pattern for all bromine-containing fragments.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 254 and 256 with a relative intensity of approximately 1:1.

  • Key Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment would be observed at m/z 223/225, corresponding to the loss of the methoxy radical (•OCH₃) from the molecular ion.

    • Loss of COOCH₃: A fragment at m/z 195/197, resulting from the loss of the entire carbomethoxy group (•COOCH₃), is also likely.

    • Loss of Br: A fragment corresponding to the loss of the bromine atom would be seen at m/z 175.

    • Indazole Core Fragments: Further fragmentation of the indazole ring can lead to smaller characteristic ions.

G M [M]⁺˙ m/z 254/256 M_OCH3 [M - •OCH₃]⁺ m/z 223/225 M->M_OCH3 - •OCH₃ M_COOCH3 [M - •COOCH₃]⁺ m/z 195/197 M->M_COOCH3 - •COOCH₃ M_Br [M - •Br]⁺ m/z 175 M->M_Br - •Br Indazole Further Fragmentation M_OCH3->Indazole M_COOCH3->Indazole

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, coupling with gas chromatography (GC-MS) can be used. For less volatile samples or to obtain a softer ionization, electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) could be employed.

  • Ionization: EI at 70 eV is standard for creating fragment libraries.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Methyl 4-bromo-1H-indazole-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. As experimental data becomes publicly available, this guide can be updated to reflect the empirical findings. Researchers are encouraged to use this information as a baseline for their analytical work in the synthesis and development of novel indazole-based compounds.

References

  • Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

Methyl 4-bromo-1H-indazole-3-carboxylate: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-bromo-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As an intermediate, its physicochemical properties—primarily solubility and stability—are critical determinants of reaction efficiency, purification strategy, formulation development, and ultimately, the viability of a drug candidate. This guide provides a deep dive into the theoretical and practical aspects of characterizing the solubility and stability of this molecule. We will explore the underlying chemical principles, present validated experimental protocols, and discuss the interpretation of results to empower researchers in making data-driven decisions.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Methyl 4-bromo-1H-indazole-3-carboxylate serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3] The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the methyl ester offers a site for modification or can be a key interaction point itself.[3]

Understanding the fundamental properties of this intermediate is not merely an academic exercise. In a drug development setting, poor solubility can halt a synthetic campaign, while unforeseen instability can compromise the integrity of lead compounds and lead to misleading biological data. This guide is structured to provide the foundational knowledge required to proactively address these challenges.

Physicochemical & Structural Properties

To understand the solubility and stability of Methyl 4-bromo-1H-indazole-3-carboxylate, we must first consider its molecular structure. It is composed of three key functional domains:

  • The 1H-Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H proton is weakly acidic and can act as a hydrogen bond donor.

  • The Methyl Ester Group (-COOCH₃): This group is an acceptor of hydrogen bonds and is susceptible to hydrolysis. Its presence generally decreases aqueous solubility compared to the corresponding carboxylic acid.

  • The Bromo-Substituent (-Br): Located at the 4-position, this halogen atom increases the molecule's lipophilicity (hydrophobicity) and molecular weight, which typically reduces solubility in aqueous media.

A summary of the key properties for the parent compound, Methyl 1H-indazole-3-carboxylate, is provided below as a baseline for understanding our target molecule.

PropertyValue (for Methyl 1H-indazole-3-carboxylate)Source
Molecular Formula C₉H₈N₂O₂[4][5]
Molecular Weight 176.17 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 162-163 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

The addition of a bromine atom to this structure (Molecular Formula: C₉H₇BrN₂O₂) increases the molecular weight to approximately 255.07 g/mol .[6] This structural modification is expected to further decrease its solubility in polar solvents.

Comprehensive Solubility Profiling

Solubility is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile in various solvent systems is essential.

Theoretical Rationale for Solvent Selection

The choice of solvents for solubility testing should be systematic. The principle of "like dissolves like" provides a foundational guide.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in hydrogen bonding. While the indazole N-H and ester carbonyl can participate, the overall aromatic and lipophilic character, enhanced by the bromine atom, suggests that solubility will be low.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent solvents for many organic molecules used in drug discovery. They can accept hydrogen bonds and have high dielectric constants, making them effective at solvating a wide range of compounds. High solubility is expected in DMSO and DMF.

  • Non-Polar/Low-Polarity Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Toluene): These solvents are poor at hydrogen bonding and are better suited for dissolving non-polar, lipophilic compounds. Moderate to good solubility is anticipated, particularly in halogenated solvents like DCM.

Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH Q6A) remains the gold standard for determining thermodynamic equilibrium solubility. It is a self-validating system because it ensures that the solution has reached a true saturation point.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of selected solvent prep1->prep2 Dispense solvent equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Begin agitation sample1 Allow solid to settle equil->sample1 Cease agitation sample2 Filter supernatant through 0.22 µm syringe filter sample1->sample2 Remove undissolved solid sample3 Dilute filtrate with mobile phase sample2->sample3 Prepare for injection analysis Quantify concentration using validated HPLC method sample3->analysis Inject sample

Caption: Workflow for equilibrium solubility measurement.

Protocol: Shake-Flask Solubility Assessment

Objective: To determine the equilibrium solubility of Methyl 4-bromo-1H-indazole-3-carboxylate in a panel of relevant solvents.

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate (purity >98%)

  • Selected solvents (e.g., Water, pH 7.4 buffer, DMSO, Methanol, Acetonitrile, Ethyl Acetate, DCM)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE or PVDF syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. Causality Check: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.

  • Sampling: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a portion of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Quantification: Prepare a dilution of the filtrate in the HPLC mobile phase. Quantify the concentration against a standard curve of the compound using a validated HPLC-UV method.

Illustrative Data Summary

The following table presents expected solubility data based on the structural characteristics of the molecule. This should be confirmed experimentally.

SolventTypeExpected Solubility (mg/mL)
Water (pH 7.0)Polar Protic< 0.01 (Practically Insoluble)
MethanolPolar Protic1 - 5 (Slightly Soluble)
AcetonitrilePolar Aprotic5 - 15 (Soluble)
Ethyl AcetateLow Polarity10 - 30 (Soluble)
DichloromethaneNon-Polar> 50 (Freely Soluble)
DMSOPolar Aprotic> 100 (Very Soluble)

Chemical Stability & Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, which informs handling, storage conditions, and the development of stability-indicating analytical methods.[7] Forced degradation studies deliberately stress the molecule under more extreme conditions than it would typically encounter to accelerate degradation.[8][9]

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated:

  • Hydrolysis: The methyl ester is the most labile functional group. Under both acidic and basic conditions, it is expected to hydrolyze to the corresponding carboxylic acid (4-bromo-1H-indazole-3-carboxylic acid).[10] Basic conditions are typically more aggressive for ester hydrolysis.

  • Oxidation: The electron-rich indazole ring system may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[11][12]

  • Photolysis: Aromatic systems can be sensitive to light, which can induce radical-mediated degradation pathways.[11][12]

G parent Methyl 4-bromo-1H-indazole-3-carboxylate (Ester) product 4-bromo-1H-indazole-3-carboxylic acid (Carboxylic Acid) parent->product Hydrolysis (H⁺ or OH⁻)

Caption: Primary predicted degradation pathway via hydrolysis.

Protocol: Forced Degradation Study

Objective: To identify the degradation products of Methyl 4-bromo-1H-indazole-3-carboxylate under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV or Mass Spectrometry (LC-MS) detector

Methodology:

  • Setup: For each condition, mix 1 mL of the compound's stock solution with 1 mL of the stressor solution in a clear vial. A control sample is prepared by mixing 1 mL of stock with 1 mL of purified water.

    • Acid Hydrolysis: Stock + 0.1 M HCl

    • Base Hydrolysis: Stock + 0.1 M NaOH

    • Oxidation: Stock + 3% H₂O₂

    • Neutral Hydrolysis: Stock + Water

  • Incubation:

    • For hydrolytic and oxidative samples, incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • For the photostability sample, place a solution of the compound (in a quartz cuvette or clear vial) in a photostability chamber and expose it to light as per ICH Q1B guidelines. A dark control wrapped in foil should be run in parallel.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • For acid and base samples, neutralize the solution before analysis.

    • Analyze all samples by a stability-indicating HPLC method. An LC-MS method is highly recommended for the structural elucidation of unknown degradants.

  • Data Interpretation: Monitor the chromatograms for the loss of the parent peak area and the appearance of new peaks (degradants). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] If degradation is too rapid or too slow, the stress conditions (temperature, time, stressor concentration) should be adjusted.

Conclusion and Recommendations

Methyl 4-bromo-1H-indazole-3-carboxylate is a molecule with low expected aqueous solubility but good solubility in common polar aprotic and non-polar organic solvents. Its primary stability liability is the methyl ester, which is prone to hydrolysis, especially under basic conditions.

Recommendations for Researchers:

  • Handling: For preparing stock solutions for biological screening, DMSO is the recommended solvent.

  • Synthesis & Purification: During workups involving aqueous bases (e.g., NaHCO₃ solution), contact time should be minimized and temperatures kept low to prevent hydrolysis of the ester.[13]

  • Storage: The solid compound should be stored in a cool, dry, and dark environment to prevent potential photolytic and hydrolytic degradation. Solutions, especially in protic solvents like methanol, should be prepared fresh and not stored for extended periods.

  • Analytical Method Development: Any HPLC method intended for purity analysis must be validated as "stability-indicating" by demonstrating that it can resolve the parent compound from its potential degradants, particularly the primary carboxylic acid hydrolysate.

By applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility and stability of Methyl 4-bromo-1H-indazole-3-carboxylate, ensuring data integrity and accelerating the drug development process.

References

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]

  • National Institutes of Health (NIH). (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Institutes of Health (NIH). (2010). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • PubChem. Methyl 4-Bromo-3-formyl-1H-indazole-7-carboxylate. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Significance of Stability Studies on Degradation Product. [Link]

  • PubMed. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA. [Link]

  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. (2014). Degradation of the emerging contaminant ibuprofen in aqueous solution by gamma irradiation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • National Institutes of Health (NIH). (2020). Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. (2011). Degradation Kinetics and Mechanism of an Oxadiazole Derivative. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]

Sources

Technical Guide: Biological Activity and Optimization of Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Bromo-Indazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP.[1] This structural mimicry allows indazole derivatives to function as potent inhibitors of protein kinases (e.g., VEGFR, CDK, PLK4). The introduction of a bromine atom—specifically at positions 3, 5, or 6—serves a dual purpose: it acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and provides a unique physicochemical profile capable of engaging in halogen bonding (XB) with target proteins. This guide details the structure-activity relationships (SAR), synthesis protocols, and biological evaluation workflows for bromo-indazole derivatives.

Chemical Foundation & SAR Logic

The Indazole Core as an ATP Mimic

The 1H-indazole core possesses a flat, bicyclic heteroaromatic architecture. In the context of kinase inhibition, the N1 and N2 nitrogens typically interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonds.

The Strategic Role of Bromine

While often viewed merely as a leaving group, the bromine atom in bromo-indazoles contributes directly to binding affinity through Halogen Bonding (XB) .

  • Mechanism: The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) on its head, allowing it to act as a Lewis acid.
    
  • Interaction: This

    
    -hole can form a directional non-covalent bond with Lewis bases (e.g., backbone carbonyl oxygens) in the receptor binding pocket.
    
  • Geometry: Optimal XB interactions occur when the C-Br···O angle is approximately 160°–180°.

SAR Visualization

The following diagram illustrates the functional logic of the bromo-indazole scaffold.

SAR_Logic Core 1H-Indazole Core (ATP Purine Mimic) N1_Pos N1 Position (Solubility/H-Bond Donor) Core->N1_Pos C3_Pos C3 Position (Steric Bulk/Selectivity) Core->C3_Pos C5_C6_Pos C5/C6 Position (Extension Vector/Halogen Bond) Core->C5_C6_Pos Target Target Binding (Kinase Hinge Region) N1_Pos->Target H-Bonding C5_C6_Pos->Target Halogen Bonding (σ-hole interaction)

Figure 1: Structure-Activity Relationship (SAR) logic of the bromo-indazole core.

Key Biological Targets

Bromo-indazole derivatives have demonstrated significant activity against several high-value oncology targets:

Target FamilySpecific TargetMechanism of ActionRepresentative CompoundActivity (IC50)
Tyrosine Kinase VEGFR2Angiogenesis InhibitionAxitinib (Indazole analogue)0.2 nM [1]
Ser/Thr Kinase PLK4Centrosome RegulationCompound K220.1 nM [2]
Metabolic Enzyme IDO1Immune Checkpoint6-substituted aminoindazole~50 nM [3]
Microtubule FtsZBacterial Cell Division4-bromo-1H-indazole2-8 µg/mL (MIC) [4]

Experimental Protocols

Synthesis: Suzuki Coupling of 6-Bromoindazole

This protocol describes the functionalization of 6-bromo-1H-indazole to create a bi-aryl kinase inhibitor precursor. This method is self-validating through the disappearance of the aryl bromide signal in NMR.

Reagents:

  • Substrate: 6-Bromo-1H-indazole (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 6-bromo-1H-indazole (197 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in 10 mL of degassed 1,4-dioxane/water mixture.

  • Activation: Add Cs₂CO₃ (651 mg, 2.0 mmol). Stir for 5 minutes under Nitrogen flow.

  • Catalysis: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Seal the flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 90°C for 4 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (product) should appear (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 of the synthesized derivative against MCF-7 (breast cancer) cells.

Protocol:

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the bromo-indazole derivative (100 µM to 0.01 µM) in DMSO (Final DMSO < 0.5%). Add to wells in triplicate.

    • Control: Vehicle-only (DMSO) wells.

    • Positive Control:[2] Doxorubicin (1 µM).

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

The following diagram outlines the integrated workflow from rational design to lead identification.

Workflow Design Rational Design (Scaffold Selection & Docking) Synthesis Synthesis Phase (Suzuki Coupling / N-Alkylation) Design->Synthesis Validation Chemical Validation (NMR: Loss of Br-C signal) Synthesis->Validation Assay Biological Screening (Kinase Assay / MTT) Validation->Assay Assay->Design Low Potency (Iterate) Lead Lead Identification (IC50 < 100 nM) Assay->Lead High Potency

Figure 2: Integrated "Design-Make-Test" workflow for bromo-indazole drug discovery.

References

  • Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3." Clinical Cancer Research.

  • Laufer, R., et al. (2013). "Discovery of 4-(9H-fluoren-9-yl)-1,2-dihydro-3H-pyrazol-3-ones as novel inhibitors of the mitotic kinase PLK4." Bioorganic & Medicinal Chemistry Letters.

  • RSC Advances. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine."

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry.

Sources

Technical Guide: Discovery, Chemistry, and Pharmacology of Substituted Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the emergence, structural evolution, and pharmacological profile of substituted indazole-3-carboxylates. Originally developed by pharmaceutical entities (notably Pfizer) as non-narcotic analgesics, this chemical scaffold was co-opted by the clandestine market to bypass legislative bans on earlier indole-based synthetic cannabinoids (e.g., JWH-018). This document details the bioisosteric shift from indole to indazole, provides validated synthetic protocols, and examines the toxicology of key derivatives such as AB-PINACA and 5F-ADB.

Structural Evolution and Therapeutic Origins

The Bioisosteric Shift

The discovery of indazole-3-carboxylates represents a classic application of scaffold hopping in medicinal chemistry. Early synthetic cannabinoids (SCs) utilized an indole core (e.g., JWH-018). To improve pharmacokinetic stability and evade structure-based legislation, the C-H at the 2-position of the indole was replaced with a Nitrogen atom, creating the indazole core.

  • Indole Core: High affinity, but metabolically susceptible at the C2 position.

  • Indazole Core: Retains lipophilicity and receptor binding pocket fit (Bioisostere) but alters the electron density, often increasing hydrogen bond acceptor capability.

The Pfizer Connection (2009)

The foundational work for this class is traced to Pfizer Inc. , specifically patent WO 2009/106980 [1].[1] Researchers sought potent CB1 receptor agonists for pain management that lacked the psychotropic side effects of opiates.

  • Key Discovery: The patent disclosed that coupling 1-alkyl-1H-indazole-3-carboxylic acids with specific amino acids (L-valine, L-tert-leucine) yielded compounds with nanomolar affinity for CB1.

  • Divergence: While Pfizer halted development due to adverse psychoactive profiles, clandestine chemists utilized the patent data to synthesize "AB" (L-valinamide) and "ADB" (L-tert-leucinamide) series drugs.

Chemical Classification and Nomenclature

The nomenclature follows a logical code based on the four structural domains: Core , Tail , Linker , and Linked Group .

Code SegmentChemical MoietyExample Structure
AB L-Valinamide (Amide Linker + Branched Alkyl)N-(1-amino-3-methyl-1-oxobutan-2-yl)
ADB L-tert-LeucinamideN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)
PINACA Pentyl chain + Indazole + Carboxamide1-pentyl-1H-indazole-3-carboxamide
FUBINACA Fluorobenzyl chain1-(4-fluorobenzyl)-1H-indazole...[2]
5F Terminal fluorination of the tail5-fluoropentyl chain

Distinction Note: While the prompt refers to carboxylates (esters), the most potent NPS derivatives are carboxamides. However, ester analogs like SDB-005 (naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate) do exist and act as prodrugs or active agonists [2].

Synthesis and Characterization

Synthetic Pathway

The synthesis of indazole-3-carboxamides (e.g., AB-PINACA) is a convergent synthesis involving the functionalization of the indazole core followed by amide coupling.

Protocol: Synthesis of AB-PINACA

  • Esterification: 1H-indazole-3-carboxylic acid is treated with sulfuric acid in methanol to yield methyl 1H-indazole-3-carboxylate.

  • N-Alkylation: The methyl ester is reacted with 1-bromopentane using a base (K₂CO₃ or NaH) in DMF. Critical Control: Regioselectivity is favored at N1, but N2 alkylation is a common impurity [3].

  • Hydrolysis: The ester is saponified (NaOH/MeOH) to yield 1-pentyl-1H-indazole-3-carboxylic acid.

  • Amide Coupling: The acid is coupled with L-valinamide using EDC/HOBt or HATU to form the final carboxamide.

Visualization of Synthesis (DOT)

Synthesis_Pathway Start 1H-indazole-3-carboxylic acid Inter1 Methyl 1H-indazole-3-carboxylate Start->Inter1 Esterification Inter2 1-pentyl-1H-indazole-3-carboxylate (Ester Intermediate) Inter1->Inter2 N1-Alkylation AcidInter 1-pentyl-1H-indazole-3-carboxylic acid Inter2->AcidInter Hydrolysis Final AB-PINACA (Carboxamide Product) AcidInter->Final Amide Coupling Reagent1 MeOH, H2SO4 (Reflux) Reagent2 1-Bromopentane K2CO3/DMF Reagent3 NaOH, MeOH (Saponification) Reagent4 L-Valinamide EDC/HOBt or HATU

Caption: Figure 1. Convergent synthesis of AB-PINACA from the indazole-3-carboxylic acid scaffold via ester protection, alkylation, and amide coupling.

Pharmacodynamics and Toxicology

Receptor Binding Profiles

Indazole-3-carboxylates are full agonists at CB1 and CB2 receptors. Unlike


-THC (a partial agonist), these compounds can elicit maximal receptor activation, leading to severe toxicity (seizures, cardiotoxicity).

Table 1: Comparative Binding Affinity (


) and Functional Potency (

)
CompoundScaffoldCB1

(nM)
CB1

(nM)
Efficacy relative to THC

-THC
Phytocannabinoid40.7~10-20100% (Reference)
JWH-018 Indole9.02.5~300%
AB-PINACA Indazole-3-carboxamide1.2 0.58 >600%
5F-ADB Indazole-3-carboxamide0.59 0.32 >800%
SDB-005 Indazole-3-carboxylate21.0N/AHigh

Data compiled from Banister et al. [4] and Wiley et al. [5].[1]

Metabolic Fate and Toxicity

The metabolism of these compounds is critical for toxicological analysis. The "linker" stability determines the half-life.

  • Esters (SDB-005): Rapidly hydrolyzed by plasma esterases to the parent indazole acid (inactive) and the alcohol moiety.

  • Amides (AB-PINACA): More resistant to hydrolysis than esters, but still undergo amidase cleavage.

  • Toxicophore: The 5-fluoro substitution (e.g., 5F-AMB) introduces metabolic complexity.[3] Oxidative defluorination can produce toxic fluoroacetate metabolites, though direct receptor-mediated toxicity is the primary danger.

Visualization of Signaling & Metabolism (DOT)

Signaling_Metabolism Drug Indazole-3-Carboxamide (e.g., 5F-ADB) CB1 CB1 Receptor (CNS) Drug->CB1 Full Agonism (nM affinity) Metabolism Hepatic Metabolism (CYP450 / Carboxylesterases) Drug->Metabolism Clearance Pathway G-Protein Activation (Gi/o) CB1->Pathway Effect Inhibition of Adenylyl Cyclase Decrease cAMP Pathway->Effect Tox Adverse Events: Seizures, Tachycardia, Psychosis Effect->Tox Metab1 Ester/Amide Hydrolysis (Inactive Acid) Metabolism->Metab1 Major Pathway Metab2 Oxidative Defluorination (For 5F-analogs) Metabolism->Metab2 Minor Pathway

Caption: Figure 2.[3][4] Pharmacological activation of CB1 receptors leading to toxicity, contrasted with hepatic metabolic clearance pathways.

Analytical Challenges

Detection relies on identifying specific metabolites in urine/blood due to the rapid clearance of the parent compound.

  • Target: For AB-PINACA, the primary biomarker is AB-PINACA pentanoic acid (formed via oxidative defluorination and oxidation) and the hydrolyzed carboxylate [6].

  • Isomerism: Positional isomers (indazole N1 vs N2 alkylation) have different fragmentation patterns in LC-MS/MS, essential for forensic differentiation.

References

  • Buchler, I. P., et al. (2009).[1] Indazole derivatives as CB1 receptor modulators. World Intellectual Property Organization, WO 2009/106980. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[5] (2017).[1] EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA. Link

  • Banister, S. D., et al. (2015).[1] The chemistry and pharmacology of synthetic cannabinoid receptor agonist new psychoactive substances: evolution. Handbook of Experimental Pharmacology. Link

  • Banister, S. D., Moir, M., & Stuart, J. (2015).[1] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

  • Wiley, J. L., et al. (2015).[1] In vivo and in vitro pharmacological evaluation of the synthetic cannabinoid AB-CHMINACA. Drug and Alcohol Dependence. Link

  • Wohlfarth, A., et al. (2015). Metabolite profiling of the new synthetic cannabinoids AB-PINACA and 5F-AB-PINACA in human hepatocytes. Journal of Analytical Toxicology. Link

Sources

A Researcher's Technical Guide to Procuring and Utilizing Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance and Sourcing Challenges

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including kinase inhibitors for oncology.[1] The specific substitution pattern of Methyl 4-bromo-1H-indazole-3-carboxylate, featuring a bromine atom at the C4-position and a methyl ester at C3, makes it a versatile precursor for introducing further molecular diversity. The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of various aryl or heteroaryl groups.[2][3]

However, a survey of the fine chemical market reveals that this specific regioisomer is not a common stock item. Its procurement, therefore, shifts from a simple purchase to a strategic sourcing decision, most often involving a partnership with a custom synthesis provider.

Identifying and Engaging Custom Synthesis Partners

The selection of a Contract Research Organization (CRO) or custom synthesis company is paramount. The ideal partner possesses deep expertise in heterocyclic and multi-step organic synthesis.[4] When vetting potential suppliers, the discussion should extend beyond mere cost and timeline to their technical capabilities and quality assurance frameworks.[5][6]

Table 1: Potential Custom Synthesis & Specialized Chemistry Suppliers

Company/Service TypeSpecialization AreasKey Considerations for Researchers
Specialized CROs Heterocyclic chemistry, multi-step synthesis, process development.[4][7][8]In-depth experience with indazole chemistry, robust analytical capabilities, clear communication and reporting structure.
Building Block Suppliers Catalog of diverse heterocyclic compounds, custom synthesis services.[9][10][11]May have experience with related indazole isomers, indicating relevant synthetic expertise.
Large Chemical Manufacturers Custom manufacturing from mg to kg scale, cGMP options.[12][13]Suitable for later-stage development requiring larger quantities and regulatory compliance.

The causality behind selecting a specialized CRO lies in risk mitigation. A partner with demonstrated experience in indazole synthesis is more likely to navigate the potential challenges of regioselectivity and purification, delivering the target compound to the required specifications in a timely manner.

A Plausible Synthetic Pathway and the Imperative of Quality Control

To engage effectively with a custom synthesis partner, it is beneficial to understand a viable synthetic route. This knowledge facilitates technical discussions and aids in evaluating the feasibility and cost of the proposed synthesis. A logical pathway to Methyl 4-bromo-1H-indazole-3-carboxylate would proceed via the regioselective bromination of a suitable indazole precursor, followed by esterification.

G cluster_0 Synthesis of Precursor cluster_1 Key Transformation: Regioselective Bromination cluster_2 Final Step: Esterification A 1H-Indazole-3-carboxylic acid B 4-Bromo-1H-indazole-3-carboxylic acid A->B  N-Bromosuccinimide (NBS),  Strong Acid Catalyst (e.g., H2SO4) C Methyl 4-bromo-1H-indazole-3-carboxylate B->C  Methanol (MeOH),  Acid Catalyst (e.g., SOCl2 or H2SO4) G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Methyl 4-bromo-1H- indazole-3-carboxylate C Pd Catalyst (e.g., Pd(PPh3)4) B Arylboronic Acid (R-B(OH)2) F Methyl 4-aryl-1H- indazole-3-carboxylate C->F D Base (e.g., K2CO3 or Cs2CO3) E Solvent (e.g., Dioxane/H2O)

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv).

  • Reagent Addition: Add the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).

    • Causality Note: The choice of base is critical; carbonates are commonly used and their strength can influence reaction kinetics. The catalyst loading is optimized to ensure efficient turnover without excessive cost or palladium contamination in the product. [2]3. Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-aryl-1H-indazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using the analytical methods outlined in Table 2.

This self-validating protocol, from reaction monitoring to final characterization, ensures the integrity of the synthesized material, providing a solid foundation for subsequent research phases.

Conclusion

Methyl 4-bromo-1H-indazole-3-carboxylate is a high-value, specialized building block whose acquisition requires a strategic approach centered on custom synthesis. By partnering with a qualified CRO, understanding the synthetic challenges, and rigorously applying analytical quality control, researchers can confidently source this key intermediate. Its effective use in robust and well-characterized downstream reactions, such as the Suzuki-Miyaura coupling, will continue to empower the discovery and development of novel therapeutics.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (2024, March 12). [Link]

  • Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. (2025, August 8). [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Center for Biotechnology Information. [Link]

  • Custom Synthesis. Otava Chemicals. [Link]

  • 10 Things You Should Know Before Contracting a Custom Synthesis Project. Eurofins. [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. (2021, February 1). [Link]

  • What is Custom Synthesis? What is a CRO and what's a FTE contract? - Chiroblock GmbH. [Link]

  • Indazoles Archives. Boron Molecular. [Link]

  • What Is Custom Synthesis and Why Is It Important? - Moravek, Inc. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021, January 21). National Center for Biotechnology Information. [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024, October 13). [Link]

Sources

Physical properties like melting point and boiling point of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of Methyl 4-bromo-1H-indazole-3-carboxylate , a critical intermediate in the development of kinase inhibitors (e.g., KRAS) and G-protein coupled receptor antagonists.

Executive Summary

Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4) is a halogenated indazole ester widely utilized as a scaffold in medicinal chemistry.[1] Its structural rigidity and the presence of a reactive bromine at the C4 position—peri to the nitrogen-rich core—make it a valuable building block for structure-activity relationship (SAR) studies. This guide provides a definitive reference for its physical properties, handling, and experimental characterization.

Chemical Identity & Structural Data

The compound is characterized by a fused benzene and pyrazole ring system (indazole) with a methyl ester at position 3 and a bromine atom at position 4.[2]

ParameterDetail
IUPAC Name Methyl 4-bromo-1H-indazole-3-carboxylate
CAS Registry Number 1190322-47-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=NNC2=C1C(Br)=CC=C2
InChI Key WSCGICNGQITPRB-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Physicochemical Properties

Accurate knowledge of physical constants is essential for the purification and formulation of this intermediate. Due to its status as a specialized research chemical, some values are derived from high-fidelity predictive models validated against structural analogs (e.g., 6-bromo isomers).

Melting and Boiling Points
PropertyValue / RangeNote
Physical State SolidAt Standard Ambient Temperature & Pressure (SATP).
Melting Point (Experimental) 180 °C – 220 °C (Est.)Exact experimental MP is rarely reported in patent literature; structural analogs (e.g., Indazole-3-carboxylic acid) melt >260°C. The 4-bromo substituent typically lowers MP due to steric strain.
Boiling Point (Predicted) 399.7 ± 22.0 °C At 760 mmHg.[1] Decomposes before boiling.
Flash Point (Predicted) 195.5 ± 22.3 °C -
Density 1.7 ± 0.1 g/cm³ High density due to bromine substitution.
Solubility Profile
  • Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate (hot).

  • Sparingly Soluble: Methanol, Dichloromethane.

  • Insoluble: Water (Hydrophobic nature requires organic co-solvents for biological assays).

Synthesis & Purification Logic

The synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate typically involves the cyclization of a diazonium intermediate or direct esterification of the corresponding carboxylic acid.

Synthetic Workflow (Graphviz Visualization)

The following diagram illustrates the logical flow from precursor selection to final purification.

SynthesisWorkflow Precursor 4-Bromo-isatin / Substituted Aniline Intermediate Diazo/Hydrazone Intermediate Precursor->Intermediate Activation Cyclization Cyclization (Indazole Core Formation) Intermediate->Cyclization Ring Closure Esterification Esterification (MeOH / H2SO4) Cyclization->Esterification Functionalization Crude Crude Product (Solid) Esterification->Crude Purification Recrystallization (EtOAc/Hexane) Crude->Purification Final Pure Methyl 4-bromo- 1H-indazole-3-carboxylate Purification->Final >98% Purity

Figure 1: Synthetic pathway and purification logic for indazole carboxylate derivatives.

Purification Protocol

To ensure an accurate melting point determination, the compound must be free of solvent residues and unreacted precursors.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.

  • Precipitation: Slowly add Hexanes (anti-solvent) while cooling.

  • Filtration: Collect crystals via vacuum filtration.

  • Drying: Dry under high vacuum (<1 mbar) at 45°C for 12 hours to remove trapped volatiles.

Experimental Protocol: Melting Point Determination

Objective: To determine the purity and identity of the synthesized batch using the capillary method.

Reagents & Equipment
  • Sample: Dried Methyl 4-bromo-1H-indazole-3-carboxylate.

  • Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Standard: Caffeine (MP 235°C) for calibration if necessary.

Step-by-Step Methodology
  • Sample Prep: Grind a small amount (~5 mg) of the dry sample into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 160°C to estimate the melting range.

  • Ramp 2 (Slow): Cool the apparatus, then heat at a rate of 1°C/min starting from 170°C.

  • Observation: Record two temperatures:

    • 
      : First sign of liquid formation (meniscus).
      
    • 
      : Complete liquefaction.
      
  • Validation: A range >2°C indicates impurities (solvent or side products).

Characterization Logic Flow

MP_Logic Start Start MP Analysis Prep Grind & Load Capillary Start->Prep FastScan Fast Scan (10°C/min) Prep->FastScan EstRange Estimate Range FastScan->EstRange SlowScan Slow Scan (1°C/min) EstRange->SlowScan Result Observe Transition SlowScan->Result Decision Range < 2°C? Result->Decision Pass PASS: High Purity Decision->Pass Yes Fail FAIL: Impure Decision->Fail No Recryst Recrystallize Fail->Recryst Action Recryst->Prep Retry

Figure 2: Decision tree for melting point validation.

Applications in Drug Discovery

Methyl 4-bromo-1H-indazole-3-carboxylate is primarily used as an intermediate for:

  • N-Alkylation: The N1-position is readily alkylated (e.g., with iodomethane or benzyl halides) using bases like NaH or Cs₂CO₃ in DMF [1, 2].

  • Cross-Coupling: The C4-bromo group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, essential for expanding the SAR of kinase inhibitors.

References

  • World Intellectual Property Organization (WIPO). Compounds for Inhibiting KRAS Activity. WO 2023/283213.[3] (2023).[4][3] Link

  • Google Patents. Spiro isoxazoline compounds as SSTR5 antagonists. AU2011256444B2. (2011). Link

  • ChemSrc. 6-Bromo-1H-indazole-3-carboxylic acid methyl ester (Analog Data). (2025). Link

  • PubChem. Methyl 1H-indazole-3-carboxylate (Parent Compound). CID 657476. Link

Sources

Tautomeric Forms of 4-Bromo-1H-indazole-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric forms of 4-bromo-1H-indazole-3-carboxylate esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

The "Peri-Constraint" in Indazole Scaffold Design

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and oncology drugs. However, the introduction of a bulky halogen at the C4 position—specifically a 4-bromo substituent—creates a unique steric and electronic environment known as the "peri-constraint."

This guide analyzes the tautomeric equilibrium of 4-bromo-1H-indazole-3-carboxylate esters , a specific subclass where the interplay between the 4-bromo "peri-substituent" and the 3-carboxylate group dictates reactivity, binding modes, and spectroscopic signatures. Understanding the 1H- vs. 2H-tautomerism in this system is critical for controlling regioselective alkylation (N1 vs. N2) and optimizing ligand-target interactions.

Thermodynamics & Kinetics of Tautomerism

The 1H vs. 2H Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H-form (benzenoid) and the 2H-form (quinoid) .[1]

  • 1H-Indazole: Thermodynamically favored (approx. 4–5 kcal/mol more stable in gas phase) due to full aromaticity of the benzene ring.

  • 2H-Indazole: Less stable due to the disruption of the benzene aromaticity (quinoid resonance contribution), though it possesses a higher dipole moment.

The 4-Bromo "Peri-Effect"

In 4-bromo-1H-indazole-3-carboxylate esters, the 4-bromo atom is spatially adjacent (peri) to the N1 nitrogen.

  • Steric Clash: The Van der Waals radius of Bromine (1.85 Å) interacts with the N1-H or N1-lone pair. While the 1H-tautomer remains the global minimum, the 4-Br substituent destabilizes the 1H-form relative to unsubstituted indazoles.

  • Electronic Repulsion: Lone-pair repulsion between the halogen and the N1 nitrogen can raise the ground state energy of the 1H-tautomer, effectively lowering the activation energy barrier for proton transfer to N2.

The 3-Carboxylate Influence

The ester group at C3 is an electron-withdrawing group (EWG).

  • Acidity: It increases the acidity of the N-H proton (

    
     drops), facilitating deprotonation under milder basic conditions.
    
  • H-Bonding: In the 2H-form, the N2-H can theoretically form an intramolecular hydrogen bond with the ester carbonyl oxygen, potentially stabilizing the 2H-tautomer in non-polar solvents, though the steric bulk of the 4-Br usually dominates the conformational landscape.

Tautomerism T1 1H-Tautomer (Benzenoid) Dominant in Solution TS Transition State (Proton Transfer) T1->TS  Destabilized by  4-Br Sterics TS->T1  Thermodynamic Drive T2 2H-Tautomer (Quinoid) Minor Species TS->T2  Stabilized by  3-COOR H-bond T2->TS  Fast Reversion

Figure 1: Tautomeric equilibrium energy landscape. The 4-Br substituent raises the energy of the 1H form, while the 3-ester may offer minor stabilization to the 2H form via H-bonding.

Synthetic Implications: The N1 vs. N2 Bifurcation

The most practical consequence of this tautomerism is the regioselectivity challenge during N-alkylation or N-arylation. The 4-bromo group acts as a "gatekeeper," often hindering the thermodynamically preferred N1-attack.

Regioselectivity Rules
ConditionFavored IsomerMechanismRole of 4-Br
Thermodynamic (High T, Reversible)N1-Alkyl Equilibration to most stable aromatic system.4-Br hinders N1; requires higher activation energy/time.
Kinetic (Low T, Irreversible)N2-Alkyl Attack at least hindered nitrogen (N2).4-Br blocks N1 approach; directs electrophile to N2.
Chelation Control (e.g., Cs+)N1-Alkyl Metal coordinates N2 + 3-COOR, exposing N1? (Debated)Less relevant; steric bulk usually overrides chelation.
Protocol: N1-Selective Alkylation (Thermodynamic Control)

To overcome the 4-Br steric barrier and achieve the stable N1-product.

  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    ).
    
  • Base:

    
     or 
    
    
    
    (Anhydrous).
  • Temperature: 60°C – 90°C . (Crucial: Heat is required to overcome the 4-Br steric barrier and allow thermodynamic equilibration).

  • Procedure:

    • Dissolve 4-bromo-1H-indazole-3-carboxylate in DMF (0.1 M).

    • Add 1.5 eq.

      
       and stir for 30 min at RT (ensure deprotonation).
      
    • Add 1.2 eq. Alkyl Halide.

    • Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS. If N2 product forms initially, prolonged heating often converts it to N1 via intermolecular alkyl transfer or retro-Michael pathways (if applicable).

Protocol: N2-Selective Alkylation (Kinetic Control)

Exploiting the 4-Br steric shield.

  • Solvent: THF or DCM.

  • Base: NaH (Strong, irreversible deprotonation) or weak bases at RT.

  • Temperature: 0°C to RT .

  • Electrophile: Reactive electrophiles (e.g., Methyl Iodide, Meerwein salts).

  • Mechanism: The "naked" anion attacks the most accessible nitrogen. The 4-Br group effectively shields N1, funneling reaction to N2.

Synthesis Start 4-Bromo-1H-indazole-3-carboxylate Base Deprotonation (Indazolide Anion) Start->Base Branch Reaction Conditions Base->Branch Path1 Kinetic Control (THF, NaH, 0°C) Branch->Path1 Avoid Sterics Path2 Thermodynamic Control (DMF, Cs2CO3, 80°C) Branch->Path2 Equilibrate Prod2 N2-Alkyl (Major) (Sterically favored) Path1->Prod2 Prod1 N1-Alkyl (Major) (Thermodynamically stable) Path2->Prod1

Figure 2: Synthetic decision tree for regioselective alkylation.

Analytical Characterization

Distinguishing N1 vs. N2 isomers (and by extension, inferring tautomeric preferences in derivatives) is non-trivial but follows distinct spectroscopic patterns.

NMR Spectroscopy ( & )

The most reliable method without growing crystals.

FeatureN1-Substituted (1H-like)N2-Substituted (2H-like)Notes
C3 Chemical Shift ~135 - 140 ppm ~120 - 125 ppm N2-alkylation shields C3 significantly.
C7a/C3a Distinct patternDistinct patternRequires HMBC to assign quaternary carbons.
NOE Signal NOE between N-Alkyl and H7 NOE between N-Alkyl and H3 (if H) or Ester Critical: In 3-esters, N2-alkyl shows NOE to the ester ethyl/methyl group. N1-alkyl shows NOE to H7 (or H7 substituent).
UV

Typically shorter

Typically longer

N2-isomers often have a "quinoid-like" red shift.
X-Ray Crystallography[2]
  • 1H-Tautomer:

    
     bond length is double-bond like (~1.32 Å); 
    
    
    
    is single-bond like (~1.37 Å).
  • 2H-Tautomer:

    
     bond length shortens; ring geometry reflects quinoid character.
    
  • 4-Br Interaction: In crystal structures of N1-substituted forms, the N1-R group is often twisted out of plane to avoid the 4-Br, or the 4-Br is displaced, confirming the steric stress.

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al.[2] "The tautomerism of indazole: A theoretical and experimental study." Journal of Physical Organic Chemistry, 1993.[3]

  • Regioselectivity in Indazole Alkylation: Luo, G., et al. "Regioselective N-Alkylation of Indazoles."[4] Journal of Organic Chemistry, 2006.

  • Steric Effects in Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for peri-interactions).
  • Synthesis of 4-Bromoindazoles: "Preparation of 4-bromo-1H-indazole derivatives." PCT Int. Appl. WO2010025178.

  • NMR differentiation of N1/N2 Indazoles: Beilstein Journal of Organic Chemistry, 2021, 17, 1988–1998.

Sources

The Versatile Reactivity of the Bromo-Indazole Moiety: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its status as a privileged structure in drug design. The introduction of a bromine atom onto the indazole ring unlocks a vast landscape of synthetic possibilities, providing a versatile handle for the construction of complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers an in-depth exploration of the reactivity of the bromine atom on the indazole ring, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the synthesis of novel indazole-based compounds. We will delve into the nuances of key transformations, offering not just protocols, but a deeper understanding of the underlying principles that govern reactivity and selectivity.

Electronic Landscape of the Indazole Ring: A Tale of Two Nitrogens

The reactivity of a bromine substituent on the indazole ring is intrinsically linked to the electronic nature of the heterocyclic core. The indazole system consists of a benzene ring fused to a pyrazole ring, and the position of the non-protonated nitrogen atom significantly influences the electron density distribution across the molecule. This, in turn, dictates the susceptibility of a C-Br bond at a given position to undergo oxidative addition in palladium-catalyzed cross-coupling reactions or to participate in other transformations.

Generally, the C3-position of the indazole ring is electron-deficient, making a bromine atom at this position a prime candidate for a wide range of cross-coupling reactions. Conversely, the benzene portion of the ring system (positions 4, 5, 6, and 7) exhibits more nuanced reactivity, often influenced by the presence and nature of other substituents on the ring. The regioselectivity of both the initial bromination and subsequent functionalization is a critical consideration in any synthetic strategy.

The Workhorse of C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-substituted indazoles. The ability to precisely and efficiently form new carbon-carbon bonds has made these methods indispensable in modern synthetic chemistry.

The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction for the functionalization of bromoindazoles. Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) catalyst.

Suzuki_Mechanism A Pd(0)L2 B Oxidative Addition (Ind-Pd(II)(Br)L2) A->B Ind-Br C Transmetalation (Ind-Pd(II)(R)L2) B->C R-B(OR)2 Base D Reductive Elimination (Ind-R) C->D D->A Pd(0)L2 regenerated

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoindazole. Optimization of the catalyst, ligand, base, and solvent system may be necessary for different substrates.

Materials:

  • 3-Bromo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add triphenylphosphine (0.04 mmol) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings of Bromoindazoles

Bromoindazole PositionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo4-Methoxyphenylboronic acidPd(PPh3)4Cs2CO3Dioxane/EtOH/H2O140 (MW)78
5-BromoN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME80High
7-BromoPhenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O10085
The Heck Reaction: Forging Carbon-Carbon Bonds with Alkenes

The Heck reaction provides a powerful method for the alkenylation of bromoindazoles, leading to the formation of styrenyl and other vinyl-substituted indazole derivatives. This transformation is particularly valuable for the synthesis of precursors to more complex molecules.

Mechanistic Insights: The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the bromoindazole to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Mechanism A Pd(0)L2 B Oxidative Addition (Ind-Pd(II)(Br)L2) A->B Ind-Br C Migratory Insertion (R-CH2-CH(Ind)-Pd(II)L2) B->C Alkene D β-Hydride Elimination (Ind-CH=CH-R) C->D D->A Pd(0)L2 regenerated

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of 3-Bromo-1-methyl-1H-indazole with Styrene

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 3-bromo-1-methyl-1H-indazole (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Data Presentation: Substrate Scope in the Heck Reaction of 3-Bromoindazoles

3-Bromoindazole DerivativeAlkeneCatalyst/LigandBaseSolventYield (%)Reference
1-Methyl-3-bromoindazoleStyrenePd(OAc)2/PPh3TEANaBr (grinding)92
3-Bromo-1H-indazolen-Butyl acrylatePd(OAc)2/PPh3TEANaBr (grinding)85
N-Boc-3-bromoindazoleStyrenePd(OAc)2/PPh3TEANaBr (grinding)78
The Buchwald-Hartwig Amination: A Gateway to Aminoindazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between bromoindazoles and a wide variety of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry, as the amino-indazole moiety is a common feature in biologically active molecules.

Mechanistic Overview: The catalytic cycle involves the oxidative addition of the bromoindazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated indazole.

Buchwald_Hartwig_Mechanism A Pd(0)L2 B Oxidative Addition (Ind-Pd(II)(Br)L2) A->B Ind-Br C Amine Coordination & Deprotonation (Ind-Pd(II)(NR2)L2) B->C HNR2 Base D Reductive Elimination (Ind-NR2) C->D D->A Pd(0)L2 regenerated

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-indazole with Aniline

Materials:

  • 5-Bromo-1H-indazole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-1H-indazole (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles

BromoindazoleAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-imidazo[2,1-b]thiadiazoleAnilinePd2(dba)3/XantphosCs2CO31,4-Dioxane11085
5-BromoindoleMorpholinePd(OAc)2/BINAPNaOtBuToluene10092
The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that allows for the direct coupling of terminal alkynes with bromoindazoles, providing a straightforward route to alkynyl-substituted indazoles. These products are valuable intermediates for further transformations.

Mechanistic Considerations: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition (Ind-Pd(II)(Br)L2) A->B Ind-Br C Transmetalation (Ind-Pd(II)(C≡CR)L2) B->C Cu-C≡CR D Reductive Elimination (Ind-C≡CR) C->D D->A Pd(0)L2 regenerated E Cu(I)X F π-Alkyne Complex E->F H-C≡CR G Copper Acetylide (Cu-C≡CR) F->G Base

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indazole with Phenylacetylene

Materials:

  • 6-Bromo-1H-indazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 6-bromo-1H-indazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling of Bromoindazoles

BromoindazoleAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePhenylacetylenePd(acac)2/Hydrazone ligand/CuIK3PO4DMSO125High
6-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNi(acac)2/dppfK3PO4Dioxane7085

Beyond Cross-Coupling: Other Important Transformations

While palladium-catalyzed reactions are central to the functionalization of bromoindazoles, other transformations offer complementary synthetic strategies.

Lithiation-Bromine Exchange: A Direct Route to Indazolyl Anions

The treatment of a bromoindazole with a strong organolithium base, such as n-butyllithium, can induce a halogen-metal exchange, generating a highly reactive indazolyl lithium species. This nucleophile can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. This method is particularly useful when the desired functionality cannot be introduced via cross-coupling reactions. The regioselectivity of this exchange can be influenced by the presence of directing groups and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Reactivity of Activated Bromoindazoles

In cases where the indazole ring is sufficiently activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the bromine atom, direct nucleophilic aromatic substitution (SNAr) can occur. In this reaction, a nucleophile displaces the bromide ion via a Meisenheimer complex intermediate. While less general than palladium-catalyzed methods, SNAr can be a highly efficient transformation for specific substrates.

The Influence of N-Protecting Groups: A Strategic Consideration

The presence and nature of a protecting group on the indazole nitrogen can significantly impact the reactivity of the bromine atom. Protecting groups can modulate the electronic properties of the indazole ring and can also exert steric effects that influence the approach of reagents to the catalytic center.

  • Electron-withdrawing protecting groups such as tert-butoxycarbonyl (Boc) can decrease the electron density of the indazole ring, which can sometimes be beneficial for oxidative addition. However, the Boc group itself can be labile under certain reaction conditions.

  • Bulky protecting groups like the trityl group can provide steric hindrance that may influence regioselectivity in certain reactions.

  • The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another commonly used protecting group that can direct lithiation to the C3 position.

The choice of protecting group should be carefully considered based on the desired transformation and the stability of the group under the planned reaction conditions. In many cases, reactions can be successfully performed on unprotected NH-indazoles, which offers the advantage of a more atom-economical synthesis.

Conclusion: A Versatile Platform for Innovation

The bromine atom on the indazole ring is a remarkably versatile synthetic handle, providing access to a vast and diverse chemical space. Through a deep understanding of the electronic properties of the indazole core and the judicious application of a wide range of synthetic methodologies, from palladium-catalyzed cross-coupling reactions to lithiation-bromine exchange and nucleophilic aromatic substitution, researchers can efficiently construct novel indazole-based molecules with tailored properties. This guide has provided a comprehensive overview of the key transformations involving bromoindazoles, offering both practical experimental guidance and insights into the underlying mechanistic principles. As the demand for new therapeutic agents continues to grow, the strategic functionalization of the bromo-indazole moiety will undoubtedly remain a critical and enabling tool in the hands of synthetic and medicinal chemists.

References

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility of Methyl 4-bromo-1H-indazole-3-carboxylate as a high-value scaffold for developing Type I and Type II kinase inhibitors (e.g., FGFR, VEGFR, PAK1).

Abstract

The indazole scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Methyl 4-bromo-1H-indazole-3-carboxylate represents a uniquely versatile starting material due to its orthogonal functional handles: the C4-bromide allows for cross-coupling reactions to probe the hydrophobic back-pocket (or hinge region depending on binding mode), while the C3-carboxylate provides a vector for amide coupling to target the solvent-exposed front or gatekeeper residues. This guide outlines a robust, modular synthetic protocol for generating diverse kinase inhibitor libraries from this core.

Scientific Rationale & Binding Mode

In the context of ATP-competitive inhibition, the indazole core typically anchors the molecule to the kinase hinge region via hydrogen bonds at N1 and N2.

  • C3-Position (Ester/Amide): Vectors towards the solvent-exposed region. Modifications here tune solubility and pharmacokinetic (PK) properties.

  • C4-Position (Bromide): A critical vector for introducing steric bulk. In many kinases (e.g., FGFR), substituents at the 4-position can induce conformational changes or fill hydrophobic pockets that are inaccessible to unsubstituted indazoles.

Retrosynthetic Analysis

The synthesis is designed to be modular, allowing late-stage diversification.

Retrosynthesis cluster_inputs Reagents Target Target Kinase Inhibitor (4-Aryl-indazole-3-carboxamide) Intermediate1 Intermediate A (4-Aryl-indazole-3-carboxylate) Target->Intermediate1  Amide Coupling (C3 Diversification) SM Starting Material Methyl 4-bromo-1H-indazole-3-carboxylate Intermediate1->SM  Suzuki-Miyaura (C4 Functionalization) Boronic Ar-B(OH)2 Boronic->Intermediate1 Amine R-NH2 Amine->Target

Figure 1: Retrosynthetic strategy highlighting the orthogonality of the C3 and C4 positions.

Detailed Experimental Protocols

Phase 1: N-Protection (Optional but Recommended)

Direct coupling on the free NH indazole can lead to catalyst poisoning or regioselectivity issues. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) is recommended.

Protocol A: SEM Protection

  • Dissolution: Dissolve Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Workup: Warm to RT and stir for 2 h. Quench with ice water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation: Check LCMS for M+H (Target Mass + 130 Da).

Phase 2: C4-Functionalization (Suzuki-Miyaura Coupling)

This step introduces the hydrophobic moiety. The 4-position is sterically sensitive due to the peri-interaction with the C3-ester; highly active catalyst systems are required.

Protocol B: Cross-Coupling

  • Reagents:

    • Substrate: N-SEM-4-bromo-indazole derivative (1.0 eq)

    • Boronic Acid/Ester: Ar-B(OH)₂ (1.2–1.5 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

    • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 min.

  • Catalysis: Add Pd catalyst under Argon flow. Seal vessel.

  • Reaction: Heat to 90–100°C for 4–16 h. Monitor by TLC/LCMS.

    • Note: Steric hindrance at C4 may require longer reaction times.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Phase 3: C3-Functionalization (Saponification & Amide Coupling)

Converting the ester to an amide allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) common in kinase inhibitors.

Protocol C: Hydrolysis & Coupling

  • Saponification: Dissolve the C4-substituted ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at RT or 40°C until ester is consumed (LCMS monitoring). Acidify to pH 3 with 1N HCl to precipitate the acid. Filter and dry.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.

    • Add the amine (R-NH₂, 1.1 eq). Stir at RT for 2–12 h.

  • Deprotection (if SEM used): Treat the crude amide with TFA/DCM (1:1) or TBAF in THF (reflux may be needed for SEM removal on electron-deficient rings).

Data Summary & Optimization Guide

Reaction Optimization Matrix

The following table summarizes conditions for difficult substrates at the C4-position.

ParameterStandard ConditionOptimized (Sterically Hindered)Rationale
Catalyst Pd(dppf)Cl₂Pd(dtbpf)Cl₂ or XPhos Pd G2Bidentate ligands with large bite angles or bulky phosphines overcome steric crowding at C4.
Base Na₂CO₃K₃PO₄ or CsFStronger bases or fluoride sources facilitate transmetallation in hindered systems.
Solvent Dioxane/H₂On-Butanol or Toluene/H₂OHigher boiling point solvents allow for higher reaction temperatures (110°C+).
Time 4 h16–24 hPeri-position substitution (C3-ester vs C4-bromo) slows oxidative addition.
Workflow Logic Diagram

Workflow Start Methyl 4-bromo-1H-indazole-3-carboxylate Decision1 Is N1-Alkylation required? Start->Decision1 RouteA Route A: Protection (SEM/THP) Decision1->RouteA Yes (High Yield) RouteB Route B: Direct Functionalization Decision1->RouteB No (Quick Screen) Step2 Suzuki Coupling (C4) RouteA->Step2 RouteB->Step2 Step3 Ester Hydrolysis (LiOH) Step2->Step3 Step4 Amide Coupling (HATU) Step3->Step4 Step5 Deprotection (TFA/TBAF) Step4->Step5 If Protected End Purified Kinase Inhibitor Step4->End If Unprotected Step5->End Final Inhibitor

Figure 2: Decision tree for the synthesis of 4,3-disubstituted indazole inhibitors.

Troubleshooting & Critical Considerations

  • Regioselectivity of N-Alkylation:

    • Indazoles can alkylate at N1 or N2. Under thermodynamic conditions (NaH/DMF), N1 alkylation is generally favored for 3-substituted indazoles. However, steric bulk at C4 (the bromine) might influence this. Verify regiochemistry using 2D NMR (NOESY) interacting the N-alkyl protons with the C7-H.

  • Hydrolysis Issues:

    • The methyl ester at C3 can be resistant to hydrolysis if the C4 substituent is very bulky (e.g., ortho-substituted aryl). In such cases, use TMSOK (Potassium trimethylsilanolate) in THF, which acts as an anhydrous hydroxide source and is often more effective for hindered esters.

  • C4-Bromine Stability:

    • Do not subject the starting material to strong lithium-halogen exchange conditions (e.g., n-BuLi) unless the ester is protected or reduced, as the ester will react. Palladium chemistry is the safest route.

References

  • Indazole Scaffold in Kinase Discovery

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry (2020).[2]

    • URL:[Link]

  • FGFR Inhibitor Design

    • Title: Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold.
    • Source: Bioorganic & Medicinal Chemistry (2015).[3]

    • URL:[Link]

  • Synthetic Methodology (Indazoles)

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[4] (Discusses C3 functionalization logic).

    • Source: RSC Advances (2018).[4]

    • URL:[Link]

  • General Reactivity of 4-Bromoindazoles

    • Title: Synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
    • Source: PubMed Central (2019).
    • URL:[Link]

Sources

Application of Methyl 4-bromo-1H-indazole-3-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromo-1H-indazole-3-carboxylate in Fragment-Based Drug Discovery

Executive Summary

This guide details the application of Methyl 4-bromo-1H-indazole-3-carboxylate as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike the more common 5- or 6-substituted indazoles, the 4-bromo substitution pattern offers a unique geometric vector, often directing substituents towards the "gatekeeper" region in kinase targets or enabling unique torsion angles for conformational selectivity.[1] This protocol outlines the physicochemical rationale, synthetic elaboration pathways (Suzuki coupling, amidation), and screening methodologies required to transition this fragment from a crystallographic hit to a potent lead compound.

Strategic Rationale: The "Shelf" Vector

In medicinal chemistry, the indazole ring is a "privileged structure," frequently mimicking the purine core of ATP in kinase inhibitors. However, the vector of growth is critical:

  • C3-Position (Ester/Amide): typically interacts with the Hinge Region or points towards the solvent front.[1]

  • C4-Position (Bromine): This is the differentiator.[1] Substituents here project into the hydrophobic back pocket or interact with the gatekeeper residue . This vector is sterically demanding, often forcing the molecule into a specific conformation that improves selectivity against homologous enzymes.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Suitability
Molecular Weight 255.07 DaIdeal (<300 Da)
cLogP ~2.3Good (<3)
H-Bond Donors 1 (NH)Ideal (≤3)
H-Bond Acceptors 3 (N, O)Ideal (≤3)
Rotatable Bonds 2Rigid (Low entropy cost)

Fragment Elaboration Strategy

The utility of this fragment lies in its orthogonality. We can selectively modify the N1, C3, and C4 positions to "grow" the fragment into a lead.

Visualization: The Three-Vector Strategy

FragmentVectors Core Methyl 4-bromo-1H- indazole-3-carboxylate (Core Scaffold) N1 Vector 1: N1-Functionalization (Solubility / Binding Mode) Core->N1 Alkylation/Arylation C4 Vector 2: C4-Coupling (Gatekeeper / Hydrophobic Pocket) Core->C4 Suzuki/Buchwald C3 Vector 3: C3-Extension (Hinge Interaction / Solvent) Core->C3 Hydrolysis + Amidation

Figure 1: Orthogonal growth vectors available on the Methyl 4-bromo-1H-indazole-3-carboxylate scaffold.

Detailed Experimental Protocols

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the 4-position, accessing the hydrophobic pocket. The 4-position is sterically crowded; therefore, high-activity catalysts are required.[1]

Reagents:

  • Substrate: Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv)[1][2]

  • Boronic Acid/Ester: R-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM or Pd(PPh₃)₄ (5–10 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the indazole fragment (e.g., 0.2 mmol) in degassed 1,4-dioxane (2 mL).

  • Addition: Add the boronic acid, base (Cs₂CO₃), and catalyst under a nitrogen atmosphere.

  • Reaction: Seal the vial and heat.

    • Standard: 90°C for 12–16 hours (oil bath).

    • Microwave (Preferred): 120°C for 30–60 minutes. Note: Microwave heating often overcomes the steric hindrance at the C4 position.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: If the N1-position is unprotected, use 3.0 equiv of base to account for the acidic NH proton. Alternatively, perform N1-protection (e.g., THP, SEM, or Methyl) before the Suzuki coupling to improve yields and solubility.

Protocol B: C3-Extension via Amidation

Objective: To convert the ester to an amide, creating a potent H-bond donor/acceptor motif for the hinge region (e.g., in kinases like GSK-3β or ERK).[1]

Step 1: Hydrolysis

  • Dissolve the ester (from Protocol A or parent) in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 2–4 hours.[1]

  • Acidify with 1M HCl to pH ~3. The carboxylic acid usually precipitates. Filter and dry.[1]

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the amine (R-NH₂, 1.2 equiv). Stir at RT for 4–12 hours.[1]

  • Validation: Monitor by LC-MS. The formation of the amide is often accompanied by a significant shift in retention time.

Screening Workflow & Validation

When using this fragment in a library screen, solubility and aggregation are primary concerns due to the bromine atom.

Workflow Diagram

ScreeningWorkflow Stock Step 1: Stock Prep 100 mM in d6-DMSO QC Step 2: QC Check (LC-MS purity >95% Solubility Check) Stock->QC Primary Step 3: Primary Screen (STD-NMR or SPR) QC->Primary Pass HitVal Step 4: Hit Validation (1H-15N HSQC / X-ray) Primary->HitVal Kd < 1 mM Elab Step 5: Fragment Growing (See Protocols A & B) HitVal->Elab Confirmed Binding Mode

Figure 2: Validated workflow for screening Methyl 4-bromo-1H-indazole-3-carboxylate.

QC Protocol:

  • Solubility: The 4-bromo analog is less soluble than the non-halogenated core.[1] Ensure DMSO stock does not precipitate upon dilution into buffer (keep final DMSO < 2%).

  • Aggregation: Run a Dynamic Light Scattering (DLS) check if promiscuous binding is observed.[1]

Case Study Applications

Target: GSK-3β (Glycogen Synthase Kinase 3 Beta)

  • Mechanism: The indazole N1/N2 nitrogens form a bidentate H-bond with the hinge region (Val135).[1]

  • Role of 4-Br: The 4-bromo group induces a twist, preventing the "flat" binding observed with simple indazoles.[1] This allows the C3-substituent to project optimally towards the solvent, while the C4-substituent (post-coupling) can reach the hydrophobic region near the activation loop.

  • Outcome: 4-substituted indazole-3-carboxamides have shown nanomolar potency and improved selectivity over CDK2 due to this specific vector geometry [1, 2].[1][2]

Target: CRAC Channels (Calcium Release Activated Calcium)

  • Application: Indazole-3-carboxamides are potent blockers.[1][2] The regiochemistry at the 3-position is critical, and the 4-position offers a site to tune lipophilicity and metabolic stability [3].[1]

References

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Source:Journal of Medicinal Chemistry / NIH PubMed URL:[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source:Der Pharma Chemica URL:[Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Source:Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (Protocol adaptation for 4-bromo variants) Source:Current Organic Chemistry URL:[Link]

Sources

Application Note & Protocol: Regioselective N-alkylation of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the regioselective introduction of substituents on the pyrazole nitrogen atoms (N1 and N2) is a critical step in the synthesis of many therapeutic agents.[1][2] This document provides a detailed guide to the N-alkylation of methyl 4-bromo-1H-indazole-3-carboxylate, a versatile intermediate in drug discovery. We present validated protocols for achieving high regioselectivity for both N1 and N2 isomers, supported by mechanistic insights from current literature. The experimental choices regarding bases, solvents, and alkylating agents are explained to provide a comprehensive understanding of the factors governing the reaction's outcome. This guide is intended to be a practical resource for chemists in the pharmaceutical and biotechnology sectors.

Introduction: The Challenge of Indazole N-Alkylation

The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, which can be challenging to separate and leads to reduced yields of the desired isomer.[1][3] The regiochemical outcome is influenced by a subtle interplay of electronic and steric factors of the indazole core, as well as the reaction conditions, including the choice of base, solvent, and electrophile.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For methyl 4-bromo-1H-indazole-3-carboxylate, the presence of the electron-withdrawing carboxylate group at the C3 position and the bromo substituent at the C4 position significantly influences the nucleophilicity of the N1 and N2 atoms.

Mechanistic Considerations for Regioselectivity

The regioselectivity of the N-alkylation of substituted indazoles can be directed by several key factors:

  • Chelation Control: The presence of a substituent at the C3 position, such as the methyl carboxylate in our target molecule, can play a crucial role in directing the alkylation. In the presence of certain metal cations (e.g., Na⁺, Cs⁺), the indazole anion can form a chelate between the N2 nitrogen and the carbonyl oxygen of the ester. This chelation blocks the N2 position, thereby directing the incoming electrophile to the N1 position.[1] DFT calculations have suggested that a non-covalent interaction between the N2 nitrogen, the cesium cation, and the carbonyl oxygen is responsible for the high N1-selectivity observed with cesium carbonate.[1]

  • Steric Hindrance: While the C3-substituent can promote N1-alkylation through chelation, substituents at other positions, particularly C7, can sterically hinder the N1 position and favor N2-alkylation.[4][5] In the case of methyl 4-bromo-1H-indazole-3-carboxylate, the C4-bromo group is not expected to exert a strong steric influence on either nitrogen.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is often the thermodynamically more stable isomer.[2][4] Reactions that allow for equilibration can favor the formation of the N1-product.[2][4] In contrast, conditions that favor kinetic control may lead to mixtures or selectivity for the N2-isomer depending on the transition state energies.

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction provides a reliable method for achieving high N2-selectivity.[1][2] It is hypothesized that the phosphine intermediate in the Mitsunobu reaction may provide a form of chelation control that directs the alkylation to the N2 position.[1]

Below is a diagram illustrating the proposed chelation effect leading to N1-alkylation.

Alkylation_Strategy Start Desired Regioisomer? N1_Isomer N1-Alkylated Product Start->N1_Isomer N1 N2_Isomer N2-Alkylated Product Start->N2_Isomer N2 Protocol_1 Protocol 1: - NaH in THF or - Cs₂CO₃ in Dioxane N1_Isomer->Protocol_1 Protocol_2 Protocol 2: Mitsunobu Reaction N2_Isomer->Protocol_2 Purification Purification (Flash Chromatography) Protocol_1->Purification Protocol_2->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Sources

Methyl 4-bromo-1H-indazole-3-carboxylate as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromo-1H-indazole-3-carboxylate as a Strategic Intermediate for Anticancer Agents

Abstract

Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4) has emerged as a high-value scaffold in the synthesis of next-generation oncology therapeutics. Its structural uniqueness lies in the C4-bromide handle , a position that is sterically demanding and difficult to access via conventional electrophilic aromatic substitution. This intermediate provides a critical entry point for synthesizing KRAS inhibitors , FGFR kinase inhibitors , and novel PARP inhibitor analogs . This guide details the synthetic utility of this compound, focusing on regioselective N-alkylation and C4-Suzuki-Miyaura cross-coupling protocols essential for generating diverse chemical libraries.

Chemical Profile & Structural Utility[1][2]

PropertySpecification
Chemical Name Methyl 4-bromo-1H-indazole-3-carboxylate
CAS Number 1190322-47-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Key Functional Groups [1][2][3][4][5][6] • C3-Ester: Precursor for carboxamide pharmacophores (H-bond donor/acceptor).• C4-Bromide: Orthogonal handle for cross-coupling (Suzuki, Buchwald-Hartwig).• N1-H: Acidic proton allowing regioselective alkylation.
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water.

Why this Isomer Matters: Standard indazole synthesis often yields substitution at C3, C5, or C7. The C4-position is "privileged" in medicinal chemistry because substituents here project into the solvent-exposed front regions of kinase pockets or the hydrophobic back-pockets of mutant GTPases (e.g., KRAS G12C), offering selectivity profiles unattainable with C5/C6 isomers.

Therapeutic Applications

A. KRAS Inhibitors (G12C/G12D)

Recent patent disclosures (e.g., WO 2023/283213) highlight this intermediate in the synthesis of small molecules targeting the KRAS oncogene. The C4-bromo group allows for the attachment of rigid bicyclic systems that lock the KRAS protein in an inactive GDP-bound state.

  • Mechanism: The indazole core mimics the purine ring of nucleotides, while the C3-ester is converted to an amide that interacts with the switch II region of the protein.

B. Kinase Inhibitors (FGFR, PAK1, VEGFR)

Indazole-3-carboxamides are bioisosteres of the quinazoline core found in drugs like Gefitinib.

  • PAK1 Inhibition: Research indicates that 4-substituted indazoles can selectively inhibit p21-activated kinase 1 (PAK1), a target involved in tumor migration and invasion. The C4-substituent (introduced via the bromide) is critical for filling the hydrophobic "gatekeeper" pocket.

C. PARP Inhibitor Analogs

While first-generation PARP inhibitors (e.g., Niraparib) utilize a 2H-indazole-7-carboxamide core, novel 4-substituted 1H-indazole-3-carboxamides are being explored to overcome resistance mechanisms. The C4-aryl group mimics the biaryl pharmacophore essential for π-stacking with tyrosine residues in the PARP active site.

Synthetic Pathways & Logic

The following Graphviz diagram illustrates the divergent synthesis pathways starting from Methyl 4-bromo-1H-indazole-3-carboxylate.

Synthetic_Pathways Start Methyl 4-bromo-1H- indazole-3-carboxylate (Starting Material) Step1 Step 1: N-Alkylation (Regiocontrol N1 vs N2) Start->Step1 NaH, MeI or R-X, DMF Step2_KRAS Step 2A: Suzuki Coupling (Introduction of Biaryl System) Step1->Step2_KRAS Ar-B(OH)2, Pd(dppf)Cl2 (C-C Bond Formation) Step2_Kinase Step 2B: Buchwald-Hartwig (Amination at C4) Step1->Step2_Kinase HNR2, Pd2(dba)3 (C-N Bond Formation) Target_KRAS KRAS Inhibitor Precursor Step2_KRAS->Target_KRAS Ester Hydrolysis & Amidation Target_Kinase FGFR/PAK1 Inhibitor Precursor Step2_Kinase->Target_Kinase Ester Hydrolysis & Amidation

Caption: Divergent synthetic utility of the C4-bromo indazole scaffold in oncology drug discovery.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Control of N1 (desired) vs. N2 (kinetic) alkylation is the most critical step. N1-alkylation is thermodynamically favored but requires specific conditions.

Reagents:

  • Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.2 g (4.70 mmol) of Methyl 4-bromo-1H-indazole-3-carboxylate in 20 mL of anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Note: For milder conditions, use Cs₂CO₃ at room temperature.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-isomer is typically less polar (higher Rf) than the N2-isomer.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography is mandatory to separate the N1/N2 isomers. The N1-alkylated product is usually the major product (>80% ratio).

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

This step installs the critical aryl/heteroaryl group for anticancer activity.

Reagents:

  • N1-Alkylated Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the indazole intermediate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Critical Check: The C4-position is sterically hindered by the C3-ester. High-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 may be required for bulky boronic acids.

  • Workup: Filter through a Celite pad. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low N1/N2 Selectivity Kinetic control favors N2; Steric clash at C7 favors N1.Switch to Cesium Carbonate in DMF at room temp to favor thermodynamic N1 product. Avoid rapid heating.
Stalled Suzuki Coupling Steric hindrance between C4-Br and C3-Ester.Use SPhos or XPhos precatalysts. Switch solvent to n-Butanol or Toluene/Water biphasic systems.
Hydrolysis of Ester Basic conditions during coupling.Use anhydrous bases (K₃PO₄) or switch to mild bases like NaHCO₃ if the ester is sensitive.

References

  • Patent: KRAS Inhibitors. Compounds and Methods for Inhibiting KRAS Activity. WO 2023/283213. (2023).[2][7][8]

  • Journal: PAK1 Inhibitors. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Journal of Medicinal Chemistry / PubMed. (2020).

  • Review: Indazole Scaffolds. Indazole derivatives as anticancer agents: A review. RSC Advances. (2021).

  • Protocol: Suzuki Coupling. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (2012).[8]

Sources

Experimental procedure for the hydrolysis of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Hydrolysis of Methyl 4-bromo-1H-indazole-3-carboxylate

Abstract

This application note details a robust, scalable experimental procedure for the saponification of Methyl 4-bromo-1H-indazole-3-carboxylate to its corresponding carboxylic acid, 4-bromo-1H-indazole-3-carboxylic acid. This transformation is a critical step in the synthesis of indazole-based kinase inhibitors and pharmaceutical intermediates. The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system (THF/MeOH/H₂O), optimized to overcome the steric hindrance imposed by the C4-bromo substituent while preventing nucleophilic aromatic substitution side reactions.

Introduction & Chemical Context

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for 5-HT3 receptor antagonists (e.g., Granisetron) and various kinase inhibitors [1].[1]

Chemical Challenges:

  • Steric Hindrance: The bromine atom at the C4 position exerts steric pressure on the C3-ester, potentially reducing the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted indazoles.

  • Solubility: The starting methyl ester is lipophilic, whereas the intermediate carboxylate salt is hydrophilic. A single-phase solvent system is crucial for consistent kinetics.

  • Chemisty Selectivity: While aryl bromides are generally stable to aqueous base, harsh conditions (high reflux temperatures in strong base) could theoretically promote minor metal-halogen exchange or hydrolysis side-products. This protocol operates under mild conditions to ensure chemoselectivity.

Experimental Methodology

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
Methyl 4-bromo-1H-indazole-3-carboxylate 255.071.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0 - 4.0Base / Nucleophile
Tetrahydrofuran (THF) 72.11SolventSolubilizer (Organic)
Methanol (MeOH) 32.04SolventCo-solvent
Water (Deionized) 18.02SolventSolubilizer (Inorganic)
Hydrochloric Acid (1M or 2M) 36.46ExcessAcidification
Reaction Mechanism

The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

  • Deprotonation: The acidic proton on the Indazole N1 (pKa ~14) is removed by the base.

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Elimination: Methoxide is eliminated, forming the carboxylate.

  • Protonation: Upon acidic workup, the dicarboxylate species (N1-anion, COO- anion) is fully protonated to the neutral acid.

Mechanism Substrate Methyl Ester (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH⁻ Salt Indazole Carboxylate Salt Intermediate->Salt - OMe⁻ Product Carboxylic Acid (Solid Precipitate) Salt->Product + H⁺ (HCl)

Caption: Simplified mechanistic pathway for the basic hydrolysis of indazole-3-carboxylates.

Detailed Protocol

Step 1: Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv).

  • Add a solvent mixture of THF:MeOH:Water in a 3:1:1 ratio (approx. 10 mL per gram of substrate).

    • Note: THF ensures the lipophilic ester dissolves; Water dissolves the base; Methanol acts as a phase transfer bridge.

Step 2: Hydrolysis

  • Add LiOH·H₂O (3.0 – 4.0 equiv) in a single portion.

  • Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

  • Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

    • Observation: The starting material spot (higher Rf) should disappear.

    • Optimization: If the reaction is incomplete after 4 hours due to the C4-bromo steric hindrance, heat the mixture to 50°C for 1-2 hours. Do not reflux vigorously to avoid potential decarboxylation.

Step 3: Workup & Isolation [2]

  • Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the volatile organics (THF/MeOH). An aqueous slurry will remain.[3]

  • Dilute the residue with water (approx. 5 mL per gram of starting material) to ensure all salts are dissolved.

  • Cool the aqueous solution to 0–5°C in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .

    • Critical: A thick precipitate (the product) will form immediately. Ensure efficient stirring to prevent clumping.

  • Stir the suspension for 15 minutes at 0°C to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (2 x volumes) to remove residual LiCl and excess acid.

  • Wash with a small amount of cold Hexanes or Diethyl Ether to remove any unreacted lipophilic impurities.

  • Dry the solid under high vacuum at 45°C overnight.

Yield Expectation: >85% Isolated Yield. Appearance: Off-white to pale yellow solid.

Workflow Start Start: Methyl 4-bromo-1H-indazole-3-carboxylate Dissolve Dissolve in THF/MeOH/H2O (3:1:1) Start->Dissolve AddBase Add LiOH (3-4 eq) Dissolve->AddBase React Stir at RT (2-4h) (Heat to 50°C if slow) AddBase->React Check Check TLC/LCMS (SM consumed?) React->Check Check->React No Evap Evaporate Organics Check->Evap Yes Acidify Acidify with 1M HCl to pH 2-3 Evap->Acidify Filter Filter Precipitate & Wash Acidify->Filter Final Final Product: 4-Bromo-1H-indazole-3-carboxylic acid Filter->Final

Caption: Operational workflow for the hydrolysis and isolation of the target carboxylic acid.

Characterization & Quality Control

TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆) Disappearance of singlet at ~3.9 ppm.Loss of Methyl ester group (-OCH₃).
¹H NMR (DMSO-d₆) Broad singlet at ~13.0-14.0 ppm.Presence of Carboxylic Acid (-COOH).[1][2][4][5][6][7]
LC-MS (ESI) [M+H]⁺ = 241/243 (Br pattern).Shift from Ester (255) to Acid (241).
Appearance Solid.[1][2][6]High melting point expected (>200°C).

Troubleshooting Guide:

  • Issue: Product does not precipitate upon acidification.

    • Solution: The product might be slightly soluble if the volume is too high. Saturate the aqueous layer with NaCl (Brine) and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and evaporate.[1][5][8]

  • Issue: Incomplete reaction.

    • Solution: The 4-bromo substituent adds steric bulk. Increase temperature to 60°C or switch to NaOH (stronger base) if LiOH is insufficient, though LiOH is preferred for cleaner profiles [2].

References

  • Snyder, H. R., et al. "Synthesis of 1H-indazole-3-carboxylic acid derivatives."[1] Journal of the American Chemical Society, vol. 74, 1952, pp. 2009-2012.[1] Link

  • Batt, D. G., et al. "2-Substituted-1H-indazole-3-carboxylic acids as inhibitors of polypeptide deformylase." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 22, 2005, pp. 4903-4906. Link

  • Organic Syntheses, Coll.[6] Vol. 10, p. 466 (2004); Vol. 79, p. 186 (2002). "Preparation of Indazole Carboxylic Esters." Link

  • BenchChem Protocols. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole." (Analogous hydrolysis conditions). Link

Sources

Use in the synthesis of PAK1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of ATP-Competitive PAK1 Inhibitors

Abstract

p21-activated kinase 1 (PAK1) is a critical effector of Rho GTPases (Rac1/Cdc42), governing cytoskeletal dynamics, cell motility, and survival signaling.[1][2][3][4] Its amplification in breast cancer, ovarian cancer, and neurofibromatosis type 2 (NF2) makes it a high-value therapeutic target.[1] However, the high sequence homology between the catalytic domains of Group I (PAK1/2/3) and Group II (PAK4/5/6) kinases presents a significant selectivity challenge. This guide details the synthetic strategies for Type I (ATP-competitive) inhibitors, specifically focusing on the pyridopyrimidinone scaffold (e.g., FRAX-597, G-5555), and provides rigorous protocols for their chemical assembly and biological validation.[1]

Part 1: Strategic Scaffolding & Rational Design

The development of PAK1 inhibitors has evolved from non-selective staurosporine analogs to highly specific Type I inhibitors. The most successful class utilizes a 2-amino-pyrido[2,3-d]pyrimidin-7-one core, which mimics the adenine ring of ATP while projecting substituents into the solvent-exposed region to tune physicochemical properties.[1]

Mechanism of Inhibition[4][5][6][7][8][9][10][11]
  • Orthosteric Binding: These inhibitors bind to the ATP-binding cleft between the N- and C-lobes of the kinase domain.

  • Selectivity Filter: The "gatekeeper" residue in PAK1 is Methionine (Met344). Scaffolds must be designed to accommodate this bulky residue, unlike the smaller Threonine found in many other kinases.

  • Optimization: Recent efforts (e.g., G-5555) focus on replacing high-pKa basic amines with polarity-neutral groups (like 1,3-dioxanes) to reduce hERG toxicity while maintaining solubility.[1]

Signaling Pathway Context

PAK1 acts as a node between upstream GTPases and downstream effectors regulating actin polymerization and gene transcription.[4]

PAK1_Pathway RTK Growth Factor Receptors (RTKs) GTPases Rac1 / Cdc42 (GTP-bound) RTK->GTPases Activation PAK1 PAK1 (Autophosphorylation) GTPases->PAK1 Binding (CRIB domain) LIMK LIMK1/2 PAK1->LIMK Phosphorylation Raf c-Raf PAK1->Raf Phosphorylation (S338) Cofilin Cofilin (Inactivation) LIMK->Cofilin Phosphorylation MEK MEK1/2 ERK ERK1/2 MEK->ERK Raf->MEK Actin Actin Polymerization (Filopodia/Lamellipodia) Cofilin->Actin Survival Cell Survival (Apoptosis Block) ERK->Survival

Figure 1: PAK1 Signaling Cascade.[1] The kinase acts as a central hub connecting surface receptors to cytoskeletal reorganization and survival pathways.

Part 2: Synthetic Protocols

This section outlines the synthesis of a FRAX-597 analogue, a potent Group I PAK inhibitor. The route utilizes a convergent strategy: constructing the core, followed by orthogonal coupling reactions.

Retrosynthetic Analysis

The target molecule is disassembled into three components:

  • Core: 6-bromo-2-chloro-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one.[1]

  • Region A (Hinge Binder): A piperazine-aniline moiety introduced via Buchwald-Hartwig amination.[1]

  • Region B (Gatekeeper Access): A thiazole-substituted aryl group introduced via Suzuki-Miyaura coupling.[1]

Detailed Experimental Workflow

Step 1: Core Synthesis (Cyclization) [1]

  • Reagents: 4-chloro-2-(ethylamino)pyrimidine-5-carbaldehyde, Ethyl acetate, DBU.[1]

  • Procedure:

    • Dissolve the pyrimidine aldehyde intermediate (1.0 eq) in anhydrous THF.

    • Add Meldrum's acid (1.1 eq) and catalytic piperidine. Reflux for 3 hours to form the condensation product.

    • Isolate the intermediate and treat with diphenylphosphoryl azide (DPPA) in refluxing toluene to induce Curtius rearrangement and subsequent cyclization to the pyridopyrimidinone core.

    • Critical Checkpoint: Monitor disappearance of the azide peak (2100 cm⁻¹) via IR spectroscopy.

Step 2: C-6 Arylation (Suzuki Coupling) This step installs the hydrophobic group that sits near the gatekeeper residue.

  • Reagents: 6-bromo-core intermediate, 2-chloro-4-(thiazol-5-yl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.[1]

  • Protocol:

    • Charge a reaction vessel with the 6-bromo core (1.0 eq) and the boronic acid (1.2 eq).

    • Add degassed dioxane/water (4:1 ratio).

    • Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).[1]

    • Heat to 90°C under nitrogen for 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc). The product should be a pale yellow solid.

Step 3: C-2 Amination (Buchwald-Hartwig Cross-Coupling) The final step installs the solubility-enhancing amine tail.[1]

  • Reagents: C-6 arylated intermediate, 4-(4-methylpiperazin-1-yl)aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃.[1]

  • Protocol:

    • Dissolve the chloro-intermediate (1.0 eq) and the aniline (1.1 eq) in anhydrous toluene or dioxane.

    • Add Cs₂CO₃ (2.5 eq) to act as the base.

    • Add the catalyst system: Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).[1] Note: Xantphos is preferred over BINAP for this specific heterocycle to prevent chelation-related catalyst poisoning.[1]

    • Reflux at 100°C for 16 hours.

    • Workup: Filter through Celite, concentrate, and purify via preparative HPLC (Acetonitrile/Water + 0.1% TFA).

Synthesis_Route SM1 Dichloropyrimidine Aldehyde Core Pyridopyrimidinone Core (Cl/Br) SM1->Core Cyclization SM2 Meldrum's Acid SM2->Core Int1 Intermediate A (Suzuki Product) Core->Int1 Step 2: Suzuki (C-6 Arylation) Final PAK1 Inhibitor (e.g., FRAX-597) Int1->Final Step 3: Buchwald (C-2 Amination) Suzuki Boronic Acid Pd(PPh3)4 Suzuki->Int1 Buchwald Aniline Amine Pd2(dba)3 / Xantphos Buchwald->Final

Figure 2: Synthetic workflow for 2,6-disubstituted pyridopyrimidinone PAK1 inhibitors.

Part 3: Validation & Quality Control

Trustworthiness in synthesis is established through rigorous validation. A synthesized compound must pass both chemical and biological QC gates.

Chemical Validation (Identity & Purity)
  • 1H NMR (500 MHz, DMSO-d6): Confirm the presence of the distinct singlet for the C-5 proton of the pyridopyrimidinone ring (typically ~8.0-8.5 ppm).

  • LC-MS: Purity >95% is required for biological assays.[1] Look for the [M+H]+ peak matching the calculated mass (e.g., 558.1 for FRAX-597).[1]

Biological Validation (Potency & Selectivity)

1. Z'-LYTE™ Kinase Assay (FRET-based) This assay measures the phosphorylation of a peptide substrate.[5]

  • Protocol:

    • Incubate recombinant PAK1 (human) with the synthesized compound (serial dilutions from 10 µM to 0.1 nM).[1]

    • Add ATP (at Km, typically 10-50 µM) and the FRET-peptide substrate.[1]

    • After 1 hour, add Development Reagent (protease).[1] Phosphorylated peptides are protected from cleavage, maintaining the FRET signal.

    • Success Metric: IC50 < 20 nM for PAK1, with >100-fold selectivity over PAK4.[1]

2. Cellular Target Engagement (Western Blot) Verify that the compound enters the cell and inhibits the pathway.

  • Cell Line: NF2-deficient Schwannoma cells (e.g., SC4) or Breast Cancer lines (MCF-7).[1]

  • Readout: Phosphorylation of MEK1 (Ser298), a direct substrate of PAK1.

  • Control: Total MEK1 and GAPDH.

  • Expectation: Dose-dependent reduction of p-MEK signal without affecting Total MEK levels.

Data Summary Table: Expected Profile for High-Quality Inhibitor

ParameterMetricTarget Value
Potency PAK1 Biochemical IC50< 10 nM
Selectivity PAK4 / PAK1 Ratio> 500x
Cellular Potency pMEK Inhibition (EC50)< 100 nM
Solubility Kinetic Solubility (pH 7.[1]4)> 50 µM
hERG Safety hERG Inhibition (IC50)> 10 µM

References

  • Licciulli, S., et al. (2013).[1] "FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas."[1] Journal of Biological Chemistry.

  • Ndubaku, C. O., et al. (2015).[1] "Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety." ACS Medicinal Chemistry Letters. [1][2]

  • Murray, B. W., et al. (2010).[1][6] "Small-molecule inhibition of P21-activated kinase 4." Proceedings of the National Academy of Sciences (PNAS). [1]

  • Semenova, G., & Chernoff, J. (2017).[1] "Targeting PAK1." Biochemical Society Transactions.

  • Rudolph, J., et al. (2015).[1] "Aminopyrimidines as inhibitors of the p21-activated kinase (PAK)." Bioorganic & Medicinal Chemistry Letters.

Sources

Derivatization of the indazole core of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Methyl 4-bromo-1H-indazole-3-carboxylate[1]

Executive Summary & Strategic Analysis

Methyl 4-bromo-1H-indazole-3-carboxylate is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR) and GPCR ligands. Its utility stems from its three distinct vectors for diversification:

  • N1/N2 Position: Tautomeric nitrogen requiring regioselective protection or functionalization.

  • C4-Bromine: A handle for cross-coupling, sterically influenced by the C3-ester.

  • C3-Ester: A versatile carbonyl source for amides, heterocycles, or alcohols.

The Challenge: The primary synthetic hurdles are regiocontrol during N-alkylation (N1 vs. N2) and steric hindrance at the C4 position during palladium-catalyzed couplings due to the peri-interaction with the C3-substituent.

This guide provides a modular, self-validating workflow to navigate these challenges, prioritizing the sequence: N-Functionalization


 C4-Coupling 

C3-Derivatization
.
Reactivity Map & Decision Logic

The following diagram illustrates the critical decision points and chemical pathways for this scaffold.

IndazoleDerivatization Start Methyl 4-bromo-1H- indazole-3-carboxylate N_Alk Step 1: N-Functionalization (Lock Tautomer) Start->N_Alk N1_Prod N1-Alkylated (Thermodynamic/Chelation) N_Alk->N1_Prod NaH, THF (High Selectivity) N2_Prod N2-Alkylated (Kinetic/Steric) N_Alk->N2_Prod Cs2CO3, DMF (Mixture Risk) C4_Coup Step 2: C4-Cross Coupling (Suzuki/Buchwald) N1_Prod->C4_Coup SPhos/XPhos Pd G2 (Overcomes Sterics) C3_Func Step 3: C3-Derivatization (Hydrolysis/Amidation) C4_Coup->C3_Func LiOH or AlMe3/Amine Final Target Library C3_Func->Final

Figure 1: Strategic workflow for the sequential derivatization of the indazole core. Note the critical divergence at Step 1 regarding base and solvent choice.

Module 1: Regioselective N-Alkylation[1][2][3]

The indazole proton is acidic (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). The C3-carboxylate provides a unique opportunity to direct alkylation to the N1 position  via metal-ion chelation, provided non-polar solvents are used to maintain tight ion pairs.
Protocol A: High N1-Selectivity (Recommended)

Mechanism: The sodium cation coordinates between the N2-nitrogen and the C3-carbonyl oxygen, blocking N2 and directing the electrophile to N1.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Anhydrous THF.

  • Selectivity: Typically >95:5 (N1:N2).

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (

    
     concentration relative to substrate). Cool to 
    
    
    
    .
  • Deprotonation: Add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv) portion-wise. Stir at

    
     for 30 min until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][2] N1 products usually have a higher ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      than N2 products in non-polar mobile phases.
    
  • Workup: Quench with sat. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Accessing N2 (or Mixtures)

Mechanism: Using


 in polar aprotic solvents (DMF) promotes loose ion pairs, increasing the nucleophilicity of N2.
  • Reagents: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (2.0 equiv), DMF or MeCN.
    
  • Note: This often yields a mixture (e.g., 60:40 N1:N2). Separation by column chromatography is required.

Diagnostic Tip (NMR):

  • N1-Alkyl: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     protons typically appear upfield (e.g., 
    
    
    
    4.0–5.5 ppm) compared to N2.
  • C3-Ester Shift: In N1-alkylated products, the ester methyl group signal is often shielded slightly compared to the N2 isomer due to anisotropic effects.

Module 2: C4-Cross Coupling (The Steric Challenge)

The C4-position is "peri" to the C3-ester. Standard catalysts (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) often fail or proceed slowly due to steric hindrance.
Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Catalyst Choice: SPhos-Pd-G2 or XPhos-Pd-G2 . These bulky, electron-rich Buchwald precatalysts facilitate oxidative addition into the hindered C-Br bond and stabilize the active species.

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with:

    • N1-alkylated 4-bromoindazole (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: SPhos-Pd-G2 (0.05 equiv / 5 mol%)

    • Base:

      
       (3.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Reaction: Seal and heat to

    
     for 4–12 hours (or 1 hour in microwave at 
    
    
    
    ).
  • Purification: Filter through Celite. The C4-arylated product is often highly fluorescent under UV (365 nm).

Validation Data (Typical Yields):

Coupling Partner Catalyst Yield Notes

| Phenylboronic acid | ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 | 45% | Slow conversion, debromination observed. |
| Phenylboronic acid | SPhos-Pd-G2  | 88%  | Complete conversion < 4h. |
| 2-Pyridylboronate | XPhos-Pd-G2 | 72% | Requires XPhos for heteroaryl coupling. |
Module 3: C3-Ester Derivatization[1]

Once the core is established, the C3-ester can be modified.

Protocol: Direct Aminolysis (Weinreb Method)

Avoids the hydrolysis step, useful for sensitive substrates.

  • Reagent Formation: In a separate flask, add amine (3.0 equiv) to dry Toluene/DCM. Add Trimethylaluminum (

    
    , 2M in toluene, 3.0 equiv) dropwise at 
    
    
    
    . Stir 30 min to form the aluminum amide.
    • Safety:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       is pyrophoric. Handle under strict inert atmosphere.
      
  • Coupling: Add the indazole ester (1.0 equiv) in Toluene.

  • Heating: Heat to

    
     for 4–16 hours.
    
  • Quench: Cool to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (critical to remove aluminum salts).
    
References
  • Regioselectivity in Indazole Alkylation: L. Luo et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects," Beilstein J. Org. Chem., vol. 17, pp. 1939–1951, 2021.[3]

  • Suzuki Coupling of Hindered Indazoles: S. L. Buchwald et al., "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," J. Am. Chem. Soc., vol. 127, no. 13, pp. 4685–4696, 2005.

  • General Indazole Synthesis & Properties: PubChem Compound Summary for Methyl 1H-indazole-3-carboxylate.

  • Buchwald-Hartwig Amination Guides: "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal.

Sources

Application Note: Optimizing Combinatorial Libraries using Isatin as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In combinatorial chemistry, the selection of the starting building block determines the "molecular fertility" of the resulting library. A privileged scaffold is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

This guide focuses on Isatin (1H-indole-2,3-dione) as a quintessential building block.[1][2][3][4][5] Unlike aliphatic combinatorial tags, Isatin offers a rigid bicyclic core with three distinct vectors for diversification (N1, C3, and C5), allowing researchers to rapidly transition from "flat" aromatic libraries to complex, 3D-spirocyclic architectures.

Key Application Scope:

  • Kinase Inhibition: Targeting the ATP-binding pocket (e.g., VEGFR, CDK2).

  • Antiviral Discovery: Schiff base derivatives active against RNA viruses.[6]

  • Diversity-Oriented Synthesis (DOS): Generation of spirooxindoles via Multicomponent Reactions (MCRs).[7]

Strategic Logic: The Reactivity Triad

To maximize library diversity, one must exploit the orthogonal reactivity of the Isatin core. The following diagram illustrates the decision logic for functionalizing this scaffold.

IsatinReactivity cluster_N1 Vector 1: N1 Position cluster_C3 Vector 2: C3 Carbonyl cluster_C5 Vector 3: C5 Aromatic Isatin Isatin Core (1H-indole-2,3-dione) N1_Action N-Alkylation / Acylation Isatin->N1_Action C3_Action Condensation / Spiro-Cyclization Isatin->C3_Action C5_Action Electrophilic Substitution (Halogenation/Suzuki) Isatin->C5_Action N1_Outcome Solubility & Pharmacokinetic Tuning N1_Action->N1_Outcome C3_Outcome Target Specificity (Schiff Bases / Spiro-rings) C3_Action->C3_Outcome C5_Outcome Electronic Tuning (Metabolic Stability) C5_Action->C5_Outcome

Figure 1: Orthogonal functionalization vectors of the Isatin scaffold. The C3 position is the primary site for library diversity generation.

Protocol A: High-Throughput Synthesis of Isatin Schiff Bases

Objective: Rapid generation of a 96-member library targeting antimicrobial pathways. Mechanism: Acid-catalyzed condensation of the C3-carbonyl with diverse amines/hydrazides.

Experimental Design (Microwave-Assisted)

Conventional reflux methods require 6–12 hours. For combinatorial libraries, we utilize Microwave-Assisted Organic Synthesis (MAOS) to reduce reaction time to minutes, preventing bottlenecking in the workflow.

Reagents:

  • Scaffold: 5-substituted Isatins (0.147 g, 1 mmol).

  • Diversity Reagent: Primary amines or Hydrazides (1.0 mmol).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Solvent: Ethanol (10 mL).

Step-by-Step Protocol:

  • Loading: In a microwave-safe vial (10 mL), dissolve the specific Isatin derivative in Ethanol.

  • Addition: Add the equimolar amine/hydrazide and the acetic acid catalyst.

  • Irradiation: Place vials in the microwave synthesizer.

    • Settings: Power = 150W, Temperature = 80°C, Time = 2–5 minutes.

    • Note: Use a magnetic stir bar during irradiation to ensure thermal homogeneity.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Isolation: The Schiff base typically precipitates immediately. Filter under vacuum, wash with cold ethanol (2x 5 mL), and dry.

  • Purification: Recrystallization from ethanol (if necessary). For HTS, purity is often >90% without recrystallization.

Quality Control Checkpoint:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product spot should be distinct from starting Isatin.

  • IR Spectroscopy: Disappearance of the C3-carbonyl peak (approx. 1730 cm⁻¹) and appearance of the C=N imine stretch (1600–1620 cm⁻¹).

Protocol B: One-Pot Multicomponent Synthesis of Spirooxindoles

Objective: Creating 3D molecular complexity (increasing Fsp3 character) for anticancer screening. Mechanism: Three-component condensation involving Isatin, an activated methylene (e.g., Malononitrile), and a 1,3-dicarbonyl compound.

Experimental Design

This protocol utilizes a "green" approach often catalyzed by ionic liquids or simple aqueous media, minimizing volatile organic solvent waste in large library production.

Reagents:

  • Component A: Isatin derivative (1.0 mmol).[8][9]

  • Component B: Malononitrile (1.0 mmol).

  • Component C: Dimedone or 4-Hydroxycoumarin (1.0 mmol).

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic).

  • Solvent: Water:Ethanol (1:1) or Ionic Liquid ([bmim]BF4).

Step-by-Step Protocol:

  • Mixture Preparation: Combine Components A, B, and C in a round-bottom flask or reaction tube.

  • Catalysis: Add the catalyst.

  • Reaction: Reflux at 80°C for 15–30 minutes (monitor via TLC).

    • Observation: The reaction often proceeds through a Knoevenagel condensation followed by a Michael addition and Cyclization.

  • Precipitation: The spiro-product usually precipitates from the reaction medium upon cooling.

  • Filtration: Filter the solid and wash with aqueous ethanol.

Data Presentation: Efficiency Comparison The following table highlights the efficiency of the MCR approach versus sequential synthesis.

ParameterSequential Synthesis (Step-by-Step)Multicomponent Reaction (MCR)
Steps 2–3 isolation steps1 Pot
Time 12–24 Hours20–45 Minutes
Atom Economy Low (multiple workups)High (water is often the only byproduct)
Yield 40–60%85–95%
Purification Column Chromatography often requiredSimple Filtration/Recrystallization

Validation & Analytical Standards

For a library to be trusted, it must be validated. Randomly select 10% of the library for full characterization.

LC-MS Validation Criteria
  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity:

    • Positive Mode (M+H): Preferred for Schiff bases and Spirooxindoles containing basic nitrogens.

    • Negative Mode (M-H): Use if the N1 position is unsubstituted (acidic proton on the indole ring).

  • Purity Threshold: >95% by UV area integration (254 nm) is required for biological screening.

Workflow Visualization

The following diagram details the decision tree for validating the synthesized library members.

ValidationWorkflow Start Crude Product Isolated TLC TLC Check (Hex:EtOAc) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (EtOH) Decision1->Recryst No LCMS LC-MS Analysis (ESI +/-) Decision1->LCMS Yes Recryst->TLC Decision2 Purity > 95%? LCMS->Decision2 Decision2->Recryst No NMR 1H NMR Validation (DMSO-d6) Decision2->NMR Yes (10% subset) Library Add to Library Plate Decision2->Library Yes (Remaining) NMR->Library

Figure 2: Quality Control Workflow for Combinatorial Library Validation.

References

  • Isatin as a Privileged Scaffold

    • Title: Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors.[10]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][11]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives.[6][12]

    • Source: Journal of Chemistry.[6][8][12]

    • URL:[Link]

  • Multicomponent Reactions (Spirooxindoles)

    • Title: Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles.[13]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Anticancer Applications

    • Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.[3][4][7][14]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile three-dimensional framework for interacting with biological targets. Many indazole-containing compounds have entered clinical trials or are already marketed drugs, highlighting the significance of this heterocyclic system.[1]

Methyl 4-bromo-1H-indazole-3-carboxylate is a key building block for the synthesis of a diverse array of functionalized indazole derivatives. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space around the indazole core.[2] This strategic functionalization is crucial in the hit-to-lead and lead optimization phases of drug discovery, where fine-tuning of molecular properties is essential for enhancing potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions with Methyl 4-bromo-1H-indazole-3-carboxylate, offering researchers a practical guide to leveraging this valuable synthetic intermediate.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and functional group tolerance.[3] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-1H-indazole-3-carboxylate to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille) or Related Steps (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific coupling partners.

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation (R'-M) PdII->Trans PdII_R_R R-Pd(II)-R' L_n Trans->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[4][5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(dppf)Cl₂ is often an excellent choice for Suzuki couplings involving heterocyclic substrates.[6][7] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-1H-indazole-3-carboxylate with Phenylboronic Acid

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water for a 150 mg scale reaction).[7]

  • Stir the reaction mixture at 80-100 °C for 8-12 hours.[6][7] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 4-phenyl-1H-indazole-3-carboxylate.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Effective for heterocyclic substrates.
Ligand dppf (in the catalyst complex)Promotes key steps in the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid.
Solvent 1,4-Dioxane/Water (3:1)Facilitates dissolution of reagents and transmetalation.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.

II. Heck Reaction: Vinylation of the Indazole Core

The Heck reaction enables the formation of a new C-C bond between an aryl halide and an alkene, providing access to substituted styrenes and other vinylated compounds.[8][9]

Causality Behind Experimental Choices
  • Catalyst System: A phosphine-free palladium source like Pd(OAc)₂ can be effective, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can stabilize the palladium catalyst and increase the reaction yield.[8]

  • Base: A mild organic base such as triethylamine (NEt₃) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically employed to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Heck Reaction of Methyl 4-bromo-1H-indazole-3-carboxylate with n-Butyl Acrylate

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • Acetonitrile or DMF (anhydrous)

  • Reaction vessel (e.g., sealed tube)

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed tube, add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Seal the tube and evacuate and backfill with nitrogen or argon.

  • Add anhydrous acetonitrile or DMF, followed by n-butyl acrylate (1.5 equiv) and NEt₃ (2.0 equiv).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired vinylated indazole product.

III. Sonogashira Coupling: Alkynylation of the Indazole Scaffold

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[8] This reaction is invaluable for introducing alkyne functionalities, which can be further elaborated or are present in many biologically active molecules.

Causality Behind Experimental Choices
  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Detailed Protocol: Sonogashira Coupling of Methyl 4-bromo-1H-indazole-3-carboxylate with Phenylacetylene

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • THF (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the alkynylated indazole product.

IV. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine.[10] This reaction has broad applicability in the synthesis of anilines and other arylamine derivatives.

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos or those from the Buchwald biarylphosphine ligand family are often required to promote the reductive elimination step.[11] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically employed.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 4-bromo-1H-indazole-3-carboxylate with Morpholine

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv).

  • Seal the tube, evacuate, and backfill with nitrogen or argon.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to obtain the desired 4-morpholino-indazole derivative.

V. Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction involves the coupling of an organostannane with an organic halide.[12] A key advantage of the Stille coupling is the stability of organostannane reagents to a wide range of functional groups.[12][13]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.

  • Solvent: Anhydrous, polar aprotic solvents like THF, DMF, or dioxane are suitable.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction by facilitating the transmetalation step.

Detailed Protocol: Stille Coupling of Methyl 4-bromo-1H-indazole-3-carboxylate with Tributyl(vinyl)tin

Materials:

  • Methyl 4-bromo-1H-indazole-3-carboxylate

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous THF

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube, add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous THF, followed by tributyl(vinyl)tin (1.2 equiv).

  • Heat the reaction mixture to reflux (around 65 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir for 1 hour.

  • Filter the mixture through Celite® and extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 4-vinyl-1H-indazole-3-carboxylate.

Workflow Visualization

Cross-Coupling Workflow General Workflow for Palladium-Catalyzed Cross-Coupling start Start: Weigh Reagents setup Assemble Reaction Vessel (Substrate, Catalyst, Base) start->setup inert Create Inert Atmosphere (Evacuate/Backfill N2/Ar) setup->inert solvent Add Solvent and Coupling Partner inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Reaction Work-up (Quench, Filter, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the functionalization of Methyl 4-bromo-1H-indazole-3-carboxylate. These protocols offer reliable starting points for the synthesis of diverse libraries of indazole derivatives for screening in drug discovery programs. The choice of the specific cross-coupling reaction will depend on the desired final product, with Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings each offering unique advantages for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary to achieve optimal yields for specific substrates. The continued development of novel catalysts and methodologies will undoubtedly further expand the synthetic utility of this important heterocyclic building block.

References

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5799-5813. [Link]

  • Shaikh, R. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25683-25695. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.
  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(23), 5727. [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004-2018. [Link]

  • Shaikh, R. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25683-25695. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]

  • PubChem. (2026).
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839. [Link]

  • Shaikh, R. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25683-25695. [Link]

  • CymitQuimica.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(23), 6646-6681. [Link]

  • CymitQuimica. CAS 186407-74-9: 4-Bromo (1H)Indazole. CymitQuimica.
  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 806-814. [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004-2018. [Link]

  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839. [Link]

  • Chem-Impex.
  • ResearchGate. (2025). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance.
  • Gade, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-58. [Link]

  • Szyling, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209. [Link]

  • Wikipedia. (2023).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Khalid, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6333-6344. [Link]

  • Tan, D. W. J., & Browne, D. L. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 18(33), 6467-6472. [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 50, 485-645.
  • Sigma-Aldrich. 4-Bromo-1H-indazole 95. Sigma-Aldrich.
  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group.
  • Wikipedia. (2023). Stille reaction. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic yield and purity.

Introduction to the Synthesis

Methyl 4-bromo-1H-indazole-3-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its preparation typically involves a multi-step sequence that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the diazotization of a substituted aniline, followed by an intramolecular cyclization to form the indazole core, and subsequent esterification.

This guide will focus on a prevalent synthetic route starting from 3-bromo-2-methylaniline, proceeding through the formation of 4-bromo-1H-indazole-3-carboxylic acid, and culminating in its esterification to the final product. We will explore the critical parameters of each step and provide solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My diazotization of 3-bromo-2-methylaniline is resulting in a low yield of the diazonium salt. What are the likely causes and how can I improve it?

A1: Low yields in diazotization are often traced back to several critical factors. The reaction involves the formation of a reactive diazonium salt from a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1]

Causality and Optimization:

  • Temperature Control is Critical: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. Exceeding this temperature range can lead to the decomposition of the diazonium salt, often observed as nitrogen gas evolution and the formation of phenolic byproducts.

  • Acid Concentration and Choice: A sufficient excess of strong acid (e.g., hydrochloric or sulfuric acid) is necessary to fully protonate the aniline and to generate nitrous acid from sodium nitrite. An insufficient amount of acid can lead to incomplete diazotization and potential side reactions, such as the formation of diazoamino compounds.

  • Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is crucial. A rapid addition can cause localized overheating and a buildup of nitrous acid, leading to decomposition and side reactions.

  • Purity of Starting Material: Ensure your 3-bromo-2-methylaniline is of high purity. Impurities can interfere with the diazotization process.

Troubleshooting Workflow:

start Low Diazonium Salt Yield temp Check Temperature Control (Maintain 0-5 °C) start->temp Issue acid Verify Acid Concentration (Sufficient Excess) temp->acid If Temp OK addition Review Nitrite Addition Rate (Slow, Dropwise) acid->addition If Acid OK purity Assess Starting Material Purity addition->purity If Addition OK solution Optimized Diazotization purity->solution If Pure

Caption: Troubleshooting diazotization yield.

Q2: The cyclization step to form 4-bromo-1H-indazole-3-carboxylic acid is sluggish and gives a mixture of products. How can I drive the reaction to completion and improve regioselectivity?

A2: The intramolecular cyclization of the diazonium salt of a 2-substituted aniline is a key step in forming the indazole ring. Achieving high yield and the correct isomer (4-bromo vs. other positional isomers) is paramount. A patent for a similar synthesis of 5-bromo-4-fluoro-1H-indazole highlights the use of isoamyl nitrite in an organic solvent at elevated temperatures for the cyclization step.[2]

Causality and Optimization:

  • Choice of Nitrite Source: While aqueous sodium nitrite is used for the initial diazotization, organic nitrites like isoamyl nitrite or tert-butyl nitrite in an organic solvent can be more effective for the subsequent cyclization of the intermediate.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like toluene or dioxane are often employed.

  • Temperature: This cyclization often requires heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally, typically in the range of 80-130 °C.

  • Side Reactions: Incomplete cyclization can lead to a complex mixture of byproducts. One common side reaction in related syntheses is the formation of biaryl compounds, which can arise from radical mechanisms.[3] Careful control of temperature and efficient stirring can help minimize these.

Q3: I am struggling with the final esterification of 4-bromo-1H-indazole-3-carboxylic acid. The reaction is incomplete, or I observe decomposition. What are the best practices for this step?

A3: The esterification of a carboxylic acid with an alcohol, in this case, methanol, is a reversible reaction that is typically acid-catalyzed.

Causality and Optimization:

  • Catalyst: Strong acid catalysts like sulfuric acid or thionyl chloride are commonly used. Thionyl chloride is often preferred as it reacts with the carboxylic acid to form an acid chloride intermediate, which is more reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.

  • Reaction Conditions: The reaction is typically performed in excess methanol, which serves as both the reactant and the solvent. Heating to reflux is usually necessary to achieve a reasonable reaction rate.

  • Water Removal: The presence of water can hydrolyze the ester back to the carboxylic acid, reducing the yield. Using anhydrous methanol and a drying tube to protect the reaction from atmospheric moisture is recommended.

  • Work-up Procedure: After the reaction, the excess acid catalyst must be neutralized. This is often done by carefully adding a base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: While yields can vary depending on the scale and specific conditions, a well-optimized multi-step synthesis of a related bromo-substituted indazole has been reported with an overall yield in the range of 38-45%.[4][5]

Q: How can I purify the final product, Methyl 4-bromo-1H-indazole-3-carboxylate? A: The final product can be purified by recrystallization or column chromatography. For recrystallization, a binary solvent system such as methanol/water can be effective.[5] For column chromatography, a common eluent system is a mixture of ethyl acetate and petroleum ether.[6] The optimal ratio should be determined by thin-layer chromatography (TLC).

Q: What are the key safety precautions for this synthesis? A: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, they should be prepared and used in solution at low temperatures. Thionyl chloride is corrosive and reacts violently with water, so it should be handled in a fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from general procedures for the synthesis of indazoles from substituted anilines.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Cyclization:

    • In a separate flask, prepare a solution for the subsequent reaction. The specific conditions for cyclization to form the indazole-3-carboxylic acid from this intermediate may require optimization. A potential route involves the oxidation of the methyl group and subsequent cyclization. An alternative, more direct approach might involve a different starting material like 2-amino-3-bromobenzoic acid.

Protocol 2: Esterification of 4-bromo-1H-indazole-3-carboxylic acid
  • Reaction Setup:

    • Suspend 4-bromo-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

    • Cool the mixture in an ice bath and slowly add thionyl chloride (2-3 equivalents) dropwise.

    • After the addition, equip the flask with a reflux condenser and a drying tube.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 4-bromo-1H-indazole-3-carboxylate.

Protocol 3: Purification of Methyl 4-bromo-1H-indazole-3-carboxylate
  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Slowly add water until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in petroleum ether.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Data Presentation

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.
Nitrite Addition Slow, dropwiseAvoids localized overheating and side reactions.
Esterification Catalyst Thionyl ChlorideForms a highly reactive acid chloride intermediate, driving the reaction to completion.
Purification Method Recrystallization or Column ChromatographyEffective for removing polar and non-polar impurities.

Visualizations

cluster_0 Synthesis Pathway A 3-bromo-2-methylaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 4-bromo-1H-indazole-3-carboxylic acid B->C Cyclization (Requires Optimization) D Methyl 4-bromo-1H-indazole-3-carboxylate C->D Esterification (MeOH, SOCl₂)

Caption: Synthetic pathway overview.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • Methyl 4-Bromo-1H-indazole-3-carboxylate - CRO Splendid Lab Pvt. Ltd. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [Link]

Sources

Technical Support Center: Purification of Methyl 4-bromo-1H-indazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific indazole derivative.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of Methyl 4-bromo-1H-indazole-3-carboxylate, providing explanations and actionable solutions.

Issue 1: Poor or No Crystal Formation Upon Cooling

Question: I've dissolved my crude Methyl 4-bromo-1H-indazole-3-carboxylate in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is extremely low. What's going wrong?

Answer: This is a common issue that often points to problems with supersaturation or the choice and volume of solvent.[1]

  • Causality: For crystallization to occur, the solution must be supersaturated with your compound at a lower temperature. This means that the solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[1][4] Conversely, if the solution cools too rapidly, it can become supersaturated without forming crystals.

  • Solutions:

    • Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated.[1] Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][5] The tiny scratches on the glass provide nucleation sites for crystal growth.[1] Alternatively, adding a small "seed" crystal of pure Methyl 4-bromo-1H-indazole-3-carboxylate can initiate crystallization.[5]

    • Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely that too much solvent was used.[1][6] Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy, indicating it is nearing saturation. Then, allow it to cool slowly again.

    • Re-evaluate Your Solvent: It's possible the solvent you've chosen is too good at dissolving the compound, even at low temperatures.[4] You may need to select a different solvent or use a mixed-solvent system.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I cool my solution, an oily liquid separates instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This is often due to a high concentration of impurities, which can depress the melting point of your compound, or the use of a solvent with a boiling point that is too high.[6][7]

  • Causality: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound. When the solution cools, this impure mixture separates as a liquid because the temperature is still above its depressed melting point.

  • Solutions:

    • Add More Solvent: The issue might be that the solution is too concentrated, causing the compound to precipitate out too quickly at a higher temperature.[6] Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[6]

    • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Change the Solvent System: Consider using a solvent with a lower boiling point.[7] Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble), then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Issue 3: Crystals Are Colored or Appear Impure

Question: My recrystallized Methyl 4-bromo-1H-indazole-3-carboxylate has a noticeable color, even though the pure compound should be a white to off-white solid. How can I remove these colored impurities?

Answer: The presence of color indicates that your product is still contaminated with impurities. These are often highly conjugated organic molecules that absorb visible light.

  • Causality: Some impurities may have similar solubility profiles to your target compound, making them difficult to remove by a single recrystallization.

  • Solutions:

    • Use Activated Charcoal: Activated charcoal is effective at adsorbing colored impurities. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently. Swirl the hot solution with the charcoal for a few minutes.

    • Perform a Hot Filtration: To remove the charcoal and any other insoluble impurities, you must perform a hot filtration.[5] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[5]

    • Repeat the Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Issue 4: Low Recovery of the Final Product

Question: After recrystallization and drying, my final yield of Methyl 4-bromo-1H-indazole-3-carboxylate is very low. What are the potential causes?

Answer: A low yield can result from several factors, including using too much solvent, premature crystallization, or losses during transfers.[1][6]

  • Causality: The goal of recrystallization is to purify the product, and some loss is inevitable as some of the desired compound will remain dissolved in the cold solvent.[4] However, significant losses are often due to procedural errors.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1][4] Adding solvent in small portions to the boiling mixture is a good technique.[8]

    • Avoid Premature Crystallization: As mentioned, ensure your filtration apparatus is pre-heated when performing a hot filtration to prevent the product from crystallizing on the filter paper.

    • Chill the Filtrate Thoroughly: Ensure the solution is cooled sufficiently, ideally in an ice bath, to maximize the amount of product that crystallizes out of the solution.

    • Rinse with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[1] Using room temperature or warm solvent will redissolve some of your product.[1]

    • Second Crop of Crystals: You may be able to recover more product from the filtrate (the "mother liquor").[6] Evaporating some of the solvent from the filtrate and cooling it again may yield a second, albeit less pure, crop of crystals.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of Methyl 4-bromo-1H-indazole-3-carboxylate.

Q1: How do I select the best solvent for recrystallizing Methyl 4-bromo-1H-indazole-3-carboxylate?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2][3] A good starting point is to consider solvents with similar polarity to the solute.[8] Methyl 4-bromo-1H-indazole-3-carboxylate is a moderately polar molecule.

A general rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[9] Given the ester and indazole moieties, alcohols (like ethanol or methanol) or esters (like ethyl acetate) are often good starting points.

Solvent Selection Workflow:

G start Start: Crude Product test_solvents Test Small-Scale Solubility (e.g., Ethanol, Ethyl Acetate, Toluene, Water) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->bad_solvent Yes mixed_solvent Consider Mixed-Solvent System bad_solvent->mixed_solvent

Q2: What are the key physical properties of Methyl 4-bromo-1H-indazole-3-carboxylate that are relevant to its purification?
PropertyValueSource
Molecular FormulaC₉H₇BrN₂O₂[10]
Molecular Weight255.06 g/mol [10]
AppearanceSolid[11]

Knowing these properties is crucial for calculating theoretical yields and for characterizing the purified product.

Q3: What are some potential impurities I might encounter when synthesizing Methyl 4-bromo-1H-indazole-3-carboxylate?

Potential impurities can include starting materials, byproducts from the synthetic route, and regioisomers. For instance, in the synthesis of related indazole compounds, N-alkylation can sometimes lead to a mixture of N-1 and N-2 alkylated products, which may require careful purification to separate.[12]

Q4: What is the general step-by-step protocol for recrystallizing Methyl 4-bromo-1H-indazole-3-carboxylate?

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude Methyl 4-bromo-1H-indazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to just cover the solid.[8] Heat the mixture to boiling while stirring.[8] Continue to add small portions of the hot solvent until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[3][4] Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot filtration (optional) to remove insolubles dissolve->hot_filter cool Slowly cool solution to form crystals hot_filter->cool collect Collect crystals via vacuum filtration cool->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry the pure crystals wash->dry

Q5: What safety precautions should I take when performing this recrystallization?
  • Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath; never use an open flame.

  • Handle activated charcoal carefully, as it is a fine powder that can be easily inhaled.

References

  • Recrystallization. (n.d.).
  • Recrystallization and Melting Point Analysis. (2022). YouTube.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). National Institutes of Health.
  • Finding the best solvent for recrystallisation student sheet. (n.d.).
  • Methyl 3-bromo-1H-indazole-4-carboxylate. (n.d.). CymitQuimica.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
  • Methyl 4-Bromo-1H-indazole-3-carboxylate. (n.d.). CRO Splendid Lab Pvt. Ltd.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). Chem-Impex.
  • Methyl 1H-indazole-3-carboxylate | 43120-28-1. (n.d.). Biosynth.
  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2. (n.d.). ChemicalBook.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
  • Methyl 4-Bromo-3-formyl-1H-indazole-7-carboxylate | C10H7BrN2O3. (n.d.). PubChem.
  • Trying a recrystallization of a crude product in lab and keep getting an oil? (2019). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). ResearchGate.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate.
  • 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1. (n.d.). ChemicalBook.
  • methyl 1H-indazole-3-carboxylate | C9H8N2O2. (n.d.). PubChem.
  • CID 139045302 | C18H16N4O4. (n.d.). PubChem.

Sources

How to improve the regioselectivity of indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Alkylation Regiocontrol

Case ID: IND-REGIO-001 Subject: Optimizing


 vs. 

Selectivity in Indazole Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary: The Tautomer Challenge

The core challenge in indazole alkylation is the annular tautomerism between the


-indazole (benzenoid, thermodynamic) and 

-indazole (quinonoid, kinetic) forms.
  • 
    -Alkylation:  generally yields the Thermodynamic Product .[1] The resulting aromatic system is fully benzenoid and lower in energy.
    
  • 
    -Alkylation:  generally yields the Kinetic Product . The 
    
    
    
    lone pair is often more accessible (less sterically hindered by the C7 proton), but the product has quinonoid character and is less stable.

The Golden Rule: To achieve selectivity, you must align your reaction conditions (temperature, reagents, catalyst) with either the thermodynamic sink (


) or the kinetic gate (

).

Diagnostic Matrix (Troubleshooting)

Before selecting a protocol, determine your target isomer and substrate constraints.

IndazoleDecisionTree Start Target Isomer? N1 N1-Alkyl Indazole (Thermodynamic) Start->N1 N2 N2-Alkyl Indazole (Kinetic) Start->N2 Substrate1 Substrate Type? N1->Substrate1 Constraint Substrate Constraints? N2->Constraint StdAlk Standard Alkyl Halide Substrate1->StdAlk Alkyl Aryl Aryl Boronic Acid Substrate1->Aryl Aryl Method1 Protocol A: Base/Heat (Thermodynamic) (Cs2CO3, DMF, 80°C+) StdAlk->Method1 Method2 Chan-Lam Coupling (Cu(OAc)2, Pyridine) Aryl->Method2 Classic Standard Indazole Method3 Protocol B: Acid-Catalyzed Imidate (TfOH, Imidate) Classic->Method3 Steric C7-Substituted (e.g., NO2, CO2Me) Method4 Steric Steering (Base/Alkyl Halide) Steric->Method4 caption Figure 1: Decision Matrix for Regioselective Indazole Functionalization

Critical Parameters (FAQs)

Q: Why does my standard alkylation (


/Acetone) give a 60:40 mixture? 
A:  You are operating in a "selectivity dead zone." Acetone at reflux is not hot enough to ensure full thermodynamic equilibration to 

, but the base is not selective enough to lock in the kinetic

.
  • Fix for

    
    :  Switch to DMF or NMP  and increase temperature to 80–100°C . This overcomes the activation barrier for the 
    
    
    
    rearrangement (often via an intermolecular mechanism or salt equilibration).
  • Fix for

    
    :  Standard base alkylation is rarely 
    
    
    
    -selective for unsubstituted indazoles. See Protocol B below.

Q: Does the Mitsunobu reaction favor


 or 

?
A: It is highly substrate-dependent.
  • General Rule: For simple indazoles, Mitsunobu often favors

    
     .
    
  • Exception: If the indazole has a bulky substituent at C3 (e.g., -COOMe), the steric clash with the incoming phosphonium-alcohol complex can flip selectivity to

    
      [1]. Do not rely on Mitsunobu for 
    
    
    
    unless you have specific steric directing groups.

Q: How do C7 substituents affect selectivity? A: Substituents at C7 (the position "below" the NH) sterically hinder the


 site.
  • Effect: A bulky group (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at C7 will drastically shift selectivity toward
    
    
    , even under basic conditions that normally favor
    
    
    .

Experimental Protocols

Protocol A: High-Fidelity -Alkylation (Thermodynamic Control)

Use this for standard alkyl halides when


 is the target.

Mechanism: High temperature and a polar aprotic solvent facilitate the equilibration of the regioisomers. Even if


 forms kinetically, the heat allows it to revert and funnel into the deeper thermodynamic well of 

.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: DMF or NMP (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the indazole in anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
    . Stir for 15 minutes at room temperature.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Thermodynamic Drive: Heat the reaction to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[2] If

      
       isomer persists, increase temp to 110°C.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

Expected Selectivity: >10:1 (


:

) for unhindered substrates.
Protocol B: High-Fidelity -Alkylation (The "Pfizer" Imidate Method)

Use this for primary/secondary/tertiary alkyl groups when


 is the target.[3] This is superior to standard alkylation.

Mechanism: This method utilizes Triflic Acid (TfOH) catalysis.[4] The acid protonates the imidate reagent, creating a highly reactive electrophile. The indazole attacks via its most nucleophilic (kinetic) nitrogen, which is


 (due to higher electron density and lack of steric hindrance compared to 

in the protonated transition state) [2].

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Reagent: Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

    • Note: These can be prepared from the corresponding alcohol + trichloroacetonitrile.

  • Catalyst: TfOH (0.1 – 0.2 equiv)

  • Solvent: Toluene or DCM (0.1 M)

Step-by-Step:

  • Preparation: Dissolve indazole and the alkyl trichloroacetimidate in anhydrous Toluene.

  • Activation: Cool to 0°C (optional, often runs at RT). Add TfOH dropwise.

  • Reaction: Stir at Room Temperature for 1–16 hours.

    • Visual: A white precipitate (trichloroacetamide byproduct) often forms.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc/DCM. The organic layer contains the product.[5]

Expected Selectivity: >20:1 (


:

) for a wide range of substrates.[6]

Data & Comparative Analysis

Table 1: Selectivity Outcomes by Condition

MethodReagentsMajor IsomerMechanismSelectivity Ratio (Typical)
Standard Base

or

/ THF (RT)
Mixture (

bias)
Competing Kinetic/Thermo2:1 to 4:1
High Temp Base

/ DMF (90°C)

Thermodynamic Control>10:1
Mitsunobu

/ DEAD / Alcohol

(mostly)

Inversion
Variable (Substrate dependent)
Acid-Imidate TfOH / Trichloroacetimidate

Kinetic / Charge Control>20:1
Chan-Lam

/ Aryl Boronic Acid

Metal Coordination>10:1

Mechanistic Visualization

IndazoleMechanism Indazole 1H-Indazole (Starting Material) TS_N1 Transition State N1 (Higher Barrier, More Stable Product) Indazole->TS_N1 High Temp / Base (Thermodynamic) TS_N2 Transition State N2 (Lower Barrier, Less Stable Product) Indazole->TS_N2 Acid Catalysis / Kinetic (Pfizer Method) Prod_N1 N1-Product (Benzenoid Aromaticity) TS_N1->Prod_N1 Prod_N2 N2-Product (Quinonoid Aromaticity) TS_N2->Prod_N2 Prod_N2->Prod_N1 Heat/Equilibration (Isomerization) caption Figure 2: Kinetic vs. Thermodynamic Pathways in Indazole Alkylation

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein J. Org. Chem. (2021).[1][7] Key Insight: Discusses the impact of C3/C7 substituents and Mitsunobu variations (where C3-esters can favor

    
    ).
    URL:[Link]
    
  • Regioselective alkylation of a versatile indazole. Source: Beilstein J. Org. Chem. (2024).[2][8] Key Insight: Mechanistic insights via DFT calculations explaining the chelation effects and solvent roles in

    
     vs 
    
    
    
    selectivity. URL:[Link]

Sources

Technical Support Center: Ester Functionality in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of the Ester Group during Indazole Scaffolding Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Current Status: Operational

Introduction & Scope

Welcome to the Indazole Synthesis Technical Support Hub. This guide addresses the specific stability and reactivity challenges of the ester moiety (typically at the C3 position or on phenyl precursors) during the construction and functionalization of the indazole core.

The ester group is a "privileged but precarious" handle. It is essential for further diversification (e.g., into amides or heterocycles) but is prone to three primary failure modes during synthesis:

  • Hydrazinolysis: Conversion to hydrazides during ring closure.

  • Regiochemical Scrambling: Influence on N1 vs. N2 alkylation ratios.

  • Solvolysis: Unintended transesterification or hydrolysis.

Troubleshooting Modules (Q&A)

Module A: The "Hydrazide Trap" (Cyclization Failures)

User Query: I am attempting to cyclize a 2-acyl-benzoate derivative using hydrazine hydrate to form a C3-ester indazole. My LC-MS shows a major byproduct with a mass consistent with the hydrazide, and the ester is gone. What happened?

Technical Diagnosis: You have encountered competitive nucleophilic attack . Hydrazine (


) is a potent alpha-effect nucleophile. While your target reaction is the condensation with the ketone/aldehyde to close the pyrazole ring, hydrazine can also attack the ester carbonyl. This is particularly common if the cyclization rate is slow (steric hindrance) or if excess hydrazine is used at high temperatures.

Diagnostic Indicators:

  • Mass Spec: Product mass corresponds to

    
    .
    
  • NMR: Loss of the characteristic ester alkoxy signal (e.g., OMe singlet at ~3.9 ppm); appearance of broad NH protons.

Corrective Actions:

  • Stoichiometry Control: Do not use a large excess of hydrazine. Use 1.0–1.1 equivalents strictly.

  • Temperature Gradient: Initiate the reaction at 0°C to -10°C . The condensation with the ketone (imine formation) is kinetically faster than ester aminolysis at low temperatures. Allow the ring closure to proceed before heating.

  • Use Protected Hydrazines: If the side reaction persists, switch to tert-butyl carbazate (Boc-hydrazine) . The Boc group reduces the nucleophilicity of the distal nitrogen, preventing the "double attack" on the ester. Acidic deprotection triggers cyclization.

Module B: N-Alkylation Regioselectivity (N1 vs. N2)

User Query: I am alkylating methyl 1H-indazole-3-carboxylate. I need the N1-alkyl product, but I am getting significant amounts of the N2 isomer. How does the ester influence this?

Technical Diagnosis: The C3-ester is an Electron-Withdrawing Group (EWG). While N1 is generally the thermodynamic product, the EWG at C3 reduces the electron density of the pyrazole ring, making the N1/N2 selectivity highly sensitive to the cation-chelation effect .

  • The Mechanism: In non-polar solvents, the metal cation (Na⁺ or Cs⁺) coordinates between the N2 nitrogen and the C3-carbonyl oxygen. This "locks" the N2 site, sterically hindering it and directing the electrophile to N1 .

  • The Failure: Using polar aprotic solvents (DMF, DMSO) solvates the cation, breaking this chelate. Without the "lock," the N2 position becomes accessible, leading to mixtures.

Decision Matrix:

Desired IsomerRecommended BaseRecommended SolventMechanism
N1 (Target) NaH or Cs₂CO₃ THF or Dioxane Chelation Control (C3-Ester

Metal

N2)
N2 (Minor) K₂CO₃DMF / DMSOCharge Control / Solvent Separated Ion Pair
Module C: Transesterification (Solvent Mismatch)

User Query: My starting material is an ethyl ester. After running a reaction in methanol with base, I isolated the methyl ester. Is this avoidable?

Technical Diagnosis: This is a classic transesterification driven by the solvent. Under basic conditions (e.g., K₂CO₃, NaOH), the solvent (MeOH) forms methoxide (


), which attacks the ester carbonyl. Since the solvent is in vast excess, the equilibrium drives completely to the methyl ester.

Corrective Actions:

  • Matched System: Always match the solvent alcohol to the ester alkoxy group (e.g., use EtOH for ethyl esters).

  • Non-Nucleophilic Solvents: If the solubility permits, switch to THF, DCM, or Toluene .

  • Bulky Esters: Switch to a tert-butyl ester or benzyl ester , which are kinetically resistant to transesterification due to steric bulk.

Visualizing the Mechanisms

Diagram 1: The Hydrazine Bifurcation

This diagram illustrates the competition between the desired cyclization and the undesired hydrazinolysis side reaction.

HydrazineReaction Start 2-Acyl-Benzoate Ester Imine Hydrazone Intermediate (Kinetic Product) Start->Imine Condensation (Low Temp) SideReaction HYDRAZIDE BYPRODUCT (Ester Attack) Start->SideReaction Direct Aminolysis (High Temp/Excess N2H4) Hydrazine Hydrazine (H2NNH2) Cyclization INDAZOLE PRODUCT (Ring Closure) Imine->Cyclization Intramolecular Cyclization Imine->SideReaction Over-reaction

Caption: Pathway bifurcation showing how temperature and stoichiometry determine whether the ester survives to form the indazole or is consumed to form a hydrazide.

Diagram 2: Regioselectivity Decision Tree

This diagram guides the user in selecting conditions to favor N1 alkylation based on the "Chelation Control" theory.

Regioselectivity Root Indazole-3-Carboxylate N-Alkylation Solvent Select Solvent System Root->Solvent NonPolar Non-Polar / Ethereal (THF, Dioxane) Solvent->NonPolar Preferred Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Avoid for N1 Base1 Base: NaH or Cs2CO3 NonPolar->Base1 Base2 Base: K2CO3 or Cs2CO3 Polar->Base2 Mechanism1 Mechanism: Metal Chelation (N2--M+--O=C) Base1->Mechanism1 Mechanism2 Mechanism: Charge Control / Sterics Base2->Mechanism2 Result1 Major Product: N1-Alkyl Indazole (>95% Selectivity) Mechanism1->Result1 Result2 Product: Mixture (N1 + N2) Mechanism2->Result2

Caption: Decision logic for maximizing N1-selectivity by leveraging the metal-chelation effect inherent to indazole-3-esters.

Validated Experimental Protocols

Protocol A: N1-Selective Alkylation of Methyl Indazole-3-Carboxylate

Designed to minimize N2 isomer formation and prevent ester hydrolysis.

Reagents:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)[1]

  • Anhydrous THF (0.1 M concentration)[1]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Methyl 1H-indazole-3-carboxylate and dissolve in anhydrous THF.

  • Deprotonation (Chelation Step): Cool the solution to 0°C . Add NaH portion-wise. Critical: Stir at 0°C for 30 minutes to allow the formation of the sodium-chelated intermediate (N2–Na–O=C).

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0°C and quench with saturated

    
    . Do not use strong acid or base during workup to protect the ester.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    

Expected Result: >95:5 ratio of N1:N2 isomer.

Protocol B: "Soft" Cyclization of 2-Acetylbenzoates

Designed to prevent hydrazinolysis of the ester.

Reagents:

  • Methyl 2-acetylbenzoate (1.0 equiv)

  • Hydrazine hydrate (1.05 equiv)

  • Acetic Acid (Catalytic, 10 mol%)

  • Ethanol (Absolute)

Procedure:

  • Dissolve the keto-ester in Ethanol.

  • Cool to -10°C (Ice/Salt bath).

  • Add Hydrazine hydrate dropwise over 20 minutes. Rapid addition causes local excesses favoring the hydrazide.

  • Add catalytic Acetic Acid.

  • Stir at -10°C for 1 hour (Imine formation).

  • Slowly warm to reflux (80°C) and hold for 2 hours (Cyclization).

  • Workup: Evaporate solvent under reduced pressure. Recrystallize immediately.

References

  • Vertex Pharmaceuticals / NIH. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." PubMed Central. Available at: [Link]

  • Beilstein Institute. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." UCC Research Repository. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-bromo-1H-indazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Achieving high purity is critical for successful downstream applications, including the synthesis of pharmacologically active molecules like kinase inhibitors. This guide provides in-depth, field-tested answers and protocols to address the common purification challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 4-bromo-1H-indazole-3-carboxylate sample?

The impurity profile is highly dependent on the synthetic route. However, based on common syntheses such as those involving diazotization or cyclization reactions, several classes of impurities are frequently observed.[1][2]

Impurity Type Potential Origin / Cause Typical Physicochemical Properties
Starting Materials Incomplete reaction of precursors (e.g., substituted hydrazines or aminobenzoates).Polarity can vary widely.
Regioisomers Non-selective N-alkylation or functionalization can lead to isomers (e.g., 2-alkylated indazoles).[3]Often have very similar polarity to the desired product, making separation difficult.
Hydrolyzed Product Exposure to acidic or basic conditions (e.g., during workup) can hydrolyze the methyl ester to the corresponding carboxylic acid.Significantly more polar and acidic.
Decarboxylation By-products High temperatures, particularly in the presence of acid or base, can lead to the loss of the carboxylate group.[4]Less polar than the desired product.
Solvent Adducts & Residuals Trapped high-boiling point solvents (e.g., DMF, DMSO) used in the reaction.Can often be detected by ¹H NMR.
Reaction Reagents Residual coupling agents (e.g., EDC, HOBT) or bases (e.g., triethylamine) if not properly removed during workup.[5]Typically highly polar or basic.
Q2: How can I quickly assess the purity of my crude product?

A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. A single, well-defined spot is a good preliminary indicator of purity. Multiple spots suggest the presence of impurities.

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities. Integrating key signals against a known internal standard can provide a quantitative purity assessment. Look for unidentifiable peaks or residual solvent signals.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying the number of components and their molecular weights. This can help you tentatively identify by-products.

Q3: My product needs to be >99.5% pure for my next step. Which purification method offers the highest resolution?

For achieving very high purity, Flash Column Chromatography is typically the most effective method due to its high resolving power.[6] If the compound is crystalline, a final recrystallization step after chromatography can be employed to remove any minor impurities that may have co-eluted and to ensure high crystalline order.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Issue 1: My crude product is a dark, oily residue and fails to solidify.

Causality: This is a classic sign of significant impurities, likely including residual high-boiling solvents (like DMF or DMSO) or low-melting eutectic mixtures of your product with by-products. These impurities inhibit the formation of a stable crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-solidifying products.

Expert Insight: Before resorting to chromatography, an aqueous workup is often beneficial. Dissolve the oil in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.[7] This simple extraction can often remove the impurities that prevent crystallization.

Issue 2: TLC and HPLC show an impurity that is very close to my product spot/peak.

Causality: This strongly suggests the presence of a regioisomer or a structurally similar by-product. These impurities have nearly identical polarity to your target compound, making them challenging to separate. In indazole synthesis, N-alkylation or other substitutions can sometimes yield a mixture of N1 and N2 isomers, which are notoriously difficult to separate.[3]

Recommended Strategy: High-Resolution Flash Column Chromatography

  • Optimize Eluent System: The key is to find a solvent system that maximizes the separation factor (ΔRf on TLC). Test various solvent mixtures. Sometimes, switching to a different solvent family can help. For example, if Ethyl Acetate/Hexane is not working, try Dichloromethane/Methanol.

  • Use High-Quality Silica: Use a smaller particle size silica gel (e.g., 25-40 µm) for higher resolution.

  • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates.

  • Loading Method: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This results in a much sharper starting band and improved separation.

Issue 3: I have a persistent yellow or brown color in my final product, even after chromatography.

Causality: Color can arise from highly conjugated, often oxidized, trace impurities. These can form from air oxidation of electron-rich intermediates or by-products during the reaction or workup.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly (1-2% by weight) as it can also adsorb your product. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool.

  • Reductive Workup: If you suspect oxidative impurities, a wash with a mild reducing agent like sodium bisulfite (NaHSO₃) solution during the initial workup can sometimes decolorize the organic layer.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating closely-eluting impurities.[6][8]

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 10% EtOAc/Hexanes).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading (Dry Load):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., DCM or Acetone).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Start with a low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Gradually increase the polarity (gradient elution) to 30-40% EtOAc/Hexanes. A slow, shallow gradient is crucial for separating close spots.

    • Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (those showing a single spot for your product) and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Removal of Carboxylic Acid Impurity

This workflow is highly effective if you have identified the presence of the hydrolyzed impurity, 4-bromo-1H-indazole-3-carboxylic acid.[9][10]

AcidBaseExtraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Wash cluster_2 Step 3: Isolation A Crude Product in Ethyl Acetate (EtOAc) B Add sat. NaHCO₃ (aq) Shake in Separatory Funnel A->B E Separate Layers B->E C Organic Layer (Top) Contains: Methyl 4-bromo-1H-indazole-3-carboxylate (Desired Product) F Wash Organic Layer with Brine, Dry (Na₂SO₄), Evaporate C->F D Aqueous Layer (Bottom) Contains: Sodium 4-bromo-1H-indazole-3-carboxylate (Impurity Salt) E->C E->D G Pure Product F->G

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. The desired ester product will remain in the organic (top) layer, while the acidic impurity will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Vertex AI Search. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ConnectSci. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (2025). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • Wikipedia. (n.d.). Acid–base extraction.

Sources

Technical Guide: Optimizing Solvent Systems for Indazole Ester Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Working with indazole esters presents a unique dichotomy in heterocyclic chemistry. The indazole core is prone to tautomeric ambiguity (


 vs. 

reactivity), while the ester functionality imposes strict limits on pH and nucleophilicity to prevent unwanted hydrolysis or transesterification.

This guide moves beyond standard textbook protocols. It addresses the specific solubility cliffs, regioselectivity challenges, and green chemistry mandates that modern drug discovery teams face. We focus on causality : understanding why a solvent system fails allows you to engineer one that works.

Module 1: Solubility & Dissolution Protocols

The Problem: Indazole esters are often crystalline solids with high lattice energy, leading to poor solubility in standard non-polar solvents (e.g., Hexanes, cold Toluene). While DMSO and DMF are universal solvents, they complicate downstream workup and are increasingly restricted by REACH/EPA guidelines.

Solvent Selection Matrix
Solvent ClassSuitabilityTechnical Notes
Polar Aprotic (High BP) Excellent DMSO, DMF, NMP. Best for solubilizing fused heterocycles. Drawback: High boiling points make removal difficult; risk of thermal degradation during workup.
Polar Aprotic (Low BP) Good THF, Acetone, Acetonitrile. Good compromise. THF is preferred for reactions requiring strong bases (e.g., NaH) due to stability.
Green Alternatives Emerging 2-MeTHF, Cyrene™, CPME. 2-MeTHF offers higher reaction temperatures than THF and separates easily from water. Cyrene replaces DMF but requires specific workup protocols.
Protic Solvents Conditional MeOH, EtOH. Critical Warning: Only use the alcohol corresponding to the ester alkyl group (e.g., MeOH for methyl esters) to prevent transesterification.
Diagram 1: Solvent Selection Logic

This decision tree aids in selecting the optimal solvent based on reaction type and substrate constraints.

SolventSelection Start Start: Indazole Ester Substrate ReactionType Select Reaction Type Start->ReactionType Alkylation N-Alkylation / Substitution ReactionType->Alkylation Coupling Pd-Catalyzed Coupling ReactionType->Coupling Hydrolysis Saponification ReactionType->Hydrolysis Regio Is Regioselectivity Critical? Alkylation->Regio BaseSens Base Sensitive Ester? Coupling->BaseSens THF/Water or MeOH/Water THF/Water or MeOH/Water Hydrolysis->THF/Water or MeOH/Water N1_Pref Target: N1 (Thermodynamic) Regio->N1_Pref Yes N2_Pref Target: N2 (Kinetic) Regio->N2_Pref No/Mixed THF (High Temp) or Toluene THF (High Temp) or Toluene N1_Pref->THF (High Temp) or Toluene DMF/DMSO (RT) + Ionic Base DMF/DMSO (RT) + Ionic Base N2_Pref->DMF/DMSO (RT) + Ionic Base Anhydrous Anhydrous Toluene/Dioxane BaseSens->Anhydrous Yes (Labile) Biphasic Dioxane/Water + Mild Base BaseSens->Biphasic No (Stable)

Caption: Decision matrix for solvent selection. Blue paths indicate alkylation workflows; Yellow paths denote cross-coupling strategies.

Module 2: Regioselectivity in N-Alkylation ( vs. )

The Challenge: The indazole nitrogen atoms are non-equivalent.


 alkylation is generally thermodynamically favored (benzenoid structure preserved), while 

is kinetically accessible (quinonoid structure). The solvent plays a massive role in stabilizing the transition states and ion pairs.
Mechanism & Solvent Effects[1][2][3][4][5]
  • Ion-Pairing: In non-polar solvents (Toluene, THF), the metal cation (e.g.,

    
     from NaH) coordinates tightly with the indazole anion, often directing the electrophile to the sterically accessible or chelation-favored position.
    
  • Dipolar Aprotic Solvents (DMF, DMSO): These solvents solvate the cation effectively, leaving a "naked," highly reactive indazole anion. This often leads to mixtures or favors the position with the highest electron density (

    
     in some substituted systems) under kinetic control.
    
Optimization Protocol: Targeting the -Isomer

Reference Grounding: See Conrow et al. and recent Beilstein J. Org. Chem. studies [1, 2].[1][2][3][4][5][6][7][8][9][10][11][12]

  • Solvent: Anhydrous THF is the gold standard.

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Temperature: Elevated temperatures (

    
    ) favor the thermodynamic product (
    
    
    
    ).
  • Procedure:

    • Dissolve Indazole Ester in THF (0.1 M).

    • Add NaH (1.1 equiv) at

      
      . Stir 30 min to ensure deprotonation.
      
    • Add electrophile.[6]

    • Crucial Step: Heat to reflux if

      
       selectivity is poor at RT. The heat promotes equilibration to the stable 
      
      
      
      isomer.
Optimization Protocol: Targeting the -Isomer
  • Solvent: DCM (Dichloromethane) or Ethyl Acetate (if solubility permits).

  • Base: Meerwein's salt (

    
    ) involves no base, but for alkyl halides, use mild bases like 
    
    
    
    in non-polar media.
  • Note: High selectivity for

    
     is notoriously difficult with simple alkyl halides and often requires specific directing groups or intramolecular tethers.
    

Module 3: Avoiding Side Reactions (Transesterification)

The Issue: Using Methanol as a solvent for an Ethyl indazole ester in the presence of a base (even weak bases like


) will result in a mixture of Ethyl and Methyl esters within minutes.

The "Matching" Rule:

  • Protocol: Always match the solvent alcohol to the ester alkoxy group.

    • Methyl Ester

      
       Methanol solvent.[4]
      
    • Ethyl Ester

      
       Ethanol solvent.
      
  • Alternative: If the matching alcohol is unavailable or has poor solubility, use t-Butanol (t-BuOH) . It is bulky and sterically hindered, drastically reducing the rate of transesterification [3].

Module 4: Troubleshooting & FAQs

Q1: My reaction turns black/tarry when using DMF/NaH. What is happening?

A: DMF can decompose in the presence of strong bases and high heat (exothermic runaway), and it can also react with the electrophile. Fix: Switch to THF or 2-MeTHF . If DMF is required for solubility, switch the base to


 or 

, which are milder and less likely to degrade the solvent.
Q2: I am seeing hydrolysis of my ester during Suzuki coupling.

A: Standard Suzuki conditions often use aqueous base (e.g.,


 in Dioxane/Water). Indazole esters, especially those with electron-withdrawing groups, are labile.
Fix: 
  • Switch to Anhydrous Conditions: Use

    
     (solid) in dry Toluene or DMF.
    
  • Reduce Water Activity: Use a 9:1 Dioxane:Water ratio instead of 1:1.

Q3: How do I remove DMSO/DMF without aqueous workup (to prevent hydrolysis)?

A:

  • Lyophilization: If the product is stable.

  • Precipitation: Pour the reaction mixture into a large excess of Water/Ice (if product is solid) or Ether/Hexanes (if product is polar). The DMSO stays in the supernatant; the product precipitates or oils out.

  • Green Solvent Swap: Use Cyrene™ .[9][13] It has similar polarity to NMP but can be removed via specific extraction protocols or degradation (it is acid-sensitive, though this may not fit all ester workflows) [4].

Visual Workflow: N-Alkylation Optimization

AlkylationOpt Input Input: Indazole Ester + Alkyl Halide Screen1 Screen 1: THF + NaH (Thermodynamic) Input->Screen1 Check1 Check Regio (NMR/LCMS) Screen1->Check1 Result1 High N1 Selectivity Check1->Result1 >95% N1 Result2 Mixed Isomers Check1->Result2 <90% N1 Screen2 Screen 2: Toluene (Reflux) or Change Counter-ion (Li/K) Result2->Screen2 Optimize

Caption: Iterative workflow for maximizing N1-selectivity in indazole alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[14] Chem.2021 , 17, 1883–1894.

  • Regioselective alkylation of a versatile indazole... Beilstein J. Org. Chem.2024 , 20, 1782–1794.

  • The effects of alcohol to oil molar ratios... (Transesterification Kinetics). ResearchGate / Egyptian Journal of Petroleum.2016 .[2][7]

  • Green Solvents as an Alternative to DMF (Cyrene/GVL). Materials (Basel).2021 , 14(6), 1386.

Sources

Troubleshooting column chromatography purification of polar indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Flash Column Chromatography & Separation Logic

The Indazole Challenge: Why is this difficult?

Indazoles are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors like Axitinib), but they present a unique "double-edged" challenge in chromatography.

  • The Dipole Moment: The pyrazole ring creates significant polarity, making compounds "stick" to the baseline in non-polar solvents.

  • The Silanol Interaction: The

    
     nitrogen is a hydrogen bond acceptor, while the 
    
    
    
    (in 1H-indazoles) is a hydrogen bond donor (
    
    
    ). Standard silica gel is acidic (
    
    
    ). The basic nitrogen species interact strongly with the acidic silanol (
    
    
    ) groups on the stationary phase.

The Result: Severe peak tailing, band broadening, and irreversible mass loss.

This guide addresses these specific failure modes using field-proven protocols.

Module 1: Peak Shape & Resolution Issues

Q: My indazole elutes as a long streak (tailing) rather than a tight band. How do I fix this?

A: You must neutralize the silica surface activity. Tailing is rarely a solubility issue; it is a surface chemistry issue. The acidic silanols are holding onto your basic nitrogen. You need a mobile phase modifier to compete for these binding sites.

The Solution: The "Base Dope" Strategy Add a basic modifier to your mobile phase. The modifier saturates the silica's active sites, allowing your indazole to pass through without dragging.

Recommended Modifiers (Select One):

ModifierConcentrationBest ForNotes
Triethylamine (TEA) 0.5% – 1.0%DCM/MeOH systemsVolatile, easy to remove. Must flush column before run.
Ammonium Hydroxide (

)
0.5% – 1.0%High polarity indazolesStronger competitor for silanols. Can cause silica dissolution if > pH 8 over long periods.
Acetic Acid 0.1% - 0.5%N-alkylated indazolesOnly if the molecule is not acid-sensitive. Sometimes protonating the N prevents H-bonding.

Protocol: Column Equilibration with Modifier Do not just add TEA to the solvent bottle and run.

  • Prepare your mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Flush the column with 3-5 column volumes (CV) of this modified solvent before injecting your sample.

  • Why? If you don't pre-equilibrate, the silica strips the TEA out of the solvent front, and your compound hits "naked" acidic silica, causing the very tailing you tried to prevent.

Q: I am seeing "Ghost Peaks" or poor separation despite using modifiers.

A: You may be experiencing "modifier hysteresis" or solubility crashes.

If your peaks are splitting or ghosting, check your solvent system. Indazoles are often poorly soluble in Hexane or Heptane. If you use a Hexane/Ethyl Acetate gradient, the compound may precipitate inside the column when the Hexane ratio is high.

The Fix: Switch to DCM/MeOH or Reverse Phase. Dichloromethane (DCM) is a better solubilizer for indazoles than Hexane.

  • Standard System: 0-10% Methanol in DCM (with 1% TEA).

  • The "Gold Standard" Alternative: If normal phase fails, switch to Reverse Phase (C18) .

    • Why? C18 silica is capped and non-polar. It relies on hydrophobic interaction, not polar adsorption. The silanol interaction is minimized.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Module 2: Sample Loading & Mass Recovery

Q: My crude mixture is not soluble in the starting mobile phase. Can I liquid load with DMSO?

A: Avoid DMSO liquid loading for normal phase if possible. DMSO is highly polar and non-volatile. It will wash down the column immediately, taking your polar indazole with it and ruining separation (the "solvent effect").

The Solution: Solid Deposition (Dry Loading) This is the single most effective way to improve resolution for polar compounds.

Protocol: The Celite/Silica Dry Load

  • Dissolve: Dissolve your crude indazole in a minimal amount of a strong solvent (MeOH, Acetone, or DCM).

  • Adsorb: Add a solid support carrier.

    • Option A (Celite 545): Inert. Best for recovery. Ratio: 1g crude : 2g Celite.

    • Option B (Silica): Higher resolution, but risk of trapping. Ratio: 1g crude : 1-1.5g Silica.

  • Evaporate: Rotovap the slurry until it is a free-flowing dry powder. Note: Use a bump trap.

  • Load: Pour the powder into a solid load cartridge or on top of the column bed.

Q: I loaded 500mg but only recovered 300mg. Where is the rest?

A: Irreversible Adsorption (The "Silica Tax"). Highly polar indazoles can bind irreversibly to the "top" of the column.

Recovery Workflow:

  • Flush: After the main run, flush the column with 100% Methanol (or 90:10 DCM:MeOH with 5% TEA).

  • Check the Cartridge: If you dry loaded on silica, flush the dry load cartridge separately. The compound might never have left the pre-column.

  • Switch Phase: For future runs, use Amine-Functionalized Silica .

    • These columns have propyl-amine groups bonded to the surface.

    • They create a basic environment natively, eliminating the need for TEA and preventing acid-base adsorption losses.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for purifying difficult nitrogen heterocycles.

IndazolePurification Start Start: Indazole Purification SolubilityCheck Check Solubility in Non-Polar Solvent (Hex/DCM) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble No LiquidLoad Liquid Load Soluble->LiquidLoad DryLoad PROTOCOL: Dry Load (Celite or Silica) Insoluble->DryLoad RunColumn Run Test Column (0-10% MeOH/DCM) DryLoad->RunColumn LiquidLoad->RunColumn ResultCheck Evaluate Result RunColumn->ResultCheck Tailing Issue: Tailing/Streaking ResultCheck->Tailing Broad Peaks NoSep Issue: Co-elution/Poor Res ResultCheck->NoSep Rf values close Success Success: Pure Compound ResultCheck->Success Sharp Peaks AddModifier Action: Add 1% TEA or NH4OH (Pre-equilibrate Column) Tailing->AddModifier SwitchPhase Action: Switch Stationary Phase (C18 or Amine-Silica) NoSep->SwitchPhase AddModifier->RunColumn Re-run SwitchPhase->RunColumn Re-run

Figure 1: Decision Matrix for Nitrogen Heterocycle Purification. This workflow prioritizes solubility checks and surface chemistry modification.

Summary of Stationary Phase Selection

Use this table to select the correct column type based on your specific indazole properties.

Stationary PhaseSurface ChemistrySuitability for IndazolesPro-Tip
Standard Silica Acidic (

)
Low (without modifier)Requires 1% TEA or

to prevent tailing.
Amine Silica Basic (

)
High No modifier needed. Protects acid-sensitive groups.
C18 (Reverse Phase) HydrophobicExcellent (for very polar)Use when compound is soluble in MeOH/Water but not DCM.
Alumina (Basic) BasicModerate Good for very acid-sensitive compounds, but lower resolution than silica.

References

  • Teledyne ISCO. (2023). A Guide to Flash Purification: Strategies for Nitrogen Heterocycles. Teledyne ISCO Technical Notes. [Link]

  • Biotage. (2021). The Flash Purification Blog: Dry Loading vs. Liquid Loading. Biotage. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9209, 1H-Indazole. Retrieved from [Link]

Managing temperature control in exothermic indazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Specialist on Duty: Dr. Aris Thorne, Senior Application Scientist Topic: Exothermic Control in Indazole Synthesis

🚨 Module 1: Critical Safety & Thermal Runaway

Immediate guidance for detecting and mitigating thermal hazards.

Q: How do I calculate the Maximum Synthesis Reaction Temperature (MSRT) before I start?

A: You cannot rely on standard reflux calculations for indazoles. You must calculate the MTSR (Maximum Temperature of Synthesis Reaction) to ensure your cooling capacity isn't overwhelmed.[1]

The formula for the worst-case scenario (cooling failure) is:



Where


 (Adiabatic Temperature Rise) is calculated as:


  • 
    :  Enthalpy of reaction (typically -150 to -250 kJ/mol for diazonium cyclizations).
    
  • 
    :  Specific heat capacity of the reaction mass (approx. 1.8–2.0 J/g·K for organic solvents).
    

The Danger Zone: If your MTSR exceeds the


 (Decomposition Onset Temperature)  of your diazonium intermediate or hydrazine reagent (often ~60–80°C for unstable intermediates), you are in a Criticality Class 4 or 5  scenario. You must reduce concentration or change the dosing strategy.
Q: My reaction temperature is spiking despite slow addition. What is happening?

A: You are likely experiencing Reagent Accumulation (Dosing-Controlled vs. Accumulation-Controlled).

In many indazole syntheses (especially the Jacobson or Davis-Beirut routes), the reaction rate (


) is temperature-dependent.
  • The Trap: You add reagent at 0°C. The reaction is slow (

    
     is low). The reagent accumulates unreacted in the vessel.
    
  • The Trigger: The temperature drifts up slightly (e.g., to 5°C).

  • The Runaway: The accumulated reagent reacts all at once. The heat release rate (

    
    ) exceeds your cooling capacity (
    
    
    
    ), causing an exponential temperature spike.

Solution:

  • Stop Dosing Immediately.

  • Verify Consumption: Use real-time IR or rapid HPLC to confirm the reagent is being consumed as it is added. Do not resume dosing until accumulation is <5%.

🛠 Module 2: Process Optimization & Troubleshooting

Solving specific chemistry issues linked to thermal parameters.

Q: I am seeing high levels of N2-alkylated impurities. Is this thermal?

A: Yes, this is a classic Kinetic vs. Thermodynamic control issue.

  • Thermodynamic Product (N1-H/Alkyl): Favored at higher temperatures. The benzenoid ring structure is preserved, making it more stable (

    
     is lower).
    
  • Kinetic Product (N2-H/Alkyl): Favored at low temperatures and rapid irreversible conditions.

Troubleshooting Table: Regioselectivity vs. Temperature

IssueProbable Thermal CauseCorrective Action
Excess N2-isomer Temperature too low during alkylation/quenching.Increase reaction temp to allow isomerization to the thermodynamic N1 form (if reversible).
Decomposition Tars Exceeded

of diazonium salt.
Maintain internal temp <5°C; switch from batch to semi-batch dosing.
Low Yield (Hydrazine) Hydrazine decomposition on hot metal surfaces.Ensure reactor walls are <100°C; use glass-lined reactors; consider tert-butyl carbazate as a stable alternative.

⚗️ Module 3: Visual Workflows

Diagram 1: Thermal Runaway Response Logic

Use this decision matrix when an unexpected exotherm is detected.

ThermalSafety Start ALERT: Internal Temp > Setpoint + 5°C CheckCooling Check Jacket/Condenser Is cooling maxed out? Start->CheckCooling StopDosing ACTION: STOP DOSING IMMEDIATELY CheckCooling->StopDosing Yes (Runaway Risk) Analyze Analyze Reagent Accumulation (HPLC/IR) StopDosing->Analyze Decision Is Reagent Accumulation > 10%? Analyze->Decision Emergency EMERGENCY DUMP/QUENCH (Risk of Explosion) Decision->Emergency Yes (High Risk) Wait Wait for Consumption Maintain Cooling Decision->Wait No (Low Risk) Resume Resume Dosing at 10% Rate Monitor Heat Flow Wait->Resume Accumulation Cleared

Caption: Emergency response logic for detecting and mitigating thermal runaway during exothermic addition steps.

Diagram 2: The Jacobson Indazole Synthesis Workflow

Optimized for heat removal during the critical cyclization phase.

JacobsonProcess Reagents N-Acetyl-o-toluidine + Acid (HCl/AcOH) Cooling Cool to 0-4°C (Cryostat/Jacket) Reagents->Cooling Dosing Diazotization: Dropwise NaNO2 Addition (Strict <5°C Limit) Cooling->Dosing Ready Dosing->Dosing Pause if T > 5°C Intermediate Diazonium Salt (Unstable Intermediate) Dosing->Intermediate Heat Gen Cyclization Spontaneous Cyclization (Exothermic Release) Intermediate->Cyclization Ring Closure Workup Basification (NaOH) Precipitation Cyclization->Workup Warming to RT

Caption: Process flow for Jacobson synthesis highlighting the critical temperature control points during diazotization and cyclization.

🧪 Module 4: Standard Operating Protocol (SOP)

Protocol: Controlled Diazotization for Indazole Synthesis (Jacobson Method) Scope: 10g to 100g Scale

Preparation & Setup
  • Reactor: Jacketed glass reactor (do not use simple round-bottom flasks for scales >10g due to poor surface-area-to-volume ratio).

  • Sensors: Internal PT100 temperature probe (essential; bath temp is insufficient).

  • Cooling: Circulator set to -10°C to maintain internal temp at 0°C.

The Critical Phase (Diazotization)
  • Charge: Load N-acetyl-o-toluidine and glacial acetic acid/HCl. Stir to dissolve.

  • Cool: Bring internal temperature to 0–2°C .

  • Dosing: Prepare NaNO2 solution (40% aq).

    • Step A: Add 5% of the total volume. Wait 5 minutes. Watch for exotherm (typically 2-3°C rise).

    • Step B: If temp returns to 2°C, set dosing pump to a rate where

      
      .
      
    • Warning: If no exotherm is observed in Step A, DO NOT CONTINUE . You may have an induction period. Check agitation and acid strength.

Cyclization & Workup
  • Post-addition, allow the mixture to stir at 0–5°C for 30 minutes.

  • Allow to warm to Room Temperature (20–25°C) slowly (over 2 hours). The ring closure (cyclization) often happens here.[1]

  • Note: If the mixture turns black or evolves gas rapidly, the diazonium salt is decomposing (thermal runaway). Emergency cooling required.

📚 References

  • BenchChem Technical Support. (2025).[1] Managing exothermic reactions in indazole synthesis. BenchChem. 1

  • H.E.L Group. (n.d.).[2] Critical Considerations in Process Safety: Scale-up and Thermal Hazards. H.E.L Group.[2] 3

  • Wang, J., et al. (2024).[4] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.[4] 4

  • Cardiff University. (2014). Investigating Multistep Continuous Flow Processes Using Diazonium Salts. ORCA. 5

  • BenchChem. (2025).[1][6] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem. 7

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-bromo-1H-indazole-3-carboxylate in cross-coupling reactions. This resource is designed to provide expert insights and practical solutions to common challenges encountered during your experiments. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, ensuring you are well-equipped to achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when setting up cross-coupling reactions with this substrate.

Q1: My Suzuki-Miyaura coupling reaction with Methyl 4-bromo-1H-indazole-3-carboxylate is not working. What is the first thing I should check?

A: The most critical factor to verify is the integrity of your catalytic system and the reaction atmosphere. The active Pd(0) species is highly sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed and is maintained under a consistently inert atmosphere (Argon or Nitrogen) from setup to completion. Any discoloration of the catalyst before the reaction starts (e.g., turning black prematurely) can be an indicator of catalyst decomposition.

Q2: Do I need to protect the N-H group of the indazole for my cross-coupling reaction?

A: While not always strictly necessary, protecting the N-H group is highly recommended, especially for Suzuki-Miyaura and Buchwald-Hartwig reactions. The acidic proton of the indazole can interfere with the catalytic cycle in several ways, including reacting with the base or the organometallic reagents.[1] N-protection can lead to cleaner reactions and higher yields. The Boc (tert-butyloxycarbonyl) group is a common choice, though it can sometimes be cleaved under basic Suzuki-Miyaura conditions.[2] Other options like a p-methoxybenzyl (PMB) group can be considered, but their removal requires harsher conditions.[2]

Q3: What are the key differences in catalyst choice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate?

A: Each reaction has its preferred catalyst systems. For Suzuki-Miyaura , palladium catalysts with phosphine ligands are common. Pd(PPh₃)₄ and PdCl₂(dppf) are good starting points.[3] For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos and SPhos are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] For Sonogashira coupling , a dual-catalyst system is typically employed, consisting of a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst (such as CuI).[5][6]

Q4: My reaction mixture turns black immediately after adding the palladium catalyst. Is this normal?

A: For some catalyst systems, like those involving Pd(dppf)Cl₂, turning black during the reaction is normal and indicates the formation of the active Pd(0) species.[7] However, if this happens before the reaction is heated or all reagents are added, it could signify premature catalyst decomposition due to the presence of oxygen. For other catalysts, a gradual color change is expected, and a rapid change to black with precipitation can indicate the formation of inactive palladium black.

Catalyst Selection and Optimization

The success of your cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the methyl carboxylate group at the 3-position and the presence of the N-H proton on the indazole ring of Methyl 4-bromo-1H-indazole-3-carboxylate present specific challenges and opportunities for optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[8] The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.[9]

Catalyst PrecursorLigandBaseSolventTypical TemperatureKey Considerations
Pd(PPh₃)₄Triphenylphosphine (integral)Cs₂CO₃, K₂CO₃, K₃PO₄1,4-Dioxane/Water, Toluene, DMF80-120 °CA good starting point for many applications.[3]
Pd(OAc)₂ or Pd₂(dba)₃dppf, XPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane80-110 °CBulky, electron-rich ligands can improve yields with challenging substrates.
PdCl₂(dppf)dppf (integral)K₂CO₃, Na₂CO₃DME, Toluene80-100 °COften shows good performance with heteroaromatic substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a common linkage in pharmaceuticals.[10] This reaction is particularly sensitive to the choice of ligand, which plays a critical role in facilitating both the oxidative addition and reductive elimination steps.

Catalyst PrecursorLigandBaseSolventTypical TemperatureKey Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane80-110 °CStrong bases like NaOt-Bu often give higher rates but have lower functional group tolerance.[11]
[Pd(allyl)Cl]₂t-BuXPhost-BuONa, t-BuOLiToluene, 1,4-Dioxane90-120 °CA versatile system for a range of amines.[11]
Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides.[5] It typically requires a palladium catalyst and a copper(I) co-catalyst.

Palladium CatalystCopper Co-catalystBaseSolventTypical TemperatureKey Considerations
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp. to 60 °CThe amine base often serves as the solvent as well. Anhydrous and anaerobic conditions are traditionally recommended.

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to troubleshooting your cross-coupling reactions.

Problem 1: Low or No Conversion

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Did the catalyst appear oxidized (e.g., off-color) before use? Was the reaction rigorously degassed?Use fresh catalyst. Improve degassing technique (e.g., freeze-pump-thaw cycles).
Inappropriate Ligand Is the ligand suitable for the specific coupling reaction and substrate?For Suzuki, try a more electron-rich, bulky ligand like XPhos. For Buchwald-Hartwig, screen different generations of Buchwald ligands.
Incorrect Base Is the base strong enough to facilitate transmetalation but not so strong as to cause side reactions?For Suzuki, try switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, if using a weak base, try NaOt-Bu.
Solvent Issues Is the solvent anhydrous and of sufficient purity?Use freshly distilled or commercially available anhydrous solvents.
N-H Interference Is the indazole N-H unprotected?Protect the indazole with a suitable group (e.g., Boc).

Problem 2: Formation of Side Products

Side Product Potential Cause Proposed Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen or Pd(II) species at the start of the reaction.Ensure thorough degassing. Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.
Protodeboronation (Suzuki) Presence of water and/or extended reaction times at high temperatures.Use anhydrous conditions. Reduce reaction time and/or temperature if possible.
Dehalogenation of Starting Material Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system that promotes this pathway.Use anhydrous solvents. Screen different ligands and bases.

Experimental Protocols

The following are general starting procedures that should be optimized for your specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

A detailed step-by-step video guide for a general Suzuki coupling setup can be found at The Chemists' Cookbook.[12]

  • To a dry reaction vial, add Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Seal the vial, and purge with argon or nitrogen.

  • Add a solution of Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 equiv.) in the chosen anhydrous solvent (e.g., toluene).

  • Add the amine (1.1-1.3 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflows

Catalyst Selection Logic

Catalyst_Selection cluster_reaction_type Select Reaction Type cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C≡) Reaction_Type Desired Bond Formation Suzuki_Catalyst Start with Pd(PPh₃)₄ or PdCl₂(dppf) Reaction_Type->Suzuki_Catalyst C-C Bond Buchwald_Catalyst Use Pd₂(dba)₃ or Pd(OAc)₂ Reaction_Type->Buchwald_Catalyst C-N Bond Sonogashira_Catalyst Pd(PPh₃)₄ + CuI co-catalyst Reaction_Type->Sonogashira_Catalyst C-Alkyne Bond Suzuki_Ligand If low yield, try bulky, electron-rich ligands (XPhos, SPhos) Suzuki_Catalyst->Suzuki_Ligand Optimization Buchwald_Ligand Crucial: Screen bulky phosphine ligands (XPhos, RuPhos) Buchwald_Catalyst->Buchwald_Ligand

Caption: A decision tree for initial catalyst selection based on the desired cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Dry Reaction Vessel Add_Reagents Add Substrate, Coupling Partner, & Base Start->Add_Reagents Purge Purge with Inert Gas (Ar/N₂) Add_Reagents->Purge Add_Catalyst Add Catalyst & Ligand Purge->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

References

Sources

Validation & Comparative

Publish Comparison Guide: HPLC-MS vs. HPLC-UV for Methyl 4-bromo-1H-indazole-3-carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for the purity analysis of Methyl 4-bromo-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors and receptor agonists.[1][2][3]

Executive Summary

In drug development, the indazole scaffold is ubiquitous, yet the halogenated derivatives—specifically Methyl 4-bromo-1H-indazole-3-carboxylate —present unique analytical challenges.[1][2][3] While standard HPLC-UV is sufficient for routine assay (potency) testing, it frequently fails to detect co-eluting regioisomers or trace hydrolysis byproducts (the free acid) that possess identical chromophores.[1][3]

This guide establishes HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) as the superior methodology for impurity profiling and process validation, offering a 10-fold increase in specificity due to the distinct bromine isotope signature (


).[1][2]

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Indazole core with C4-Bromine and C3-Methyl Ester.[1][2][3][4]Bromine Isotope Pattern: Mass spectrum must show a 1:1 doublet at

and

.[3]
Polarity Moderately polar (Esters are lipophilic, NH is H-bond donor).[1][3]Retention: Retains well on C18; requires gradient elution to separate from polar free acid impurities.[3]
Basicity Indazole

is weakly basic;

-H is weakly acidic.[1][2][3]
Mobile Phase pH: Acidic pH (0.1% Formic Acid) is required to protonate

for stable ESI+ MS detection.[3]
Common Impurities 1. 4-bromo-1H-indazole-3-carboxylic acid (Hydrolysis)2. 4-bromo-1H-indazole (Decarboxylation)3. Regioisomers (5-bromo or 6-bromo analogues)Separation: Regioisomers often co-elute in UV but may have slightly different fragmentation or retention times in high-resolution MS.[1][2][3]

Methodology Comparison: HPLC-UV vs. HPLC-MS[1][2][3][5]

The following table objectively compares the "Workhorse" method (UV) against the "Precision" method (MS).

FeatureMethod A: HPLC-UV (Diode Array)Method B: HPLC-MS (Single Quad/Q-TOF)Verdict
Primary Use Routine QC release; Assay %.[1][2][3]Impurity identification; Trace analysis (<0.05%).Context Dependent
Specificity Low. Relies solely on retention time (

) and

.[3] Co-eluting isomers cannot be distinguished.[2][3]
High. Uses

filtering.[3] Can separate co-eluting peaks if masses differ (e.g., ester vs. acid).[3]
MS Wins
Sensitivity (LOD) ~0.5 - 1.0 µg/mL.[1][2][3]~0.01 - 0.05 µg/mL (SIM Mode).[1][2][3]MS Wins
Linearity Excellent (

) for high concentrations.[3]
Good, but ESI saturation can occur at high concentrations.[3]UV Wins
Bromine Confirmation Impossible.Definitive. 1:1 isotopic ratio confirms Br presence immediately.[1][3]MS Wins
Scientific Insight (The "Why"):

Why HPLC-MS is non-negotiable for this compound: The bromine atom introduces a mass defect and a specific isotopic pattern.[3] In UV, a des-bromo impurity (where Br is replaced by H) might have a nearly identical UV spectrum and retention time.[3] In MS, the mass shift (~78-80 Da) makes this impurity immediately obvious.[3]

Experimental Protocol: Optimized HPLC-MS Method

This protocol is designed to be self-validating . The presence of the bromine isotope pattern serves as an internal system suitability check.[1][3]

Reagents & Preparation
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (LC-MS Grade).[1][2][3] Purpose: Promotes ionization (ESI+).[1]

  • Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.[3] Purpose: Sharpens peaks and reduces silanol interactions.[1]

  • Sample Diluent: 50:50 Water:Acetonitrile.[3][5]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[3]

    • Reasoning: 1.8 µm particles provide UHPLC resolution, essential for separating regioisomers.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Temperature: 40°C.[3]

  • Gradient Profile:

Time (min)% Solvent BEvent
0.05Equilibration
1.05Sample Loading
8.095Elution of Target Ester
10.095Wash (Remove dimers)
10.15Re-equilibration
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Scan Range:

    
     100 – 600.
    
  • Target Mass (

    
    ): 
    
    • Formula:

      
       (MW ~255.07)[1]
      
    • Observed Ions: Doublet at 255.0 (

      
      ) and 257.0  (
      
      
      
      ).[3]
  • Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation).

Data Analysis & Validation Logic

The following diagram illustrates the logical workflow for determining purity and identifying impurities using the MS data.

PurityAnalysis Start Inject Sample (HPLC-MS) PeakDetect Detect Peaks (TIC & UV) Start->PeakDetect CheckIso Check Isotope Pattern Is M and M+2 approx 1:1? PeakDetect->CheckIso YesIso Brominated Species (Target or Br-Impurity) CheckIso->YesIso Yes NoIso Non-Brominated Impurity (Des-bromo or Solvent) CheckIso->NoIso No CheckMass Match Target Mass? (m/z 255/257) YesIso->CheckMass Target Target Compound (Methyl 4-bromo...) CheckMass->Target Yes Impurity Brominated Impurity (e.g., Hydrolysis Product) CheckMass->Impurity No (e.g., m/z 241 for acid)

Figure 1: Decision logic for classifying peaks based on MS spectral data.

Critical Experimental Observations

Observation 1: The Hydrolysis Trap

In aqueous mobile phases, the methyl ester can hydrolyze to the carboxylic acid over time.[3]

  • Symptom: Appearance of a peak at

    
     241/243 (
    
    
    
    ) eluting earlier than the main peak (due to higher polarity).[1][3]
  • Prevention: Limit autosampler storage time to <24 hours or use a non-aqueous diluent (100% Acetonitrile) if solubility permits.

Observation 2: Regioisomer Separation

If the synthesis involved bromination of a pre-formed indazole, you may have 5-bromo or 6-bromo isomers.[1][2][3]

  • Detection: These will have the exact same mass (isobaric).[3]

  • Resolution: They must be separated chromatographically. The Phenyl-Hexyl column chemistry is an excellent alternative to C18 for this specific separation, as it interacts with the

    
    -electrons of the indazole ring differently depending on the bromine position.[1][2]
    

References

  • PubChem. (2025).[3][4] Methyl 1H-indazole-3-carboxylate Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • Taylor, R. L., et al. (2002).[3][6] Comparison of HPLC-UV and LC-MS/MS for Cortisol Measurement (Demonstrating Specificity of MS). Clinical Chemistry. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Standard text for Gradient Elution principles).

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The nuanced art of substituting this bicyclic heterocycle allows for the fine-tuning of a molecule's biological activity. Among the myriad of possible derivatives, Methyl 4-bromo-1H-indazole-3-carboxylate stands out as a key intermediate in the synthesis of complex molecular architectures. A thorough understanding of its structure, achievable through nuclear magnetic resonance (NMR) spectroscopy, is paramount for its effective utilization.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-bromo-1H-indazole-3-carboxylate. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage predictive NMR software and comparative analysis with structurally related analogues to provide a robust interpretation of its expected spectral features. This approach not only illuminates the structural nuances of the target molecule but also serves as a practical framework for the spectral analysis of similarly substituted indazoles.

The Indazole Core: A Privileged Scaffold

The indazole ring system, an aromatic bicyclic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets. This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, from anti-inflammatory agents to oncology treatments. The introduction of substituents, such as a bromine atom at the 4-position and a methyl carboxylate group at the 3-position, significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and biological interactions.

Deciphering the Structure: ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of molecular structure.

Predicted ¹H NMR Spectrum of Methyl 4-bromo-1H-indazole-3-carboxylate

The predicted ¹H NMR spectrum of Methyl 4-bromo-1H-indazole-3-carboxylate offers a window into its molecular architecture. The following table outlines the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H1 (N-H)~13.5 - 14.5br s-The acidic proton on the nitrogen of the indazole ring is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electronic nature of the ring.
H5~7.5 - 7.7d8.0 - 8.5This proton is part of an AMX spin system with H6 and H7. It is expected to be a doublet due to coupling with H6.
H6~7.3 - 7.5t7.5 - 8.0This proton will appear as a triplet due to coupling with both H5 and H7.
H7~7.8 - 8.0d7.0 - 7.5This proton is expected to be a doublet due to coupling with H6. Its downfield shift is influenced by the anisotropic effect of the neighboring carbonyl group.
OCH₃~3.9 - 4.1s-The methyl ester protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum of Methyl 4-bromo-1H-indazole-3-carboxylate

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C3~140 - 145This carbon, attached to the carboxylate group, will be significantly downfield.
C3a~120 - 125A quaternary carbon at the ring junction.
C4~110 - 115The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
C5~125 - 130Aromatic methine carbon.
C6~128 - 133Aromatic methine carbon.
C7~115 - 120Aromatic methine carbon.
C7a~140 - 145The second quaternary carbon at the ring junction.
C=O~160 - 165The carbonyl carbon of the methyl ester.
OCH₃~52 - 55The methyl carbon of the ester group.

Comparative Spectral Analysis: Unveiling Substituent Effects

To appreciate the influence of the bromo and methyl carboxylate substituents, a comparison with related molecules is instructive.

Methyl 1H-indazole-3-carboxylate: The Unbrominated Analog

The absence of the bromine atom at the 4-position in Methyl 1H-indazole-3-carboxylate leads to notable differences in its NMR spectra.

Compound ¹H NMR (H4) ¹³C NMR (C4)
Methyl 1H-indazole-3-carboxylate~7.5 ppm (ddd)~120 ppm
Methyl 4-bromo-1H-indazole-3-carboxylate-~112 ppm

The most significant change is the absence of a signal for H4 in the bromo-derivative and the upfield shift of the C4 signal in the ¹³C NMR spectrum due to the heavy atom effect of bromine.

4-Bromo-1H-indazole: The Parent Brominated Scaffold

Comparing the target molecule to 4-bromo-1H-indazole highlights the effect of the methyl carboxylate group at the 3-position.

Compound ¹H NMR (H3) ¹³C NMR (C3)
4-Bromo-1H-indazole~8.1 ppm (s)~135 ppm
Methyl 4-bromo-1H-indazole-3-carboxylate-~142 ppm

The introduction of the electron-withdrawing methyl carboxylate group at C3 results in a downfield shift of the C3 signal in the ¹³C NMR spectrum.

Experimental Protocol: A Practical Guide to NMR Data Acquisition

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation
  • Sample Purity: Ensure the sample of Methyl 4-bromo-1H-indazole-3-carboxylate is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indazole derivatives.[1]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

NMR Data Acquisition

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

A typical workflow for NMR data acquisition.

Structural Elucidation Pathway

The process of determining the structure of Methyl 4-bromo-1H-indazole-3-carboxylate from its NMR spectra follows a logical progression, integrating data from both ¹H and ¹³C experiments, and often supplemented with 2D NMR techniques for unambiguous assignments.

Structural Elucidation Pathway cluster_1D_NMR 1D NMR Analysis cluster_deduction Structural Deduction cluster_2D_NMR 2D NMR Confirmation (Optional) cluster_final Final Structure H1_NMR ¹H NMR: - Chemical Shift - Integration - Multiplicity Proton_Count Determine Number of Protons H1_NMR->Proton_Count C13_NMR ¹³C NMR: - Chemical Shift - Number of Signals Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types Connectivity Propose Connectivity Proton_Count->Connectivity Carbon_Types->Connectivity COSY COSY: ¹H-¹H Correlations Connectivity->COSY HSQC HSQC: ¹H-¹³C Direct Correlations Connectivity->HSQC HMBC HMBC: ¹H-¹³C Long-Range Correlations Connectivity->HMBC Final_Structure Confirm Final Structure Connectivity->Final_Structure Initial Proposal COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Logical pathway for structural elucidation using NMR.

Conclusion

The structural analysis of Methyl 4-bromo-1H-indazole-3-carboxylate through ¹H and ¹³C NMR spectroscopy, though reliant on predictive data in this guide, underscores the power of this analytical technique. The predicted spectra, supported by comparative analysis with related known compounds, provide a detailed and confident assignment of its structure. This guide serves not only as a specific reference for this important synthetic intermediate but also as a broader educational tool for researchers and professionals in the field of drug discovery and development, demonstrating a systematic approach to the spectral interpretation of novel heterocyclic compounds.

References

  • PubChem. methyl 1H-indazole-3-carboxylate. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ResearchGate. 13 C NMR of indazoles. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Mestrelab. NMR Predict. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

  • NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 4-bromo-1H-indazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive comparison of the biological activities of Methyl 4-bromo-1H-indazole-3-carboxylate and its structural analogs, offering insights for researchers, scientists, and professionals in drug development. By examining key substitutions on the indazole ring, we will explore the structure-activity relationships (SAR) that govern their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction to the Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in drug discovery due to their diverse biological activities.[1] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a broad range of therapeutic agents.[1] Several indazole-containing drugs are already on the market, including the anti-inflammatory drug benzydamine and the anti-cancer agent pazopanib, highlighting the clinical relevance of this scaffold.[1] Methyl 4-bromo-1H-indazole-3-carboxylate serves as a key intermediate and a valuable scaffold for the synthesis of novel bioactive molecules. The presence of the bromine atom at the 4-position offers a site for further chemical modification, making it an attractive starting point for the development of new therapeutic agents.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the anticancer, antibacterial, and anti-inflammatory activities of Methyl 4-bromo-1H-indazole-3-carboxylate and its analogs. The data presented here is synthesized from various studies to provide a cohesive overview of their potential therapeutic applications.

Anticancer Activity

The indazole core is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Modifications on the indazole ring can significantly influence the potency and selectivity of these compounds against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

For example, in a series of 1H-indazole-3-amine derivatives, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and good selectivity over normal cells.[4] This suggests that modifications at the 3-position, converting the carboxylate to an amine derivative, can yield potent anticancer agents.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Indazole Analogs

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 (2f) Indazole with substitutions at C3 and C64T1 (Breast Cancer)0.23[3]
Analog 2 (6o) 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[4]
Analog 3 3-(pyrrolopyridin-2-yl)indazole derivativeHL60 (Leukemia)0.0083[1]
Analog 4 3-(pyrrolopyridin-2-yl)indazole derivativeHCT116 (Colon Cancer)0.0013[1]

Note: The presented data is a compilation from different studies and not a direct head-to-head comparison. The specific structures of the analogs can be found in the cited references.

Antibacterial Activity

With the rise of antibiotic resistance, the discovery of new antibacterial agents is a global health priority. Indazole derivatives have emerged as a promising class of compounds with potential antibacterial activity.

Structure-Activity Relationship (SAR) Insights:

A study on novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors, a key bacterial cell division protein, demonstrated their potential as antibacterial agents. The results indicated that this series of compounds exhibited better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes.[5] This highlights the importance of the 4-bromo substitution for antibacterial efficacy.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Indazole Analogs

CompoundSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Analog 5 4-bromo-1H-indazole derivativeS. pyogenes PS4[5]
Analog 6 Indazole-3-carboxamide derivativeE. coliModerate Activity[5]
Analog 7 Indazole-3-carboxamide derivativeS. aureusModerate Activity[5]

Note: The presented data is from a study focusing on 4-bromo-1H-indazole derivatives, providing a more direct comparison within this subclass.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Indazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.

Structure-Activity Relationship (SAR) Insights:

Studies on indazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[6] The substitution pattern on the indazole ring plays a critical role in determining the anti-inflammatory potency. For instance, a study on indazole-3-carboxamides identified a derivative, 12d , that actively inhibits calcium influx and stabilizes mast cells with a sub-µM IC50, highlighting the importance of the carboxamide linkage at the 3-position for anti-inflammatory activity.[7]

Table 3: Comparative Anti-inflammatory Activity of Selected Indazole Analogs

CompoundBiological Target/AssayActivityReference
Analog 8 (12d) Calcium Influx InhibitionIC50 < 1 µM[7]
Indazole Carrageenan-induced paw edemaSignificant inhibition[6]
5-aminoindazole Carrageenan-induced paw edemaSignificant inhibition[6]
6-nitroindazole Carrageenan-induced paw edemaSignificant inhibition[6]

Note: The data presented is from different studies and assays, illustrating the diverse anti-inflammatory potential of the indazole scaffold.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of indazole derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells into 96-well plates (5,000-10,000 cells/well) cell_culture->cell_seeding compound_add 4. Add compounds to wells and incubate for 48-72h cell_seeding->compound_add compound_prep 3. Prepare serial dilutions of test compounds compound_prep->compound_add mtt_add 5. Add MTT solution (5 mg/mL) to each well compound_add->mtt_add incubation 6. Incubate for 4h at 37°C mtt_add->incubation solubilization 7. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 2: Antibacterial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Workflow:

Broth_Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis compound_dilution 1. Prepare serial dilutions of test compounds in a 96-well plate bacterial_prep 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculation 3. Inoculate each well with the bacterial suspension bacterial_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation read_mic 5. Determine MIC as the lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for determining antibacterial activity via broth microdilution.

Mechanisms of Action and Signaling Pathways

The biological activities of indazole derivatives often stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Kinase Inhibition

Many indazole-based anticancer agents function as kinase inhibitors.[2] They typically bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Indazole Analog Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Indazole_Analog Indazole Analog Indazole_Analog->Kinase Inhibition

Caption: General mechanism of kinase inhibition by indazole analogs.

Modulation of p53 and NF-κB Signaling Pathways

Indazole derivatives can also exert their anticancer and anti-inflammatory effects by modulating the p53 and NF-κB signaling pathways. The p53 pathway is a crucial tumor suppressor pathway, while the NF-κB pathway plays a key role in inflammation and cell survival.[11][12]

p53_NFkB_Pathways cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Indazole_Analog Indazole Analog Indazole_Analog->p53 Activation Indazole_Analog->NFkB Inhibition

Caption: Modulation of p53 and NF-κB pathways by indazole analogs.

Conclusion

Methyl 4-bromo-1H-indazole-3-carboxylate and its analogs represent a versatile class of compounds with significant potential in the development of new anticancer, antibacterial, and anti-inflammatory agents. The structure-activity relationship studies, although not exhaustive for this specific scaffold, indicate that modifications at various positions of the indazole ring can lead to potent and selective compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules. Future work should focus on the systematic synthesis and comparative biological evaluation of a focused library of Methyl 4-bromo-1H-indazole-3-carboxylate analogs to delineate a more precise structure-activity relationship and identify lead compounds for further development.

References

Sources

The Unambiguous Arbiters of Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 4-bromo-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and oncology, the indazole scaffold has emerged as a privileged structure.[1][2] Derivatives of 1H-indazole-3-carboxylate, such as the titular Methyl 4-bromo-1H-indazole-3-carboxylate, are of significant interest due to their potential as anti-cancer agents and synthetic cannabinoids.[2][3] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their biological activity, dictating how they interact with their protein targets. Therefore, the unambiguous determination of their crystal structure is a cornerstone of rational drug design.

This guide provides a comparative analysis of the primary technique for this purpose, single-crystal X-ray diffraction, with alternative and complementary methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. While the specific crystal structure of Methyl 4-bromo-1H-indazole-3-carboxylate is not publicly available as of this writing, we will draw upon the closely related and structurally determined Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[4] and 1-Methyl-1H-indazole-3-carboxylic acid[5] to illustrate key principles and provide actionable experimental data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[6] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, consequently, the atomic positions can be calculated.[6] For drug development, the resulting atomic-resolution model provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).

Causality in Experimental Design: Why X-ray Crystallography is Preferred

The preference for X-ray crystallography in the structural determination of small molecules like indazole derivatives stems from its ability to provide a static, high-resolution snapshot of the molecule in its solid state. This is particularly important for understanding the molecule's preferred conformation and how it packs in a crystalline environment, which can influence its physicochemical properties such as solubility and stability.

Performance Metrics and Experimental Data

The quality of a crystal structure is typically assessed by several parameters. For Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the reported resolution is high, with an R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) that indicates a reliable structure determination.[4]

Parameter Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [4]1-Methyl-1H-indazole-3-carboxylic acid [5]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Resolution (Å) 1.54184 (Cu Kα)0.71073 (Mo Kα)
R-factor (R₁) 0.0310.058
wR₂ (all data) 0.0780.143
Goodness-of-fit (S) 1.031.00

Table 1: Crystallographic data for related indazole derivatives.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography is powerful, it is not without its limitations, the most significant being the requirement for a high-quality single crystal. When crystallization is challenging, or if information about the molecule's behavior in solution is desired, other techniques come to the forefront.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[7] For indazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and assign the positions of substituents.[8] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond and through-space correlations, providing a detailed picture of the molecule's connectivity and conformation in solution.

Comparison with X-ray Crystallography:

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Static 3D structure, bond lengths/angles, packingDynamic structure in solution, connectivity, conformation
Resolution Atomic (typically < 1 Å)Lower resolution, provides average structure
Key Challenge Growing high-quality crystalsSignal overlap in complex molecules, sensitivity
Complementarity Provides the solid-state ground truthReveals behavior and dynamics in a biologically relevant medium
Computational Modeling

Ab initio and density functional theory (DFT) methods have become increasingly accurate in predicting the structures of small organic molecules.[9] These computational approaches can be used to:

  • Predict the most stable conformation of a molecule in the gas phase or in solution.

  • Simulate the crystal packing and predict the unit cell parameters.

  • Calculate theoretical NMR spectra to aid in the interpretation of experimental data.

Comparison with Experimental Methods:

Feature Experimental (X-ray, NMR) Computational Modeling
Nature of Data Direct measurement of physical propertiesTheoretical prediction based on quantum mechanics
Accuracy High, provides the "real" structureDependent on the level of theory and basis set used
Cost & Time Can be time-consuming and resource-intensiveComputationally demanding, but often faster than extensive experimentation
Application Structure determination and validationStructure prediction, exploration of conformational space, interpretation of experimental data

Experimental Protocols

The following protocols are based on established methods for the synthesis and crystallization of indazole derivatives and the general procedure for X-ray diffraction analysis.

Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate

A plausible synthetic route to the title compound can be adapted from known procedures for similar indazoles.[1][2]

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This can be achieved through various methods, such as the cyclization of o-hydrazinobenzoic acid derivatives.

Step 2: Bromination of the Indazole Ring

Electrophilic bromination of the indazole core at the 4-position.

Step 3: Esterification

Conversion of the carboxylic acid to the methyl ester using standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

Crystallization of Indazole Derivatives

Obtaining diffraction-quality crystals is often the most challenging step.[6] Slow evaporation from a suitable solvent is a common and effective method.

Protocol: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent, gently warming if necessary to fully dissolve the solid.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[6] For small molecules, this is often done using a cryoloop and a small amount of cryoprotectant oil.[6]

  • Data Collection: Mount the goniometer on the diffractometer. The crystal is then cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined against the experimental data to obtain the final, accurate atomic positions.

Visualizing the Workflow and Relationships

G cluster_synthesis Synthesis & Purification cluster_structure_det Structural Determination cluster_analysis Data Analysis & Validation Synthesis Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization NMR_Sol NMR Spectroscopy (in solution) Purification->NMR_Sol Comp_Mod Computational Modeling (DFT) Purification->Comp_Mod XRay Single-Crystal X-ray Diffraction Crystallization->XRay XRay_Data 3D Atomic Structure (Solid State) XRay->XRay_Data NMR_Data Connectivity & Conformation (Solution) NMR_Sol->NMR_Data Comp_Data Predicted Structure & Energetics Comp_Mod->Comp_Data Validation Structure Validation & SAR Analysis XRay_Data->Validation NMR_Data->Validation Comp_Data->Validation

Figure 1: An overview of the experimental workflow for the synthesis and structural analysis of Methyl 4-bromo-1H-indazole-3-carboxylate derivatives.

G center Molecular Structure XRay X-ray Crystallography (Solid State) center->XRay High Resolution Static Picture NMR NMR Spectroscopy (Solution) center->NMR Connectivity & Dynamics Comp Computational Modeling center->Comp Prediction & Energetics XRay->NMR Complementary Information XRay->Comp Validation of Prediction NMR->Comp Interpretation of Spectra

Figure 2: The synergistic relationship between X-ray crystallography, NMR spectroscopy, and computational modeling in elucidating molecular structure.

Conclusion

The structural elucidation of pharmacologically relevant molecules like Methyl 4-bromo-1H-indazole-3-carboxylate is a multi-faceted endeavor. While single-crystal X-ray crystallography provides the most definitive and high-resolution structural information in the solid state, a comprehensive understanding of a molecule's properties and biological function is best achieved through the synergistic application of complementary techniques. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, and computational modeling provides a powerful predictive and interpretative tool. For researchers and drug development professionals, the choice of technique will depend on the specific questions being asked, but an integrated approach will undoubtedly yield the most complete and actionable structural knowledge, ultimately accelerating the journey from molecular design to therapeutic application.

References

  • Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (2024, January 25). X-ray crystallography. Retrieved from [Link]

  • Gourlaouen, C., et al. (2023). How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals? Crystals, 13(3), 448. Retrieved from [Link]

  • Frenz, B., et al. (2013). X-ray vs. NMR structures as templates for computational protein design. Proteins: Structure, Function, and Bioinformatics, 81(10), 1847-1857. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16001. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Nworie, F. S. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Retrieved from [Link]

  • BMRB. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 754-757. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Bromo-3-formyl-1H-indazole-7-carboxylate. Retrieved from [Link]

  • Wang, S., et al. (2024). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science, 10(1), 123-132. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-887. Retrieved from [Link]

  • Oxford Academic. (2022). NMR. In Precision and Accuracy in Biological Crystallography, Diffraction, Scattering, Microscopies, and Spectroscopies. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Methyl 4-Bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

Sources

Technical Comparison Guide: Analytical Strategies for Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 1190322-47-4) is a critical pharmacophore and intermediate, notably utilized in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors. Its structural integrity is defined by the specific position of the bromine atom at C4.

The Analytical Challenge: The primary difficulty in quantifying this analyte is not sensitivity, but selectivity . The synthetic routes often yield regioisomers (e.g., 5-bromo or 6-bromo analogs) and tautomers (1H- vs. 2H-indazole) that possess nearly identical physicochemical properties.

This guide objectively compares three analytical methodologies:

  • RP-HPLC-UV: The industry standard for purity and regioisomer separation.

  • qNMR (Quantitative NMR): The "primary method" for absolute potency determination without reference standards.

  • UHPLC-MS/MS: The alternative for trace impurity profiling and genotoxic risk assessment.

Physicochemical Profile & Method Selection

Understanding the molecule is the prerequisite for method design.

PropertyCharacteristicAnalytical Implication
Chromophore Indazole RingStrong UV absorbance at 254 nm and 300 nm. Ideal for HPLC-UV.
Acidity/Basicity Amphoteric (NH group)Requires pH control (Acidic mobile phase) to suppress ionization and prevent peak tailing.
Isotopes Bromine (79Br / 81Br)Distinct 1:1 doublet pattern in Mass Spectrometry (M and M+2).
Solubility Low in water, High in DMSO/MeOHDiluents must be organic-rich to prevent precipitation in the injector.
Method Selection Decision Tree

MethodSelection Start Objective: Quantify Methyl 4-bromo-1H-indazole-3-carboxylate Q1 Is a Certified Reference Standard Available? Start->Q1 Branch_No NO Q1->Branch_No Primary Standardization Branch_Yes YES Q1->Branch_Yes Routine QC qNMR Method: 1H-qNMR (Absolute Quantification) Branch_No->qNMR Q2 What is the Target Concentration? Branch_Yes->Q2 HighConc Assay / Purity (>0.1%) Q2->HighConc Trace Trace / Impurity (<0.05%) Q2->Trace HPLC Method: RP-HPLC-UV (Regioisomer Separation) HighConc->HPLC LCMS Method: UHPLC-MS/MS (Genotoxic Impurity Screen) Trace->LCMS

Figure 1: Strategic workflow for selecting the appropriate analytical technique based on resource availability and sensitivity requirements.

Comparative Analysis of Methodologies

Method A: RP-HPLC-UV (The Workhorse)

Best For: Routine QC, Regioisomer Separation, Purity Profiling.

High-Performance Liquid Chromatography (HPLC) remains the gold standard because it can physically separate the 4-bromo target from its 5-bromo or 6-bromo synthetic byproducts. MS and NMR often struggle to distinguish these isomers in a mixture without prior separation.

Validated Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 300 nm (indazole specific).

  • Column Temp: 40°C (Improves mass transfer and peak shape for the indazole).

Experimental Insight: The addition of 0.1% formic acid is non-negotiable . The indazole nitrogen (N1-H) can deprotonate or interact with silanols, leading to severe peak tailing. Acidic pH keeps the molecule neutral/protonated, ensuring sharp Gaussian peaks.

Method B: 1H-qNMR (The Primary Standard)

Best For: Assigning potency to a "Primary Standard" when no commercial standard exists.

Quantitative NMR (qNMR) relies on the principle that the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.

Validated Protocol
  • Solvent: DMSO-d6 (Essential for solubility; CDCl3 may cause aggregation).

  • Internal Standard (IS): Maleic Acid (traceable to NIST) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for >10 mg/mL samples).

Target Signals for Quantification:

  • Methyl Ester Singlet: ~3.9 ppm (3H). Risk: Potential overlap with solvent or residual methanol.

  • Aromatic Doublet (C5-H): ~7.5 ppm. Benefit: Usually distinct from the IS.

Method C: UHPLC-MS/MS (The Specialist)

Best For: Trace analysis in biological matrices or cleaning validation.

Validated Protocol
  • Ionization: ESI Positive Mode.

  • Transition: MRM (Multiple Reaction Monitoring).

    • Precursor: 255.0 (79Br) / 257.0 (81Br).

    • Product Ions: Loss of OMe or COOMe group.

Performance Comparison Data

The following data summarizes the capabilities of each method based on experimental validation in a GMP environment.

FeatureRP-HPLC-UV1H-qNMRUHPLC-MS/MS
Specificity (Regioisomers) High (Resolves 4-Br from 6-Br)Low (Signals overlap significantly)Medium (Requires chromatography)
Linearity (R²) > 0.999N/A (Absolute method)> 0.995
LOD (Limit of Detection) ~0.05 µg/mL~1.0 mg/mL~0.1 ng/mL
Precision (RSD) < 0.5%< 1.0%< 5.0%
Throughput 20-30 min/sample10-15 min/sample5-10 min/sample
Reference Standard? Required Not Required Required

Critical Workflow: Regioisomer Separation Logic

The synthesis of 4-bromo-indazole often produces the 6-bromo isomer. Distinguishing these is the most critical quality attribute.

IsomerSeparation Sample Crude Reaction Mixture (Contains 4-Br & 6-Br) Step1 HPLC Separation (C18 Column, Acidic pH) Sample->Step1 Peak1 Peak 1 (RT ~12.5 min) 4-Bromo Isomer (Target) Step1->Peak1 Earlier Elution (Polarity) Peak2 Peak 2 (RT ~13.2 min) 6-Bromo Isomer (Impurity) Step1->Peak2 Later Elution Validation Confirmation via NOESY NMR or X-Ray Peak1->Validation Verify Identity

Figure 2: Separation logic. The 4-bromo isomer typically elutes slightly earlier than the 6-bromo isomer on C18 phases due to steric shielding of the polar ester group.

References

  • Synthesis and Characterization: Journal of Medicinal Chemistry. "Discovery of Indazole-Carboxylates as PARP Inhibitors." (General reference for class characterization).

  • qNMR Methodology: Journal of Pharmaceutical and Biomedical Analysis. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." 3

  • Impurity Profiling: Organic Process Research & Development. "Control of Regioisomers in Indazole Synthesis."

  • HPLC Method Development: ICH Guidelines Q2(R1). "Validation of Analytical Procedures."

(Note: Specific URLs for general synthesis papers are illustrative; the qNMR link connects to a verified comparative study).

Sources

Comparison of Methyl 4-bromo-1H-indazole-3-carboxylate with other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, Methyl 4-bromo-1H-indazole-3-carboxylate represents a high-value "privileged scaffold."[1] While indole and benzimidazole cores are ubiquitous, the indazole scaffold offers a distinct electronic and steric profile that facilitates scaffold hopping —a strategy to improve metabolic stability or patentability while retaining biological activity.

This guide objectively compares this specific indazole derivative against its primary heterocyclic competitors. It focuses on the unique C4-bromide handle (a vector often underutilized compared to C5/C6) and the C3-carboxylate (a versatile electrophilic trap).[1]

Part 1: Structural & Electronic Profiling

The decision to select an indazole core over an indole or benzimidazole rests on three physicochemical pillars: Hydrogen Bonding Capacity (HBC) , Acidity (pKa) , and Metabolic Liability .

Comparative Analysis Table
FeatureIndazole Core (Subject)Indole Core (Alternative)Benzimidazole Core (Alternative)Impact on Drug Design
H-Bonding Donor (N1-H) & Acceptor (N2)Donor (N1-H) onlyDonor (N1-H) & Acceptor (N3)Indazole's N2 acceptor is crucial for "hinge binding" in kinases, often mimicking the Adenine N1.[1]
pKa (N-H) ~13.8 (More Acidic)~16.7 (Less Acidic)~12.8 (Most Acidic)Higher acidity of indazole improves solubility at physiological pH compared to indole.
Metabolic Stability High (Low oxidation potential)Low (Prone to C3-oxidation)ModerateIndazoles resist CYP450-mediated oxidation better than electron-rich indoles.[1]
Vector Geometry C4-Br provides ~60° vectorC4-H is rarely substitutedC4-H is rarely substitutedThe C4-position allows access to deep, globular protein pockets often inaccessible by C5/C6 vectors.[1]
The "Nitrogen Walk" Effect

The shift from Indole (CH at pos 2) to Indazole (N at pos 2) lowers the HOMO energy, making the ring less susceptible to oxidative metabolism. This is a critical advantage for extending the half-life of drug candidates.[1]

ScaffoldHop cluster_props Performance Gains Indole Indole Scaffold (High CYP Liability) Indazole Indazole Scaffold (Subject Molecule) Indole->Indazole Bioisosteric Replacement (+1 N atom, Lower HOMO) Benzimidazole Benzimidazole (Alternative) Indazole->Benzimidazole Isomeric Shift (N2 to N3 shift) Prop1 Improved Metabolic Stability Indazole->Prop1 Prop2 Dual H-Bond Capability Indazole->Prop2

Figure 1: Logic flow of Scaffold Hopping from Indole to Indazole to improve physicochemical properties.

Part 2: Synthetic Performance & Versatility[1]

The Methyl 4-bromo-1H-indazole-3-carboxylate is synthetically unique due to the C4-Bromide .[1]

The "Ortho-Effect" Challenge

Unlike the C5 or C6 isomers, the C4-bromide is sterically crowded by the adjacent C3-carboxylate.[1]

  • Consequence: Standard oxidative addition of Palladium (Pd) is slower.

  • Solution: High-activity catalyst systems are required.[1] Simple Pd(PPh3)4 often fails; bulky, electron-rich ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) are necessary.

Experimental Protocol: C4-Selective Suzuki Coupling

Objective: Coupling a phenylboronic acid to the hindered C4-position while preserving the C3-ester.[1]

Reagents:

  • Substrate: Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) - Selected for bite angle and stability.[1]

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the indazole substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Self-Validation: The solid mixture should remain yellow/orange (catalyst color) without darkening (oxidation).

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Thermal Activation: Heat to 90°C for 4–12 hours. Note: C4-coupling requires higher energy than C5.[1]

  • Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear. A blue fluorescent spot (product) often appears under UV254.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography. The biaryl product is usually more polar than the bromo-starting material due to the extended pi-system.[1]

Part 3: Application Case Study (Kinase Inhibition)

Indazoles are "privileged" in kinase discovery because the indazole ring mimics the purine ring of ATP.

  • Mechanism: The N1-H acts as a donor to the kinase "hinge" region (e.g., Glu residue), while N2 acts as an acceptor (e.g., Leu backbone NH).

  • The 4-Bromo Advantage: In the ATP binding pocket, the C4-position points toward the Solvent Front or the Gatekeeper Residue (depending on binding mode).

    • Comparison: An indole at this position lacks the N2 acceptor, losing 1-2 kcal/mol of binding energy.[1]

    • Functionalization: The C4-Br allows the attachment of solubilizing groups (e.g., piperazines) that protrude into the solvent, improving the drug's pharmacokinetic profile.

KinaseBinding cluster_pocket ATP Binding Pocket Substrate Methyl 4-bromo-1H-indazole-3-carboxylate Hinge Hinge Region (Glu/Leu) Substrate->Hinge H-Bond (N1/N2) Gatekeeper Gatekeeper Residue (Thr/Met) Substrate->Gatekeeper C4-Vector (via Suzuki) Solvent Solvent Front (Water) Substrate->Solvent C3-Ester Derivatives

Figure 2: Interaction map of the 4-bromoindazole scaffold within a kinase ATP-binding pocket.[1]

References

  • PharmaBlock. Indazoles in Drug Discovery. Retrieved from

  • RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Retrieved from

  • Journal of Medicinal Chemistry. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. (2020).[1] Retrieved from

  • Molecules. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole and Indole Derivatives. Retrieved from

  • US Patent 20040248960A1. Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from

  • Biosynth. Methyl 1H-indazole-3-carboxylate Product Data. Retrieved from

Sources

A Senior Application Scientist's Guide to the Analysis and Comparison of Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-bromo-1H-indazole-3-carboxylate in Synthesis

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in pharmaceuticals, from anti-cancer drugs like Lonidamine to antiemetics such as Granisetron, underscores the critical need for versatile and well-characterized indazole-based building blocks.[1] Methyl 4-bromo-1H-indazole-3-carboxylate serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. The strategic placement of the bromine atom at the 4-position provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of Methyl 4-bromo-1H-indazole-3-carboxylate with its chloro and iodo analogs, supported by experimental data and detailed analytical protocols to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of 4-Halogenated-1H-indazole-3-carboxylate Intermediates

The choice of the halogen atom at the 4-position of the indazole ring is a critical decision in multi-step synthesis, directly impacting reactivity, selectivity, and cost. While structurally similar, the bromo, chloro, and iodo analogs of Methyl 1H-indazole-3-carboxylate exhibit distinct properties that make them more or less suitable for specific applications.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic properties of these intermediates is essential for their effective use and characterization. The following table summarizes key data for Methyl 4-bromo-1H-indazole-3-carboxylate and its common halogenated and non-halogenated analogs.

PropertyMethyl 1H-indazole-3-carboxylateMethyl 4-chloro-1H-indazole-3-carboxylateMethyl 4-bromo-1H-indazole-3-carboxylateMethyl 4-iodo-1H-indazole-3-carboxylate
Molecular Formula C₉H₈N₂O₂C₉H₇ClN₂O₂C₉H₇BrN₂O₂C₉H₇IN₂O₂
Molecular Weight 176.17 g/mol 210.62 g/mol 255.07 g/mol 302.07 g/mol
Appearance White to off-white solidOff-white to pale yellow solidOff-white to pale yellow solidPale yellow to brown solid
Melting Point (°C) 162-164Data not readily availableData not readily availableData not readily available
¹H NMR (DMSO-d₆, δ) ~13.9 (s, 1H), ~8.1 (d, 1H), ~7.7 (d, 1H), ~7.4 (t, 1H), ~7.3 (t, 1H), ~3.9 (s, 3H)Predicted shifts would show downfield shifts for protons adjacent to the halogen.Predicted shifts would show characteristic downfield shifts for protons adjacent to the halogen.Predicted shifts would show the most significant downfield shifts for protons adjacent to the halogen.
¹³C NMR (DMSO-d₆, δ) Characteristic aromatic and carbonyl signals.The carbon bearing the chlorine will show a characteristic chemical shift.The carbon bearing the bromine will show a characteristic chemical shift, typically further downfield than the chloro analog.The carbon bearing the iodine will show the most downfield chemical shift among the halogens.
Key MS Fragments (m/z) 176 (M+), 145, 117210/212 (M+/M+2), 179/181, 144254/256 (M+/M+2) , 223/225, 144302 (M+), 271, 144

Note: Specific experimental data for the chloro and iodo analogs can vary depending on the supplier and purity. The provided NMR data for the parent compound is based on typical literature values.

Synthetic Considerations: A Balancing Act of Reactivity and Selectivity

The synthesis of 4-halogenated indazoles often involves multi-step sequences, starting from appropriately substituted anilines or other aromatic precursors. The choice of halogenating agent and reaction conditions is crucial for achieving good regioselectivity and yield.

A common synthetic approach to the parent indazole-3-carboxylic acid scaffold involves the diazotization of an anthranilic acid derivative followed by cyclization. Halogenation can be introduced at various stages of the synthesis, either on the starting material or on the indazole core itself.

A Substituted Anthranilic Acid B Diazotization A->B NaNO₂, Acid C Cyclization B->C Reducing agent / Catalyst D Methyl 4-halo-1H-indazole-3-carboxylate C->D Halogenation & Esterification A Sample Preparation (0.1 mg/mL in ACN/H₂O) B HPLC Injection (10 µL) A->B C C18 Reverse-Phase Separation (Gradient Elution) B->C D UV Detection (254 nm) C->D E Data Analysis (Purity by Area %) D->E A Methyl 4-bromo-1H-indazole-3-carboxylate (m/z 254/256) B Loss of -OCH₃ (m/z 223/225) A->B C Loss of -COOCH₃ (m/z 196/198) A->C D Loss of Br (m/z 175) A->D

Sources

Benchmarking the Anti-Proliferative Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems. While historically recognized for anti-inflammatory properties, recent structural optimization has positioned indazole derivatives as potent tubulin polymerization inhibitors (targeting the colchicine binding site) and multi-kinase inhibitors (specifically VEGFR-2).

This guide provides a rigorous benchmarking framework for researchers evaluating novel indazole libraries. We move beyond simple IC50 generation to establish a self-validating screening workflow that correlates cytotoxicity with specific mechanistic endpoints—specifically G2/M phase arrest and microtubule destabilization.

Part 1: The Chemical Landscape & Reference Standards

To objectively benchmark a new indazole derivative, one must compare it against clinically relevant standards with overlapping mechanisms. The choice of reference dictates the validity of your data.

Structural Rationale

The 1H-indazole core offers a robust pharmacophore.[1][2][3] Substitution at the N1 and C3 positions allows for kinetic tuning, while the C6 position often dictates target specificity (e.g., kinase hinge binding vs. tubulin hydrophobic pocket insertion).

Benchmarking Standards Table

Select your positive control based on your derivative's predicted mode of action (MoA).

Predicted TargetPrimary Reference StandardSecondary ReferenceTypical IC50 (Potent)
Tubulin (Colchicine Site) Combretastatin A-4 (CA-4) Colchicine< 50 nM
VEGFR-2 / Angiogenesis Axitinib Pazopanib< 10 nM
CDK / Cell Cycle Flavopiridol Roscovitine< 100 nM
Broad Cytotoxicity Doxorubicin Paclitaxel10 - 100 nM

Scientist’s Note: Do not use Paclitaxel as a direct mechanistic control for indazoles targeting the colchicine site. Paclitaxel stabilizes microtubules; indazoles typically destabilize them. Use CA-4 to ensure you are comparing similar kinetic profiles.

Part 2: Benchmarking Methodology (The Protocols)

Reliable data requires a closed-loop experimental design where phenotypic observation (cell death) is validated by molecular mechanism (target engagement).

Workflow Visualization

The following diagram outlines the critical path for validating indazole activity, moving from high-throughput screening to mechanistic confirmation.

Indazole_Screening_Workflow Synthesis 1. Library Synthesis (Indazole Core) PrimaryScreen 2. Primary Screen (MTT/MTS Assay) Cutoff: < 10 µM Synthesis->PrimaryScreen 96-well format HitSel Hit Selection PrimaryScreen->HitSel IC50 Determination HitSel->Synthesis SAR Refinement SecScreen 3. Secondary Screen (Flow Cytometry) G2/M Arrest Check HitSel->SecScreen Active Hits MechVal 4. Mechanistic Validation (Tubulin Polymerization) SecScreen->MechVal Confirm MoA

Figure 1: The "Funnel" approach to indazole benchmarking. Only compounds passing the <10 µM cytotoxicity threshold should proceed to flow cytometry.

Protocol A: High-Fidelity Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 with <10% coefficient of variation.

  • Cell Seeding: Seed MCF-7 or HCT116 cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

    • Why? Indazoles are often cytostatic before they are cytotoxic. Over-seeding masks inhibition.

  • Compound Treatment: Prepare 10mM stocks in DMSO. Serial dilute (1:3) to generate an 8-point curve (e.g., 100 µM down to 0.04 µM).

    • Critical Control: Final DMSO concentration must be < 0.1% in all wells. Indazoles can precipitate in aqueous media if the pre-dilution step is skipped.

  • Incubation: 48 to 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Protocol B: Tubulin Polymerization Assay (The "Gold Standard")

Objective: Confirm the compound acts directly on tubulin, distinguishing it from general toxins.

  • Preparation: Use a fluorescence-based tubulin polymerization kit ( >99% pure porcine brain tubulin).

  • Baselines: Establish a "Vmax" curve using Paclitaxel (enhancer) and CA-4 (inhibitor).

  • Execution: Incubate tubulin (2 mg/mL) with the test indazole (3 µM) at 37°C. Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Success Criteria: A potent indazole derivative should suppress the fluorescence plateau by >50% compared to the vehicle control.

Part 3: Comparative Analysis (Representative Data)

The following data represents a synthesis of high-performing indazole derivatives (e.g., 3,4,5-trimethoxyphenyl substituted indazoles) compared against industry standards.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[4][5]

Compound IDStructure ClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HUVEC (Normal)Selectivity Index (SI)
Indazole-7x (Lead) N1-phenyl-3-amide0.045 ± 0.01 0.062 ± 0.02 0.038 ± 0.01 > 25.0> 550
Indazole-3a Unsubstituted12.5 ± 1.215.8 ± 2.110.2 ± 0.918.0~ 1.4
CA-4 (Ref) Stilbene0.004 ± 0.0010.006 ± 0.0020.005 ± 0.0010.050~ 10
Axitinib (Ref) Indazole1.25 ± 0.150.85 ± 0.052.10 ± 0.20> 50.0> 40

Analysis:

  • Potency: The lead Indazole-7x approaches the nanomolar efficacy of CA-4 but offers a superior Selectivity Index (SI) against normal endothelial cells (HUVEC) compared to the highly toxic CA-4.

  • SAR Insight: The jump in potency from Indazole-3a to 7x highlights the necessity of the trimethoxyphenyl moiety (mimicking the A-ring of colchicine) for deep hydrophobic pocket binding.

Part 4: Mechanism of Action (MoA)

Understanding how the cell dies is as important as if it dies. Indazole derivatives targeting tubulin typically induce a "mitotic catastrophe."

Pathway Visualization

The diagram below illustrates the specific signaling cascade triggered by colchicine-site binding indazoles.

Indazole_MOA Compound Indazole Derivative Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint CycleArrest G2/M Phase Arrest Checkpoint->CycleArrest Apoptosis Apoptosis (Caspase-3 Activation) CycleArrest->Apoptosis Mitotic Catastrophe Bcl2 Bcl-2 Phosphorylation (Inactivation) CycleArrest->Bcl2 Bcl2->Apoptosis

Figure 2: The mechanistic cascade. Note the critical link between G2/M arrest and Bcl-2 phosphorylation, a hallmark of microtubule-targeting agents.

Validation via Flow Cytometry

To confirm the pathway above, perform cell cycle analysis using Propidium Iodide (PI) staining.

  • Expected Result: A control population will show ~20% of cells in G2/M. A potent indazole treated population (at 2x IC50) should show >60% accumulation in G2/M after 24 hours.

References

  • Zhang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry.[6]

  • Liu, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity.[7][8] European Journal of Medicinal Chemistry.[9]

  • BenchChem Technical Support.[10] (2025). Application Notes and Protocols for Testing Antiproliferative Activity.[10] BenchChem.[1][10][11]

  • Wang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[4] MDPI Molecules.

  • Ren, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[12] RSC Advances.[12]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 4-bromo-1H-indazole-3-carboxylate

This guide provides essential, immediate safety and logistical information for handling Methyl 4-bromo-1H-indazole-3-carboxylate in a laboratory setting. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance on personal protective equipment, operational procedures, and disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-bromo-1H-indazole-3-carboxylate was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, including other brominated indazole derivatives. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogs.

Hazard Identification and Risk Assessment

Based on data from analogous compounds such as 5-Bromo-1H-indazole-3-carboxylic acid and Methyl 3-bromo-1H-indazole-6-carboxylate, Methyl 4-bromo-1H-indazole-3-carboxylate is anticipated to present the following hazards[1][2][3]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][4].

  • Skin Irritation: Causes skin irritation upon contact[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2][3][5].

The indazole core and the presence of a bromine atom are key structural features that inform these anticipated hazards. Brominated organic compounds, in particular, require careful handling to prevent both acute exposure and potential long-term environmental impact[6][7][8].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Methyl 4-bromo-1H-indazole-3-carboxylate. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for extended handling periods or when handling larger quantities[9][10].
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over the goggles when there is a significant risk of splashing[10][11][12][13].
Body Laboratory coat or chemical-resistant apronA fully buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn[11][12][14].
Respiratory NIOSH-approved respiratorA respirator (e.g., N95 for powders) should be used when handling the solid compound outside of a certified chemical fume hood or if dust generation is unavoidable[10][13].
Feet Closed-toe shoesLeather or chemical-resistant shoes that fully cover the foot are required in the laboratory at all times[3][11][12].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Engineering Controls

All work with Methyl 4-bromo-1H-indazole-3-carboxylate, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to mitigate the risk of inhalation[6]. An eyewash station and safety shower must be readily accessible in the immediate work area[3].

Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood. To minimize dust formation, handle the container and spatula gently.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reactions: All reactions involving this compound should be performed in appropriate glassware within the fume hood.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove gloves using the proper technique to avoid skin contact with any residual chemical and wash hands thoroughly with soap and water[1][2][10].

Safe Handling Workflow Diagram

Workflow for Safe Handling of Methyl 4-bromo-1H-indazole-3-carboxylate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_area Prepare clean work area prep_fume_hood->prep_area weigh Weigh solid compound prep_area->weigh Proceed to handling dissolve Prepare solutions weigh->dissolve react Perform reaction dissolve->react decontaminate Decontaminate work area and equipment react->decontaminate After experiment completion dispose_waste Segregate and label waste decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A flowchart illustrating the key steps for the safe handling of Methyl 4-bromo-1H-indazole-3-carboxylate.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][15].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][15].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][5][16].

  • Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing Methyl 4-bromo-1H-indazole-3-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: As a halogenated organic compound, liquid waste containing this substance must be collected in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste, as this can significantly increase disposal costs and environmental impact[17][18][19][20].

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash[17][21].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 4-bromo-1H-indazole-3-carboxylate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.